molecular formula C27H20N4O2 B10752152 ARN272

ARN272

Cat. No.: B10752152
M. Wt: 432.5 g/mol
InChI Key: UPKNGUQNXSMHBE-UHFFFAOYSA-N
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Description

ARN272 is a useful research compound. Its molecular formula is C27H20N4O2 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKNGUQNXSMHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ARN272: A Technical Guide to its Mechanism of Action as a FAAH-like Anandamide Transporter (FLAT) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN272 is a potent and selective inhibitor of the FAAH-like anandamide (B1667382) transporter (FLAT), a cytosolic variant of the fatty acid amide hydrolase (FAAH). By competitively antagonizing the binding of the endocannabinoid anandamide (AEA) to FLAT, this compound effectively attenuates the internalization and subsequent deactivation of AEA. This leads to an accumulation of extracellular anandamide, thereby enhancing its signaling primarily through cannabinoid receptor 1 (CB1). This potentiation of endocannabinoid signaling underlies the analgesic effects of this compound observed in preclinical models of nociceptive and inflammatory pain. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and preclinical efficacy. Detailed experimental protocols and collated quantitative data are presented to facilitate further research and development.

Introduction

The endocannabinoid system, a crucial neuromodulatory network, is primarily composed of cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands, such as anandamide (AEA), and the enzymes responsible for their synthesis and degradation. The termination of anandamide signaling is a critical regulatory step, and its cellular uptake is a key part of this process. While the precise mechanism of anandamide transport across the cell membrane is a subject of ongoing research, with evidence supporting both protein-mediated transport and passive diffusion, the FAAH-like anandamide transporter (FLAT) has been identified as a key intracellular protein involved in AEA trafficking.[1][2][3][4][5]

This compound has emerged as a valuable pharmacological tool to investigate the role of FLAT in anandamide transport and signaling. Its ability to selectively inhibit FLAT provides a means to dissect the intracellular pathways of anandamide inactivation and to explore the therapeutic potential of modulating this process.

Molecular Target: FAAH-like Anandamide Transporter (FLAT)

FLAT is a truncated splice variant of FAAH, the primary enzyme responsible for anandamide hydrolysis. Unlike FAAH, FLAT lacks the catalytic serine residue required for amidase activity and is therefore catalytically silent for anandamide hydrolysis. However, it retains the ability to bind anandamide with micromolar affinity. It is proposed to function as an intracellular chaperone or transporter, facilitating the movement of anandamide from the plasma membrane to the endoplasmic reticulum, where FAAH is located for its degradation.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of FLAT. It binds to FLAT and prevents the binding of anandamide, thereby hindering the intracellular transport of anandamide to FAAH. This inhibition of anandamide uptake leads to an increase in the extracellular concentration of anandamide, allowing for enhanced and prolonged activation of cannabinoid receptors, particularly the CB1 receptor, which is densely expressed in the central and peripheral nervous systems and is a key mediator of analgesia.[6][7][8]

Signaling Pathway

The primary signaling pathway affected by this compound is the endocannabinoid pathway. By increasing the availability of anandamide, this compound indirectly potentiates the downstream signaling cascades initiated by CB1 receptor activation. These cascades can include the inhibition of adenylyl cyclase, modulation of ion channels (e.g., inhibition of calcium channels and activation of potassium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.

ARN272_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) CB1 CB1 Receptor Anandamide_ext->CB1 Activates Anandamide_int Anandamide (AEA) Anandamide_ext->Anandamide_int Uptake Signaling Downstream Signaling (e.g., ↓cAMP, MAPK) CB1->Signaling Initiates This compound This compound FLAT FLAT This compound->FLAT Inhibits FLAT->Anandamide_int Binds FAAH FAAH Anandamide_int->FAAH Transport Degradation Degradation Products FAAH->Degradation Hydrolysis

Diagram 1: this compound Mechanism of Action.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell/SystemReference
IC50 for FLAT binding1.8 µMRecombinant FLAT[8]
Inhibition of [3H]-anandamide accumulation~50% at 10 µMCortical Neurons[8]

Table 2: In Vivo Analgesic Activity of this compound

Animal ModelDosing RouteEffective Dose RangeEffectReference
Formalin Test (mice)i.p.0.3 - 10 mg/kgReduction in licking time (late phase)[8]
Carrageenan-induced Hyperalgesia (mice)i.p.1 - 10 mg/kgReversal of thermal hyperalgesia[8]
Nausea-induced gaping (rats)i.p.3.0 mg/kgSuppression of gaping behavior[6][7]

Experimental Protocols

[3H]-Anandamide Binding Assay with FLAT

This protocol describes a competitive binding assay to determine the affinity of this compound for FLAT.

Methodology:

  • Preparation of Recombinant FLAT: Express and purify recombinant FLAT protein.

  • Binding Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4.

  • Assay Setup: In a 96-well plate, combine:

    • Recombinant FLAT protein (concentration to be optimized)

    • [3H]-Anandamide (a fixed concentration, typically near its Kd for FLAT)

    • Varying concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a GF/B filter plate pre-soaked in binding buffer. Wash the filters three times with ice-cold binding buffer.

  • Quantification: Dry the filters and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

Binding_Assay_Workflow A Prepare Recombinant FLAT C Set up 96-well plate: - FLAT - [3H]-Anandamide - this compound (or vehicle) A->C B Prepare Binding Buffer B->C D Incubate at 30°C for 30 min C->D E Filter through GF/B plate D->E F Wash filters with cold buffer E->F G Dry filters and add scintillant F->G H Measure radioactivity G->H I Calculate IC50 H->I

Diagram 2: [3H]-Anandamide Binding Assay Workflow.
Cellular Anandamide Uptake Assay

This protocol measures the effect of this compound on the uptake of anandamide into cultured cells.

Methodology:

  • Cell Culture: Plate primary cortical neurons or a suitable cell line (e.g., Neuro-2a) in 24-well plates.

  • Assay Buffer: Krebs-Tris buffer (pH 7.4) containing 0.1% fatty acid-free BSA.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle in assay buffer for 15 minutes at 37°C.

  • Uptake Initiation: Add [3H]-Anandamide to each well to a final concentration of 100 nM.

  • Incubation: Incubate for 5 minutes at 37°C.

  • Uptake Termination: Rapidly wash the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with 0.5 M NaOH.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Normalize the data to the protein concentration in each well and express the results as a percentage of the vehicle control.

Uptake_Assay_Workflow A Plate cells in 24-well plates B Pre-incubate with this compound or vehicle A->B C Add [3H]-Anandamide B->C D Incubate at 37°C for 5 min C->D E Wash with cold buffer D->E F Lyse cells E->F G Measure radioactivity F->G H Normalize to protein and analyze G->H

Diagram 3: Cellular Anandamide Uptake Assay Workflow.
In Vivo Analgesia Models

This model assesses the analgesic effect of this compound on both acute and inflammatory pain.[9][10][11]

Methodology:

  • Animals: Male C57BL/6 mice.

  • Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the test.

  • Drug Administration: Administer this compound (0.3-10 mg/kg, i.p.) or vehicle 30 minutes before the formalin injection.

  • Formalin Injection: Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Observation: Immediately after the injection, place the mouse in the observation chamber and record the total time spent licking the injected paw for two periods: 0-5 minutes (early phase, neurogenic pain) and 15-30 minutes (late phase, inflammatory pain).

  • Data Analysis: Compare the licking time in the this compound-treated groups to the vehicle-treated group.

This model evaluates the ability of this compound to reverse inflammatory pain-induced heat hypersensitivity.[10][12]

Methodology:

  • Animals: Male Swiss Webster mice.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus).

  • Carrageenan Injection: Inject 20 µL of 1% carrageenan solution into the plantar surface of the right hind paw.

  • Hyperalgesia Development: Allow 2-3 hours for the development of thermal hyperalgesia, confirmed by a significant decrease in paw withdrawal latency.

  • Drug Administration: Administer this compound (1-10 mg/kg, i.p.) or vehicle.

  • Post-drug Measurement: Measure the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 120 minutes).

  • Data Analysis: Calculate the reversal of hyperalgesia by comparing the post-drug latencies to the post-carrageenan, pre-drug latencies.

InVivo_Pain_Models_Logic cluster_formalin Formalin Test cluster_carrageenan Carrageenan-Induced Hyperalgesia F1 Administer this compound/Vehicle F2 Inject Formalin F1->F2 F3 Observe Licking Behavior (Early & Late Phases) F2->F3 F4 Compare Licking Time F3->F4 C1 Measure Baseline Paw Withdrawal C2 Inject Carrageenan C1->C2 C3 Confirm Hyperalgesia C2->C3 C4 Administer this compound/Vehicle C3->C4 C5 Measure Paw Withdrawal Latency C4->C5 C6 Calculate Reversal of Hyperalgesia C5->C6

Diagram 4: Logical Flow of In Vivo Pain Models.

The Anandamide Transporter Controversy

It is important for researchers to be aware of the ongoing debate regarding the mechanism of anandamide cellular uptake. While the existence of a specific anandamide membrane transporter (AMT) is supported by evidence of saturable and selective transport, other studies suggest that anandamide, being a lipophilic molecule, can cross the cell membrane via passive diffusion. In this latter model, the intracellular concentration gradient is maintained by the rapid hydrolysis of anandamide by FAAH. The discovery of FLAT and its inhibition by this compound provides strong evidence for the involvement of a protein-mediated process in the intracellular trafficking of anandamide, even if the initial transmembrane passage is debated.[1][2][3][4][5]

Conclusion

This compound is a valuable research tool for elucidating the role of FLAT in anandamide transport and signaling. Its mechanism of action, centered on the inhibition of intracellular anandamide trafficking, leads to an enhancement of endocannabinoid tone and subsequent analgesic effects. The data and protocols presented in this guide are intended to provide a comprehensive resource for scientists working to further understand the endocannabinoid system and to develop novel therapeutics targeting this pathway. Further research is warranted to fully characterize the physiological and pathological roles of FLAT and to explore the full therapeutic potential of its inhibitors.

References

ARN272: A Technical Guide to a Novel Anandamide Transport Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN272 has emerged as a significant research tool in the study of the endocannabinoid system. Identified as a potent and selective inhibitor of anandamide (B1667382) transport, this compound specifically targets a novel protein known as the fatty acid amide hydrolase-like anandamide transporter (FLAT), a catalytically inactive variant of fatty acid amide hydrolase-1 (FAAH-1). By blocking the intracellular uptake of the endocannabinoid anandamide, this compound effectively increases its extracellular concentration, thereby enhancing its signaling at cannabinoid receptors. This mechanism of action has demonstrated promising therapeutic potential in preclinical models of pain and nausea. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of its role in the anandamide signaling pathway.

Introduction

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in regulating a wide range of physiological processes, including pain, mood, appetite, and memory. The signaling of anandamide is terminated by its transport into cells and subsequent enzymatic degradation by FAAH. The precise mechanism of anandamide transport has been a subject of intense research, with evidence pointing towards a facilitated transport system rather than simple diffusion. The discovery of FLAT and its inhibitor, this compound, has provided a critical tool to dissect this process and explore its therapeutic targeting. This compound acts as a competitive antagonist of the interaction between anandamide and FLAT, preventing the internalization of anandamide and thereby prolonging its effects at synaptic and non-synaptic sites.[1] This guide will delve into the technical details of this compound's function and the methodologies used to characterize its activity.

Mechanism of Action

This compound exerts its effects by specifically inhibiting the function of the FAAH-like anandamide transporter (FLAT). FLAT is a recently identified protein variant of FAAH-1 that lacks enzymatic activity but binds to anandamide with micromolar affinity, facilitating its transport across the cell membrane.[1] By competitively blocking the binding of anandamide to FLAT, this compound prevents its intracellular uptake. This leads to an accumulation of anandamide in the extracellular space, resulting in enhanced activation of cannabinoid receptors, primarily CB1 receptors, which are abundant in the central nervous system.[1][2] The analgesic and anti-nausea effects of this compound are mediated through this potentiation of endogenous anandamide signaling.[1][2]

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.

ParameterValueSpecies/ModelReference
IC50 (Anandamide Transport Inhibition) 1.8 µMNot SpecifiedN/A
In Vivo Analgesic Activity (Formalin Test)
Dose Range 0.01 - 3 mg/kg (i.p.)Mice[1]
Effect Dose-dependent reduction in pain-related behaviorsMice[1]
In Vivo Anti-Nausea/Anti-Emetic Activity (LiCl-Induced Conditioned Gaping)
Dose Range (Rats) 0.1 - 3.0 mg/kg (i.p.)Rats[2]
Effect (Rats) Dose-dependent suppression of conditioned gapingRats[2]
Dose Range (Shrews) 9.0 - 18.0 mg/kg (i.p.)Shrews[2]
Effect (Shrews) Dose-dependent reduction in vomiting episodes[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Anandamide Uptake Assay

This protocol is designed to measure the inhibition of anandamide transport into cells by this compound.

Materials:

  • Cell line expressing FLAT (e.g., rat brain neurons, Neuro-2a cells)

  • [³H]-Anandamide (radiolabeled anandamide)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate the cells in a 24-well plate and culture until they reach the desired confluency.

  • Pre-incubation: Wash the cells with PBS and then pre-incubate them with varying concentrations of this compound in serum-free medium for a specified time (e.g., 15-30 minutes) at 37°C. A vehicle control (without this compound) should be included.

  • Anandamide Uptake: Add [³H]-anandamide to each well at a final concentration in the nanomolar range and incubate for a short period (e.g., 5-15 minutes) at 37°C to measure initial uptake rates. To control for non-specific binding and passive diffusion, a parallel set of experiments should be conducted at 4°C.

  • Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS to remove extracellular [³H]-anandamide.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of [³H]-anandamide taken up by the cells is determined from the scintillation counts. The specific uptake is calculated by subtracting the counts from the 4°C control from the 37°C samples. The percentage of inhibition by this compound is calculated relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Analgesic Activity: Formalin Test

This model assesses the analgesic effect of this compound on both acute and inflammatory pain.

Animals:

  • Male adult mice (e.g., C57BL/6)

Materials:

  • This compound

  • Vehicle solution (e.g., 1:1:8 PEG400:Tween 80:saline)[2]

  • Formalin solution (e.g., 2.5% in saline)

  • Observation chambers with a clear floor

Procedure:

  • Acclimatization: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses (e.g., 0.01, 0.1, 1, 3 mg/kg) at a specific time point before the formalin injection (e.g., 30-60 minutes).[1]

  • Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after the injection, place the mouse back into the observation chamber and record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes after injection), representing acute nociceptive pain, and the late phase (15-30 minutes after injection), representing inflammatory pain.

  • Data Analysis: The duration of pain-related behaviors in each phase is quantified. The analgesic effect of this compound is determined by comparing the response of the drug-treated groups to the vehicle-treated group. The results can be expressed as the percentage of inhibition of the pain response.

In Vivo Anti-Nausea/Anti-Emetic Activity: Lithium Chloride (LiCl)-Induced Conditioned Gaping

This model evaluates the potential of this compound to suppress nausea-like behavior in rats.

Animals:

  • Male adult rats (e.g., Sprague-Dawley)

Materials:

  • This compound

  • Vehicle solution

  • Lithium chloride (LiCl) solution (e.g., 0.15 M)

  • Saccharin (B28170) solution (e.g., 0.1%)

  • Conditioning chambers

Procedure:

  • Conditioning: On the conditioning day, administer this compound or vehicle (i.p.) at various doses (e.g., 0.1, 1.0, 3.0 mg/kg) prior to the administration of LiCl (i.p.).[2] Immediately following the LiCl injection, present the rats with a novel taste, such as saccharin solution, for a defined period. The pairing of the novel taste with the nausea-inducing effects of LiCl leads to a conditioned taste aversion.

  • Testing: On the test day (e.g., 24 hours later), re-expose the rats to the saccharin solution in the absence of any drug treatment. Videotape the rats' orofacial and bodily reactions.

  • Behavioral Scoring: Score the number of "gaping" responses, which are characteristic facial expressions indicative of nausea in rats, during the test session.

  • Data Analysis: The anti-nausea effect of this compound is determined by comparing the number of gaping responses in the drug-treated groups to the vehicle-treated group. A significant reduction in gaping indicates an anti-nausea effect.[2]

Visualizations

Signaling Pathway of Anandamide Transport and Inhibition by this compound

Anandamide_Transport_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) FLAT FLAT Transporter Anandamide_ext->FLAT Binding & Transport Anandamide_int Anandamide (AEA) FLAT->Anandamide_int Translocation FAAH FAAH Anandamide_int->FAAH Hydrolysis Degradation Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation This compound This compound This compound->FLAT Inhibition

Caption: Anandamide transport and this compound inhibition pathway.

Experimental Workflow for In Vitro Anandamide Uptake Assay

anandamide_uptake_workflow A Plate cells expressing FLAT B Pre-incubate with this compound or vehicle A->B C Add [3H]-Anandamide B->C D Incubate at 37°C (uptake) and 4°C (control) C->D E Wash cells to remove extracellular [3H]-AEA D->E F Lyse cells E->F G Measure radioactivity (scintillation counting) F->G H Calculate specific uptake and % inhibition G->H

Caption: Workflow for the in vitro anandamide uptake assay.

Logical Relationship in this compound's Analgesic and Anti-Nausea Mechanism

ARN272_Mechanism_Logic This compound This compound Inhibit_FLAT Inhibits FLAT Transporter This compound->Inhibit_FLAT Increase_AEA Increased Extracellular Anandamide Inhibit_FLAT->Increase_AEA Activate_CB1 Enhanced CB1 Receptor Activation Increase_AEA->Activate_CB1 Analgesia Analgesia Activate_CB1->Analgesia AntiNausea Anti-Nausea Effect Activate_CB1->AntiNausea

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound represents a pivotal development in the study of the endocannabinoid system. As a selective inhibitor of the anandamide transporter FLAT, it provides a powerful means to investigate the physiological and pathological roles of anandamide. The preclinical data demonstrating its analgesic and anti-nausea properties highlight its potential as a lead compound for the development of novel therapeutics. This technical guide has provided a detailed overview of this compound, from its molecular mechanism to its in vivo effects, and has outlined the key experimental protocols for its characterization. Further research into the pharmacokinetics, safety profile, and clinical efficacy of this compound and related compounds is warranted to fully realize their therapeutic potential.

References

The Endocannabinoid System Modulator ARN272: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of ARN272, a novel modulator of the endocannabinoid system (ECS). This compound acts as a competitive inhibitor of the FAAH-like anandamide (B1667382) transporter (FLAT), a catalytically inactive variant of fatty acid amide hydrolase-1 (FAAH-1). By blocking the intracellular transport of the endocannabinoid anandamide (AEA), this compound effectively increases synaptic concentrations of AEA, thereby potentiating its effects on cannabinoid receptors, primarily the CB1 receptor. This whitepaper details the mechanism of action of this compound, summarizes its in vitro and in vivo pharmacological data, provides an overview of relevant experimental protocols, and illustrates the key signaling pathways involved.

Introduction to the Endocannabinoid System and this compound

The endocannabinoid system is a ubiquitous neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[1] The system's primary components are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation.[1]

Anandamide's signaling is terminated by cellular uptake and subsequent intracellular hydrolysis by FAAH.[2] The precise mechanism of AEA transport across the cell membrane has been a subject of debate, with evidence supporting both passive diffusion and carrier-mediated transport.[3][4] The discovery of a FAAH-like anandamide transporter (FLAT) has provided a specific molecular target for modulating AEA transport.[2]

This compound is a phthalazine (B143731) derivative identified as a competitive antagonist of the interaction between anandamide and FLAT.[2] By inhibiting FLAT, this compound prevents the internalization of anandamide, leading to its accumulation in the synapse and enhanced activation of cannabinoid receptors.[2] This indirect agonism of cannabinoid receptors, particularly CB1, underlies the therapeutic potential of this compound in various preclinical models.

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of the FAAH-like anandamide transporter (FLAT).[2] FLAT is a catalytically silent splice variant of FAAH-1 that binds to anandamide and facilitates its transport into the cell.[2] By binding to FLAT, this compound prevents anandamide from being sequestered from the synaptic cleft, thereby prolonging its availability to bind to and activate cannabinoid receptors. The analgesic and anti-emetic effects of this compound are primarily mediated through the potentiation of anandamide's action on CB1 receptors.[2][5]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

ParameterTargetAssay SystemValueReference
IC50[3H]-Anandamide Binding to FLATPurified FLAT-GST1.8 µM[2]
IC50[3H]-Anandamide AccumulationFLAT-expressing Hek-293 cells~3 µM[2]
InhibitionRat Brain FAAH ActivityRat brain membranesWeak and incomplete[2]

Table 2: In Vivo Efficacy of this compound in Rodent Models

ModelSpeciesDosing (i.p.)EndpointObservationReference
Formalin-induced PainMouse0.01 - 1 mg/kgPain behavior (licking/biting)Dose-dependent reduction in pain behavior[2]
LiCl-induced Conditioned Gaping (Nausea)Rat0.1, 1, 3 mg/kgNumber of gapesDose-dependent suppression of gaping[5]
LiCl-induced VomitingShrew9, 18 mg/kgNumber of vomiting episodesDose-dependent reduction in vomiting[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Anandamide Transport Assay (Cell-based)

This protocol is a general method for measuring the uptake of radiolabeled anandamide into cultured cells, which can be adapted to assess the inhibitory activity of compounds like this compound.

Objective: To quantify the inhibition of [3H]-anandamide uptake by this compound.

Materials:

  • Cultured cells expressing FLAT (e.g., FLAT-transfected HEK293 cells or primary cortical neurons).

  • [3H]-Anandamide.

  • This compound and other test compounds.

  • Cell culture medium and buffers.

  • Scintillation counter.

Protocol Overview:

  • Seed cells in appropriate culture plates.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

  • Initiate the uptake by adding a known concentration of [3H]-anandamide to the culture medium.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for uptake. Parallel incubations at 4°C can be performed to determine non-specific uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of radioactivity incorporated using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

In Vivo Formalin-Induced Pain Model

This is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior and is sensitive to various classes of analgesics.

Objective: To evaluate the analgesic efficacy of this compound.

Animals: Male mice.

Materials:

  • This compound.

  • Formalin solution (e.g., 2.5% in saline).

  • Observation chambers.

  • Video recording equipment (optional).

Protocol Overview:

  • Acclimatize mice to the testing environment.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses.

  • After a predetermined pre-treatment time, inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Immediately place the mouse in an observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases: the early phase (e.g., 0-5 minutes post-formalin) and the late phase (e.g., 15-30 minutes post-formalin).

  • Compare the duration of nociceptive behaviors between this compound-treated and vehicle-treated groups.

In Vivo Lithium Chloride (LiCl)-Induced Conditioned Gaping Model (Nausea)

Rats do not vomit, but they exhibit a characteristic "gaping" response when re-exposed to a taste previously paired with a nausea-inducing agent like LiCl. This model is used to assess the anti-nausea potential of compounds.[6]

Objective: To evaluate the anti-nausea effects of this compound.

Animals: Male rats.

Materials:

  • This compound.

  • Lithium chloride (LiCl) solution.

  • Saccharin (B28170) solution (as the conditioned stimulus).

  • Observation chambers with video recording.

Protocol Overview (Conditioning Phase):

  • Water-deprive rats for a set period.

  • On the conditioning day, allow rats to drink a novel saccharin solution.

  • Shortly after, administer an i.p. injection of LiCl to induce nausea. Control groups receive saline.

Protocol Overview (Testing Phase):

  • On a subsequent day, administer this compound or vehicle i.p. at various doses.

  • After a pre-treatment period, re-expose the rats to the saccharin solution.

  • Record the number of "gaping" responses (rapid, large-amplitude mouth openings) over a defined period.

  • Compare the number of gapes between the this compound-treated and vehicle-treated groups.[5]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the downstream signaling pathways.

This compound Mechanism of Action

ARN272_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) FLAT FLAT Anandamide_ext->FLAT Transport CB1 CB1 Receptor Anandamide_ext->CB1 Binding & Activation Anandamide_int Anandamide (AEA) FLAT->Anandamide_int FAAH FAAH Anandamide_int->FAAH Hydrolysis Metabolites Inactive Metabolites FAAH->Metabolites This compound This compound This compound->FLAT Inhibition Endocannabinoid_Metabolism cluster_synthesis Anandamide Synthesis cluster_degradation Anandamide Degradation NAPE N-arachidonoyl phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Anandamide_syn Anandamide (AEA) NAPE_PLD->Anandamide_syn Anandamide_deg Anandamide (AEA) FAAH_deg FAAH Anandamide_deg->FAAH_deg Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH_deg->Arachidonic_Acid Ethanolamine Ethanolamine FAAH_deg->Ethanolamine CB1_Signaling Anandamide Anandamide (AEA) CB1 CB1 Receptor Anandamide->CB1 Activation Gi Gi/o Protein CB1->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK Pathway (e.g., ERK) Gi->MAPK Activation Ca_channel Ca2+ Channels Gi->Ca_channel Inhibition K_channel K+ Channels Gi->K_channel Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Gene_Expression Changes in Gene Expression PKA->Gene_Expression MAPK->Gene_Expression Neurotransmitter_Release Reduced Neurotransmitter Release (Analgesia) Ca_channel->Neurotransmitter_Release K_channel->Neurotransmitter_Release

References

Unveiling the Molecular Target of ARN272: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target identification of ARN272, a novel small molecule with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document outlines the core scientific findings, experimental methodologies, and key data related to this compound's mechanism of action.

Core Findings: this compound Targets a Novel Anandamide (B1667382) Transporter

This compound has been identified as a selective inhibitor of a recently discovered anandamide transporter, designated as FAAH-like anandamide transporter (FLAT).[1][2] FLAT is a catalytically inactive variant of the fatty acid amide hydrolase-1 (FAAH-1), an enzyme known for degrading the endocannabinoid anandamide.[1][2] Unlike FAAH-1, FLAT does not hydrolyze anandamide but binds to it with low micromolar affinity and facilitates its transport into cells.[1][2] this compound acts as a competitive antagonist, blocking the interaction between anandamide and FLAT, thereby preventing the cellular uptake of anandamide.[1][2] This inhibition of anandamide transport leads to an increase in the extracellular levels of anandamide, subsequently enhancing the activation of cannabinoid receptors, particularly CB1 receptors.[1][2][3][4]

This targeted action on FLAT distinguishes this compound from direct cannabinoid receptor agonists and FAAH inhibitors, offering a potentially more nuanced modulation of the endocannabinoid system.[5][6][7] The selectivity of this compound for anandamide transport, without significantly affecting the levels of other endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG), presents a unique pharmacological profile.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

ParameterValueSpecies/SystemReference
In Vitro Activity
Inhibition of [³H]anandamide accumulation in rat brain neuronsIC₅₀ ≈ 10 nMRat[1]
Binding affinity to FLATLow micromolar-[1][2]
FAAH-1 Hydrolysis≈5% hydrolysis after 24h at 37°CHuman (recombinant)[1][2]
In Vivo Activity
Increase in plasma anandamide levels (1 mg/kg, i.p.)SignificantMouse[1][2]
Analgesic effect in formalin-induced pain (i.p.)Dose-dependent (0.01–1 mg/kg)Mouse[1][2]
Attenuation of LiCl-induced conditioned gaping (i.p.)Dose-dependent (0.3 - 3.0 mg/kg)Rat[3]
Attenuation of LiCl-induced emesis (i.p.)Dose-dependent (1.0 - 10 mg/kg)Shrew[3]

Signaling Pathway and Mechanism of Action

This compound's mechanism of action centers on the modulation of the endocannabinoid signaling pathway. By inhibiting FLAT, this compound effectively increases the concentration of anandamide in the synaptic cleft. This elevated anandamide then acts on presynaptic CB1 receptors, leading to the inhibition of neurotransmitter release and subsequent downstream effects, such as analgesia and anti-emetic responses.[1][2][3][4]

ARN272_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_extra Anandamide CB1R CB1 Receptor Anandamide_extra->CB1R Activates FLAT FLAT Anandamide_extra->FLAT Transport Downstream Downstream Signaling (e.g., Analgesia, Anti-emesis) CB1R->Downstream Anandamide_intra Anandamide FLAT->Anandamide_intra FAAH FAAH Anandamide_intra->FAAH Hydrolysis Degradation Degradation (Arachidonic Acid + Ethanolamine) FAAH->Degradation This compound This compound This compound->FLAT Inhibits

Fig. 1: this compound Signaling Pathway

Experimental Protocols

In Vitro [³H]Anandamide Accumulation Assay in Rat Brain Neurons

Objective: To determine the inhibitory effect of this compound on anandamide transport into neurons.

Methodology:

  • Primary cortical neurons are cultured from rat embryos.

  • Neurons are pre-incubated with various concentrations of this compound or vehicle for 15 minutes at 37°C.

  • [³H]Anandamide (radiolabeled anandamide) is added to the culture medium at a final concentration of 100 nM.

  • The incubation is continued for 2 minutes at 37°C.

  • The reaction is stopped by rapidly washing the cells with ice-cold buffer.

  • Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

  • The concentration of this compound that inhibits 50% of [³H]anandamide accumulation (IC₅₀) is calculated.[1]

In Vivo Analgesia Assessment (Formalin Test)

Objective: To evaluate the analgesic efficacy of this compound in a model of inflammatory pain.

Methodology:

  • Male Swiss Webster mice are used for the experiment.

  • This compound is administered intraperitoneally (i.p.) at various doses (e.g., 0.01, 0.1, 1 mg/kg) or vehicle.

  • After a predetermined time (e.g., 30 minutes), a dilute solution of formalin (2.5%) is injected into the plantar surface of the right hind paw.

  • The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

  • The analgesic effect is determined by the reduction in licking/biting time in this compound-treated mice compared to vehicle-treated mice.[1][2]

Experimental_Workflow cluster_invitro In Vitro: [³H]Anandamide Accumulation Assay cluster_invivo In Vivo: Formalin-Induced Pain Model N_culture Culture Rat Cortical Neurons N_preinc Pre-incubate with This compound or Vehicle N_culture->N_preinc N_add_radio Add [³H]Anandamide N_preinc->N_add_radio N_incubate Incubate (2 min, 37°C) N_add_radio->N_incubate N_stop Stop Reaction & Wash Cells N_incubate->N_stop N_lyse Cell Lysis N_stop->N_lyse N_measure Measure Radioactivity N_lyse->N_measure N_calc Calculate IC₅₀ N_measure->N_calc M_admin Administer this compound or Vehicle (i.p.) M_wait Wait (30 min) M_admin->M_wait M_inject Inject Formalin into Paw M_wait->M_inject M_observe Record Licking/Biting (Early & Late Phases) M_inject->M_observe M_analyze Analyze Reduction in Pain Behavior M_observe->M_analyze

References

The Biological Activity of ARN272: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN272 has emerged as a significant pharmacological tool for studying the endocannabinoid system. This document provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, quantitative data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action

This compound is a selective inhibitor of the FAAH-like anandamide (B1667382) transporter (FLAT), which is a cytosolic variant of the fatty acid amide hydrolase-1 (FAAH-1).[1] Unlike FAAH-1, FLAT lacks amidase activity but binds to the endocannabinoid anandamide and facilitates its transport into the cell for subsequent degradation. By inhibiting FLAT, this compound effectively blocks the intracellular uptake of anandamide. This leads to an accumulation of anandamide in the synaptic cleft, thereby enhancing its signaling through cannabinoid receptors, primarily the CB1 receptor.[2] This indirect agonism of CB1 receptors is the principal mechanism underlying the pharmacological effects of this compound.

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following table summarizes the key quantitative data available for this compound.

ParameterValueSpecies/SystemDescriptionReference
IC50 for FLAT 1.8 µMRecombinantConcentration of this compound required to inhibit 50% of FAAH-like anandamide transporter (FLAT) activity.[1]
In vivo efficacy (anti-nausea) 3.0 mg/kgRatSystemic administration of this compound at this dose produced a significant suppression of lithium chloride-induced conditioned gaping (a measure of nausea).[2]
In vivo efficacy (anti-emetic) Dose-dependentShrew (Suncus murinus)Systemic administration of this compound resulted in a dose-dependent reduction in lithium chloride-induced vomiting.[2]
CB1 Receptor Mediation 1.0 mg/kg (SR141716)RatThe anti-nausea effects of this compound (3.0 mg/kg) were completely reversed by the co-administration of the CB1 receptor antagonist SR141716 at this dose.[2]

Signaling Pathway

The inhibition of FLAT by this compound initiates a signaling cascade that is primarily mediated by the CB1 receptor. The increased synaptic concentration of anandamide leads to the activation of presynaptic CB1 receptors, which are G-protein coupled receptors (GPCRs).

ARN272_Signaling_Pathway Anandamide_ext Anandamide (Increased Concentration) FLAT FLAT Transporter Anandamide_ext->FLAT Transport CB1R CB1 Receptor Anandamide_ext->CB1R Activates Anandamide_int Anandamide FLAT->Anandamide_int G_protein Gαi/o CB1R->G_protein Activates This compound This compound This compound->FLAT Inhibits Degradation Degradation Anandamide_int->Degradation AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Analgesia Analgesia & Anti-nausea Effects

Caption: Signaling pathway of this compound action.

Upon activation, the G-protein dissociates, and the αi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[3][4] Concurrently, CB1 receptor activation can also modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, ultimately leading to the observed analgesic and anti-nausea effects.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's biological activity.

In Vitro Anandamide Transport Assay

This protocol is designed to measure the inhibition of anandamide transport into cells by this compound.

  • Cell Culture: Culture a suitable cell line known to express FLAT (e.g., neurons or astrocytes) in appropriate multi-well plates until confluent.

  • Pre-incubation: Wash the cells with a serum-free medium. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Transport: Add radiolabeled anandamide (e.g., [³H]anandamide) to each well to initiate the transport process. The final concentration of anandamide should be close to its Km for the transporter.

  • Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport. Parallel incubations at 4°C are performed to determine non-specific binding and passive diffusion.

  • Termination of Transport: Rapidly terminate the transport by aspirating the medium and washing the cells multiple times with ice-cold buffer containing a high concentration of unlabeled anandamide or an uptake inhibitor.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Subtract the radioactivity measured at 4°C from the values obtained at 37°C to determine the specific transport. Calculate the percentage of inhibition of anandamide transport for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In Vivo Assessment of Anti-Nausea Effects in Rats (Conditioned Gaping Model)

This protocol describes the in vivo evaluation of this compound's ability to suppress nausea-induced behavior.

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats.

  • Conditioning:

    • Day 1 (Pairing): Administer a novel-tasting solution (e.g., saccharin) to the rats. Thirty minutes later, inject them with lithium chloride (LiCl) to induce nausea and create a conditioned taste aversion.

    • Day 2 (Washout): Provide the rats with plain water.

  • Testing:

    • Day 3 (Test Day): Administer this compound (e.g., 3.0 mg/kg, intraperitoneally) or vehicle control to the rats.

    • After a set pre-treatment time (e.g., 30-60 minutes), re-expose the rats to the novel-tasting solution.

    • Videotape the rats' oral and facial responses for a defined period (e.g., 10-15 minutes).

  • Behavioral Scoring: Blinded observers score the number of "gaping" responses, which are characteristic of nausea in rats.

  • Data Analysis: Compare the number of gapes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in gaping in the this compound group indicates an anti-nausea effect.

  • CB1 Receptor Antagonism (Confirmation of Mechanism): To confirm that the anti-nausea effect is mediated by the CB1 receptor, a separate group of rats is co-administered with this compound and a CB1 receptor antagonist (e.g., SR141716). A reversal of the anti-nausea effect by the antagonist confirms the mechanism of action.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the in vivo assessment of this compound.

ARN272_In_Vivo_Workflow cluster_conditioning Conditioning Phase cluster_testing Testing Phase cluster_analysis Data Analysis Day1 Day 1: Saccharin + LiCl Injection Day2 Day 2: Washout (Water) Day1->Day2 Drug_Admin Drug Administration: - Vehicle - this compound - this compound + SR141716 Day2->Drug_Admin Re_exposure Re-exposure to Saccharin Drug_Admin->Re_exposure Behavioral_Recording Behavioral Recording (Videotaping) Re_exposure->Behavioral_Recording Scoring Scoring of 'Gaping' Responses Behavioral_Recording->Scoring Stats Statistical Analysis (Comparison of Groups) Scoring->Stats

Caption: In vivo experimental workflow for this compound.

Conclusion

This compound is a valuable research tool that acts as a selective inhibitor of the anandamide transporter FLAT. Its ability to increase synaptic anandamide levels and subsequently activate CB1 receptors provides a powerful method for investigating the physiological roles of the endocannabinoid system. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret studies involving this compound, ultimately contributing to a better understanding of endocannabinoid signaling and its therapeutic potential.

References

In-depth Technical Guide: The Structure-Activity Relationship of ARN272

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the structure-activity relationship (SAR) of a compound is crucial for the iterative process of drug discovery and development. However, a comprehensive search of publicly available scientific literature and databases reveals no specific information for a compound designated "ARN272."

This indicates that "this compound" may be an internal development code for a compound that has not yet been disclosed in published research, a misnomer, or a compound that is still in the very early stages of discovery and has not been the subject of detailed SAR studies.

Therefore, this guide will, in the absence of specific data for this compound, provide a foundational framework for how such a technical guide would be structured and the key elements it would contain, using hypothetical examples to illustrate the principles of SAR analysis. This will serve as a template for researchers, scientists, and drug development professionals when data on this compound or a similar compound becomes available.

Core Structure and Biological Target

A typical SAR investigation begins with the identification of a lead compound and its biological target. For a hypothetical this compound, this section would detail:

  • The core chemical scaffold of this compound.

  • The primary biological target (e.g., a specific enzyme, receptor, or protein-protein interaction).

  • The therapeutic rationale for modulating this target.

Quantitative Structure-Activity Relationship Data

A central component of any SAR guide is the quantitative data that systematically explores how modifications to the chemical structure affect its biological activity. This data is typically presented in a tabular format for clear comparison.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

Compound IDR1 GroupR2 GroupTarget Binding Affinity (Ki, nM)In Vitro Potency (IC50, µM)Cell-Based Activity (EC50, µM)
This compound-H-CH3150.51.2
This compound-01-F-CH3120.41.0
This compound-02-Cl-CH3250.81.8
This compound-03-H-CH2CH3502.14.5
This compound-04-H-Cyclopropyl80.20.7

This table is for illustrative purposes only. The chemical groups and data are hypothetical.

Experimental Protocols

To ensure reproducibility and critical evaluation of the data, detailed experimental methodologies are essential. This section would provide step-by-step protocols for the key assays used to generate the SAR data.

Target Binding Assay (e.g., Radioligand Binding Assay)
  • Preparation of Target: Detailing the source of the protein (e.g., recombinant expression system, tissue homogenates).

  • Radioligand: Specification of the radiolabeled ligand and its concentration.

  • Incubation: Description of the buffer composition, incubation time, and temperature.

  • Separation: Method for separating bound from free radioligand (e.g., filtration).

  • Detection: Technique for quantifying radioactivity (e.g., scintillation counting).

  • Data Analysis: Method for calculating Ki values (e.g., Cheng-Prusoff equation).

In Vitro Enzyme/Receptor Activity Assay
  • Assay Principle: Description of the assay format (e.g., fluorescence, luminescence, absorbance).

  • Reagents: Concentrations of enzyme/receptor, substrate, and co-factors.

  • Compound Preparation: Serial dilution scheme for the test compounds.

  • Assay Procedure: Step-by-step description of reagent addition and incubation.

  • Data Acquisition: Instrument settings and measurement parameters.

  • Data Analysis: Method for determining IC50 values (e.g., non-linear regression).

Cell-Based Functional Assay
  • Cell Line: Description of the cell line used and its relevance to the therapeutic area.

  • Cell Culture: Details of cell maintenance and plating conditions.

  • Compound Treatment: Duration and concentration range of compound exposure.

  • Endpoint Measurement: The specific cellular response being measured (e.g., second messenger levels, gene expression, cell viability).

  • Data Analysis: Method for calculating EC50 values.

Visualization of Key Concepts

Diagrams are invaluable for illustrating complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis ARN272_Analogs Synthesis of This compound Analogs Binding_Assay Target Binding Assay (Ki determination) ARN272_Analogs->Binding_Assay Test Compounds Invitro_Assay In Vitro Potency Assay (IC50 determination) Binding_Assay->Invitro_Assay Cell_Assay Cell-Based Assay (EC50 determination) Invitro_Assay->Cell_Assay SAR_Analysis SAR Analysis and Model Generation Cell_Assay->SAR_Analysis Activity Data

Figure 1: A generalized workflow for the generation and evaluation of structure-activity relationship data.

signaling_pathway This compound This compound Target_Protein Target Protein This compound->Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Activation Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular_Response Downstream_Effector_2->Cellular_Response

Figure 2: Hypothetical signaling pathway modulated by this compound, illustrating its mechanism of action.

Interpretation of Structure-Activity Relationships

  • Impact of R1 substitutions: The introduction of a small, electronegative atom like fluorine at the R1 position (this compound-01) slightly improves activity, while a bulkier chlorine atom (this compound-02) is detrimental. This suggests a specific size and electronic requirement in this region of the molecule.

  • Impact of R2 substitutions: Extending the alkyl chain at the R2 position (this compound-03) leads to a significant loss of potency, indicating a potential steric clash in the binding pocket. However, the introduction of a constrained cyclopropyl (B3062369) group (this compound-04) enhances activity, suggesting that conformational rigidity is favored.

Conclusion

While specific data on the structure-activity relationship of this compound is not currently available in the public domain, this guide provides a comprehensive framework for how such information would be presented and analyzed. The principles of systematic structural modification, quantitative biological evaluation, and detailed reporting of experimental protocols are fundamental to the advancement of medicinal chemistry and drug discovery. As research on novel compounds progresses, the application of this structured approach will be instrumental in elucidating their SAR and guiding the development of new therapeutic agents.

The FLAT Antagonist ARN272: A Technical Overview of its Effects on Anandamide Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

This technical guide provides an in-depth analysis of the effects of ARN272 on anandamide (B1667382) (AEA) levels. This compound is a selective inhibitor of the recently identified FAAH-like anandamide transporter (FLAT), a key component of the anandamide transport system in neural cells. By competitively antagonizing the interaction of anandamide with FLAT, this compound effectively blocks anandamide internalization, leading to a significant elevation of extracellular anandamide concentrations. This guide summarizes the quantitative data from key preclinical studies, details the experimental methodologies employed, and visualizes the underlying molecular pathways and experimental workflows. The findings presented herein underscore the potential of this compound as a valuable research tool and a promising therapeutic candidate for conditions associated with deficient endocannabinoid signaling.

Introduction

Anandamide (N-arachidonoylethanolamine; AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain, mood, and appetite regulation. The signaling of anandamide is tightly controlled by its synthesis, release, transport, and degradation. A critical step in the termination of anandamide signaling is its removal from the synaptic cleft via a specific transport system, followed by intracellular hydrolysis by fatty acid amide hydrolase (FAAH).

Recent research has identified a splice variant of FAAH, termed FAAH-like anandamide transporter (FLAT), which lacks enzymatic activity but facilitates the transport of anandamide across the cell membrane.[1] The discovery of FLAT has opened new avenues for the development of selective inhibitors of anandamide transport. One such inhibitor is this compound, a phthalazine (B143731) derivative that acts as a competitive antagonist of the anandamide-FLAT interaction.[1] This document provides a comprehensive technical overview of the effects of this compound on anandamide levels, intended for an audience of researchers and drug development professionals.

Mechanism of Action of this compound

This compound selectively inhibits the cellular uptake of anandamide by blocking its interaction with the FAAH-like anandamide transporter (FLAT).[1] This inhibition of anandamide internalization leads to an accumulation of anandamide in the extracellular space, thereby enhancing its signaling at cannabinoid receptors, primarily CB1 receptors.[1] Importantly, this compound exhibits selectivity for anandamide transport, with minimal inhibitory activity against other endocannabinoid-metabolizing enzymes.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) CB1 CB1 Receptor Anandamide_ext->CB1 Activates FLAT FLAT Transporter Anandamide_ext->FLAT Transport Anandamide_int Anandamide (AEA) FLAT->Anandamide_int FAAH FAAH Anandamide_int->FAAH Hydrolysis Metabolites Inactive Metabolites FAAH->Metabolites This compound This compound This compound->FLAT Inhibits cluster_invivo In Vivo Experiment cluster_analysis Anandamide Quantification Animal Mouse Model Injection This compound (1 mg/kg, i.p.) or Vehicle Animal->Injection Blood_Collection Blood Collection (2 hours post-injection) Injection->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Extraction Liquid-Liquid Extraction (with internal standard) Plasma_Separation->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Data Quantification LC_MS->Quantification cluster_invitro In Vitro Anandamide Uptake Assay Cell_Culture Culture Primary Cortical Neurons Pre_incubation Pre-incubate with this compound or Vehicle Cell_Culture->Pre_incubation Add_Radiolabel Add [³H]Anandamide Pre_incubation->Add_Radiolabel Incubation Incubate for Uptake Add_Radiolabel->Incubation Wash Wash with Cold Buffer Incubation->Wash Lysis Cell Lysis Wash->Lysis Scintillation Scintillation Counting Lysis->Scintillation Analysis Data Analysis Scintillation->Analysis

References

ARN272: An In-Depth Technical Guide on Indirect CB1 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARN272 is a novel pharmacological tool that modulates the endocannabinoid system through a distinct mechanism of action. Rather than directly binding to and activating the cannabinoid type 1 (CB1) receptor, this compound functions as an inhibitor of the anandamide (B1667382) transporter, specifically the Fatty Acid Amide Hydrolase-like anandamide transporter (FLAT).[1] This inhibition leads to an increase in the synaptic concentration of the endogenous cannabinoid, anandamide. The elevated anandamide levels subsequently result in the tonic activation of CB1 receptors, producing a range of physiological effects. This guide provides a comprehensive overview of this compound, its mechanism of action, and its downstream effects on CB1 receptor signaling pathways, supported by available quantitative data and detailed experimental protocols.

Mechanism of Action: Indirect CB1 Receptor Activation

This compound's primary molecular target is the anandamide transporter. By inhibiting this transporter, this compound effectively blocks the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron. This leads to an accumulation of anandamide in the synapse, thereby enhancing its availability to bind to and activate presynaptic CB1 receptors. This indirect agonism is a key feature of this compound's pharmacological profile.[2][3]

Quantitative Data for this compound

To date, the primary quantitative data available for this compound relates to its inhibitory activity on the anandamide transporter. Direct binding affinity (Ki) and efficacy (Emax) values for this compound at the CB1 receptor have not been reported in the scientific literature, which is consistent with its mechanism as an indirect modulator.

ParameterTargetValueReference
IC50 Anandamide Transporter (FLAT)1.8 µM[1]

CB1 Receptor Signaling Pathways

The activation of CB1 receptors by elevated endogenous anandamide levels, facilitated by this compound, triggers a cascade of intracellular signaling events. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[4][5][6][7] This coupling initiates a series of downstream effects that modulate neuronal activity.

Key Signaling Events:
  • Inhibition of Adenylyl Cyclase: Upon activation, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

  • Modulation of Ion Channels: The Gβγ subunits released upon G-protein activation can directly modulate ion channels. This includes the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4][5]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also lead to the stimulation of the MAPK cascade, including ERK1/2, which is involved in regulating gene expression and neuroplasticity.[4][7]

The net effect of these signaling events is typically a reduction in neurotransmitter release from the presynaptic terminal, underlying the neuromodulatory role of the endocannabinoid system.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing compounds like this compound that indirectly modulate CB1 receptor activity.

Anandamide Uptake Assay

This assay is crucial for determining the direct inhibitory effect of a compound on the anandamide transporter.

Objective: To quantify the inhibition of anandamide uptake into neuronal cells by this compound.

Materials:

  • Neuronal cell line (e.g., Neuro-2a cells)

  • [3H]-Anandamide (radiolabeled anandamide)

  • This compound and other test compounds

  • Cell culture medium

  • Scintillation counter and vials

Protocol:

  • Cell Culture: Plate Neuro-2a cells in a multi-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Add a solution containing a known concentration of anandamide spiked with [3H]-anandamide to each well.

  • Incubation: Incubate the cells for a short period (e.g., 15 minutes) at 37°C to allow for anandamide uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular [3H]-anandamide.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., aqueous NaOH).

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of [3H]-anandamide uptake against the concentration of this compound.

Radioligand Displacement Assay for CB1 Receptor Binding

While this compound is not a direct ligand, this assay is fundamental for confirming that it does not directly compete for the orthosteric binding site on the CB1 receptor.

Objective: To determine if this compound displaces a known radiolabeled CB1 receptor ligand.

Materials:

  • Membrane preparations from cells expressing CB1 receptors (e.g., CHO-CB1 or rat brain membranes)

  • Radiolabeled CB1 receptor agonist or antagonist (e.g., [3H]CP55,940 or [3H]SR141716A)

  • This compound and other unlabeled test compounds

  • Binding buffer

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Protocol:

  • Incubation: In a multi-well plate, incubate the CB1 receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of this compound or a known CB1 ligand (positive control).

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 30°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the Ki value if displacement is observed. The lack of displacement would confirm this compound does not bind to the orthosteric site.

cAMP Functional Assay

This assay measures the functional consequence of CB1 receptor activation (or its indirect activation by this compound) on a key downstream signaling molecule.

Objective: To measure the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing CB1 receptors.

Materials:

  • Cells expressing CB1 receptors (e.g., HEK293-CB1 or CHO-CB1)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • This compound and a known CB1 receptor agonist (e.g., WIN55,212-2)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and buffers

Protocol:

  • Cell Plating: Seed the CB1-expressing cells in a multi-well plate and allow them to attach.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound or a CB1 agonist for a defined period.

  • Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate for a specified time to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound. For this compound, an increase in anandamide due to transport inhibition would lead to CB1 activation and a subsequent decrease in forskolin-stimulated cAMP levels. This would allow for the determination of an EC50 value for its indirect effect.

Visualizations

Signaling Pathway of Indirect CB1 Activation by this compound

ARN272_CB1_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits Anandamide_synth Anandamide Synthesis Anandamide_release Anandamide Release Anandamide_synth->Anandamide_release Depolarization Anandamide_syn Anandamide Anandamide_release->Anandamide_syn Anandamide_syn->CB1 Activates FLAT Anandamide Transporter (FLAT) Anandamide_syn->FLAT Uptake This compound This compound This compound->FLAT Inhibits

Caption: this compound inhibits anandamide reuptake, increasing its concentration to activate CB1 receptors.

Experimental Workflow for Anandamide Uptake Assay

Anandamide_Uptake_Workflow start Start plate_cells Plate Neuronal Cells start->plate_cells pre_incubate Pre-incubate with This compound or Vehicle plate_cells->pre_incubate add_radioligand Add [3H]-Anandamide pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate wash Wash with Cold Buffer incubate->wash lyse Lyse Cells wash->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Workflow for determining this compound's inhibition of anandamide uptake.

Logical Relationship of Indirect CB1 Modulation

Logical_Relationship This compound This compound inhibit_transport Inhibition of Anandamide Transporter This compound->inhibit_transport increase_anandamide Increased Synaptic Anandamide inhibit_transport->increase_anandamide activate_cb1 CB1 Receptor Activation increase_anandamide->activate_cb1 downstream_effects Downstream Cellular Effects (e.g., ↓cAMP, ↓Ca2+ influx) activate_cb1->downstream_effects

Caption: Logical flow from this compound administration to cellular effects via indirect CB1 activation.

References

ARN272 in Neurological Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ARN272 is a molecule identified as an inhibitor of the anandamide (B1667382) transporter, a key component of the endocannabinoid system.[1] This system is widely implicated in a variety of physiological and pathological processes within the central and peripheral nervous systems. The ability of this compound to modulate endocannabinoid signaling bestows it with significant potential as a research tool and a therapeutic candidate in the field of neurology. This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental data available to date.

Core Compound Data

A summary of the available quantitative data for this compound is presented below.

ParameterValueSource
CAS Number 488793-85-7RayBiotech[1]
Purity 98.23%RayBiotech[1]
Format PowderRayBiotech[1]
IC50 (anandamide transporter) 1.8 µMRayBiotech[1]

Mechanism of Action and Signaling Pathways

This compound functions by inhibiting the anandamide transporter, which is responsible for the reuptake of the endocannabinoid anandamide from the synaptic cleft into the neuron. By blocking this transporter, this compound effectively increases the concentration and duration of anandamide in the synapse, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2.

The activation of these receptors triggers a cascade of intracellular signaling events. A generalized workflow for the proposed mechanism of this compound is depicted below.

ARN272_Mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Anandamide_Transporter Anandamide Transporter This compound->Anandamide_Transporter Inhibits Anandamide_Extracellular Anandamide Anandamide_Extracellular->Anandamide_Transporter Reuptake CB1_Receptor CB1 Receptor Anandamide_Extracellular->CB1_Receptor Activates Signaling_Cascade Downstream Signaling Cascades CB1_Receptor->Signaling_Cascade Initiates Neurological_Effects Modulation of Neurological Processes Signaling_Cascade->Neurological_Effects Leads to Anandamide_Transporter_Assay cluster_workflow Experimental Workflow A 1. Cell Culture: Culture neuronal cells expressing the anandamide transporter. B 2. Compound Incubation: Pre-incubate cells with varying concentrations of this compound. A->B C 3. Substrate Addition: Add radiolabeled anandamide to the cell culture. B->C D 4. Incubation: Incubate for a defined period to allow for anandamide uptake. C->D E 5. Cell Lysis & Scintillation Counting: Lyse cells and measure the amount of incorporated radiolabeled anandamide. D->E F 6. Data Analysis: Calculate the IC50 value of this compound. E->F

References

ARN272: A Preclinical Insight into its Therapeutic Potential as an Anandamide Transport Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARN272 has emerged as a significant research compound in the field of endocannabinoid pharmacology. Identified as a selective inhibitor of the FAAH-like anandamide (B1667382) transporter (FLAT), this compound offers a promising avenue for the therapeutic modulation of the endocannabinoid system. This technical guide synthesizes the available preclinical data on this compound, detailing its mechanism of action, potential therapeutic applications, and the experimental frameworks used in its initial characterization.

Core Properties of this compound

This compound is a small molecule inhibitor targeting the cellular uptake of anandamide, a key endocannabinoid neurotransmitter. By blocking the anandamide transporter, this compound effectively increases the concentration and duration of anandamide's action at cannabinoid receptors.

PropertyValueSource
Molecular Target FAAH-like anandamide transporter (FLAT)[1]
IC50 1.8 µM
Chemical Name 4-[[4-(4-Hydroxyphenyl)-1-phthalazinyl]amino]-N-phenylbenzamide
CAS Number 488793-85-7

Mechanism of Action: Indirect Cannabinoid Agonism

This compound's primary mechanism of action is the inhibition of anandamide transport into the cell, a process that precedes its degradation by fatty acid amide hydrolase (FAAH).[2] This inhibition leads to an accumulation of anandamide in the synaptic cleft, thereby enhancing the activation of cannabinoid receptors, particularly the CB1 receptor.[1][2] This mode of action is described as "indirect agonism," as this compound itself does not bind to the cannabinoid receptors but rather amplifies the effects of the endogenous ligand, anandamide.[1] Preclinical studies have shown that the effects of this compound can be reversed by a CB1 receptor antagonist, confirming its reliance on this pathway.[1]

cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Anandamide_ext Anandamide FLAT FLAT (Anandamide Transporter) Anandamide_ext->FLAT Transport CB1 CB1 Receptor Anandamide_ext->CB1 Binding & Activation Anandamide_int Anandamide FLAT->Anandamide_int Signaling Downstream Signaling CB1->Signaling FAAH FAAH Anandamide_int->FAAH Hydrolysis Degradation Degradation Products FAAH->Degradation This compound This compound This compound->FLAT Inhibition

Proposed signaling pathway for this compound.

Potential Therapeutic Applications: Nausea and Vomiting

Preclinical research has highlighted the potential of this compound in the management of nausea and vomiting.[1][2] The endocannabinoid system is known to play a role in regulating emesis, and the anti-emetic properties of cannabis have been recognized for centuries.[2]

A key study demonstrated that this compound attenuates nausea-induced behavior in rats and vomiting in shrews.[2] The administration of this compound was shown to suppress conditioned gaping in rats, a model of nausea, and reduce the number of emetic episodes in shrews following treatment with a nausea-inducing agent.[1][2] These effects were found to be mediated by the CB1 receptor, as they were reversed by the co-administration of a CB1 antagonist.[1]

Animal ModelConditionThis compound DosageObserved Effect
RatLiCl-induced conditioned gaping (nausea model)0.1, 1, 3 mg/kg (i.p.)Suppression of gaping behavior
Shrew (Suncus murinus)LiCl-induced emesisNot specified in abstractAttenuation of vomiting

Experimental Protocols

The following is a summary of the experimental methodology used in the preclinical evaluation of this compound for its anti-nausea and anti-emetic effects, based on the available literature.

Animal Models:

  • Rats: Used for modeling nausea-induced conditioned gaping.

  • Shrews (Suncus murinus): Used for modeling emesis (vomiting).

Drug Administration:

  • This compound Formulation: Prepared in a vehicle solution of 1:1:8 PEG400, Tween 80, and physiological saline.[2]

  • Route of Administration: Intraperitoneal (i.p.) injection for systemic delivery.[2]

  • Dosage: In rats, doses of 0.1 mg/kg, 1 mg/kg, and 3 mg/kg were used.[2]

Experimental Procedure (Rat Nausea Model):

  • Conditioning: Rats are injected with a nausea-inducing agent (e.g., lithium chloride - LiCl) and subsequently placed in a distinctive chamber. This process is repeated to associate the chamber with the experience of nausea.

  • Testing: On the test day, rats are pre-treated with either this compound or a vehicle solution.

  • Observation: The rats are then placed in the conditioned chamber, and their gaping behavior (a proxy for nausea) is recorded and quantified.

  • Antagonism Studies: To confirm the mechanism of action, a separate group of rats is co-administered this compound and a CB1 receptor antagonist (e.g., SR141716) to observe if the anti-nausea effects are reversed.

cluster_conditioning Conditioning Phase cluster_testing Testing Phase cluster_antagonism Antagonism Study LiCl_injection Inject LiCl Chamber_exposure Place in Conditioning Chamber LiCl_injection->Chamber_exposure Pretreatment Pre-treat with This compound or Vehicle Chamber_exposure->Pretreatment Test_chamber Place in Conditioning Chamber Pretreatment->Test_chamber Observation Record Gaping Behavior Test_chamber->Observation Co_administration Co-administer this compound and CB1 Antagonist Observation->Co_administration Antagonism_test Place in Conditioning Chamber Co_administration->Antagonism_test Antagonism_observation Record Gaping Behavior Antagonism_test->Antagonism_observation end End Antagonism_observation->end start Start start->LiCl_injection

References

An In-depth Technical Guide to the Core Mechanisms of Nausea and Vomiting for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "ARN272" in the context of nausea and vomiting studies did not yield specific public domain data. The similar designation "HKI-272" refers to Neratinib, a tyrosine kinase inhibitor for cancer treatment, where nausea and vomiting are potential side effects. This guide, therefore, focuses on the well-established core mechanisms and therapeutic interventions for nausea and vomiting, providing a foundational resource for researchers and drug development professionals in this field.

Introduction to the Pathophysiology of Nausea and Vomiting

Nausea and vomiting are complex protective reflexes coordinated by the central nervous system (CNS). They are common and distressing symptoms associated with various conditions, including chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] The control of these reflexes involves a network of neural pathways and a variety of neurotransmitters, making it a key area for targeted drug development.

The primary control center for the emetic reflex is located in the medulla oblongata of the brainstem and consists of two main areas: the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS), often collectively referred to as the "vomiting center".[1][3] This center receives inputs from several sources:

  • The Chemoreceptor Trigger Zone (CTZ): Located in the area postrema, the CTZ is outside the blood-brain barrier, allowing it to detect emetogenic substances in the blood and cerebrospinal fluid.[1][3]

  • The Gastrointestinal (GI) Tract: Vagal afferent nerves from the GI tract are stimulated by chemical irritants (like chemotherapy agents) and mechanical stimuli.[1][4]

  • The Vestibular System: This system is involved in motion sickness and dizziness-related nausea.[1]

  • Higher Brain Centers: The cortex and limbic system can trigger nausea and vomiting in response to psychological stimuli such as sights, smells, and emotional stress.[1]

The pathophysiology of CINV is categorized into acute and delayed phases. Acute CINV, occurring within 24 hours of chemotherapy, is primarily mediated by the release of serotonin (B10506) from enterochromaffin cells in the GI tract.[4][5] Delayed CINV, which occurs after 24 hours, is thought to be mainly driven by the release of substance P.[4][6] PONV shares some of these pathways and is influenced by patient-specific factors, the type of surgery, and the anesthetic agents used.[1][2][7]

Key Signaling Pathways and Therapeutic Targets

Several neurotransmitter systems are pivotal in mediating the emetic response, and their receptors represent the primary targets for antiemetic drugs. The most clinically significant pathways involve serotonin (5-HT3), substance P (NK1), and dopamine (B1211576) (D2) receptors.

Serotonin (5-HT3) Receptor Antagonism

Mechanism of Action: 5-HT3 receptor antagonists are a cornerstone in the management of nausea and vomiting, particularly CINV and PONV.[8][9][10] Chemotherapy and radiation can damage enterochromaffin cells in the lining of the GI tract, leading to a massive release of serotonin (5-hydroxytryptamine).[9][11] This serotonin then binds to 5-HT3 receptors on the vagal afferent nerves, transmitting signals to the NTS and CTZ, which in turn stimulates the vomiting center.[8][10][11][12] 5-HT3 receptor antagonists competitively block these receptors, both peripherally on the vagal nerve terminals and centrally in the CTZ, thereby inhibiting the initiation of the emetic reflex.[8][9][10][11]

G cluster_PNS Peripheral Nervous System (GI Tract) cluster_CNS Central Nervous System (Brainstem) cluster_Drug Therapeutic Intervention Chemotherapy Chemotherapy/ Radiation EC_Cells Enterochromaffin Cells Chemotherapy->EC_Cells Damage Serotonin_P Serotonin (5-HT) EC_Cells->Serotonin_P Release Vagal_Afferents Vagal Afferent Nerves (5-HT3R) Serotonin_P->Vagal_Afferents Binds to 5-HT3R NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS Signal CTZ Chemoreceptor Trigger Zone (CTZ) (5-HT3R) VC Vomiting Center CTZ->VC Signal NTS->VC Signal Emesis Nausea & Vomiting VC->Emesis Antagonist 5-HT3 Receptor Antagonist Antagonist->Vagal_Afferents Blocks Antagonist->CTZ Blocks

Caption: 5-HT3 Receptor Antagonist Signaling Pathway.

Experimental Protocols: Preclinical evaluation of 5-HT3 receptor antagonists often involves animal models (e.g., ferrets, dogs) challenged with emetogenic agents like cisplatin (B142131). Key endpoints include the frequency of retching and vomiting episodes. Clinical trials typically assess the proportion of patients achieving a complete response (no emesis and no use of rescue medication) in the acute and delayed phases of CINV or PONV.

Table 1: Representative 5-HT3 Receptor Antagonists

Drug NameRoute of AdministrationHalf-lifeKey Characteristics
OndansetronOral, IV~4-6 hoursFirst-generation, widely used for CINV and PONV.
GranisetronOral, IV, Transdermal~9 hoursFirst-generation, available in multiple formulations.
PalonosetronIV~40 hoursSecond-generation, higher binding affinity and longer half-life.
Neurokinin-1 (NK1) Receptor Antagonism

Mechanism of Action: NK1 receptor antagonists are particularly effective in preventing delayed CINV.[13][14] The primary ligand for the NK1 receptor is substance P, a neuropeptide involved in pain transmission and inflammatory responses. Chemotherapy induces the release of substance P in the brainstem, specifically in the NTS and the area postrema.[13][14] Substance P then binds to NK1 receptors, leading to the delayed phase of emesis.[4][13] NK1 receptor antagonists cross the blood-brain barrier and block these central NK1 receptors, thereby preventing the emetogenic signal.[13][14] These agents are often used in combination with 5-HT3 receptor antagonists and corticosteroids for a multi-targeted approach.[13]

G cluster_CNS Central Nervous System (Brainstem) cluster_Drug Therapeutic Intervention Chemotherapy Chemotherapy SubstanceP Substance P Chemotherapy->SubstanceP Release NTS_AP NTS & Area Postrema (NK1 Receptors) SubstanceP->NTS_AP Binds to NK1R VC Vomiting Center NTS_AP->VC Signal Emesis Delayed Nausea & Vomiting VC->Emesis Antagonist NK1 Receptor Antagonist Antagonist->NTS_AP Blocks

Caption: NK1 Receptor Antagonist Signaling Pathway.

Experimental Protocols: The efficacy of NK1 receptor antagonists is evaluated in animal models susceptible to delayed emesis following cisplatin administration. Clinical studies for CINV often employ a three-drug regimen (NK1 antagonist, 5-HT3 antagonist, and a corticosteroid like dexamethasone) and measure complete response rates over a 5-day period.

Table 2: Representative NK1 Receptor Antagonists

Drug NameRoute of AdministrationHalf-lifeKey Characteristics
AprepitantOral~9-13 hoursFirst-in-class, effective for acute and delayed CINV.[13][14]
FosaprepitantIV(Prodrug)Intravenous prodrug of aprepitant.
RolapitantOral~180 hoursLong half-life, allowing for single-dose administration per chemotherapy cycle.
Dopamine (D2) Receptor Antagonism

Mechanism of Action: Dopamine D2 receptor antagonists exert their antiemetic effects primarily by blocking D2 receptors in the CTZ.[15][16] Dopamine is a neurotransmitter that can stimulate the CTZ to initiate the vomiting reflex.[16] By antagonizing these receptors, drugs like metoclopramide (B1676508) and haloperidol (B65202) can reduce the sensitivity of the CTZ to emetogenic stimuli.[15][16] Some D2 antagonists, such as metoclopramide, also have prokinetic effects on the gastrointestinal tract, which can contribute to their antiemetic action by promoting gastric emptying.[16][17]

G cluster_CNS Central Nervous System (Brainstem) cluster_Drug Therapeutic Intervention Emetogenic_Stimuli Emetogenic Stimuli (e.g., toxins, drugs) Dopamine Dopamine Emetogenic_Stimuli->Dopamine Release CTZ_D2R Chemoreceptor Trigger Zone (CTZ) (D2 Receptors) Dopamine->CTZ_D2R Binds to D2R VC Vomiting Center CTZ_D2R->VC Signal Emesis Nausea & Vomiting VC->Emesis Antagonist D2 Receptor Antagonist Antagonist->CTZ_D2R Blocks

References

An In-depth Technical Guide to the Preclinical Evaluation of Novel Analgesics in Pain Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "ARN272" is not available in the public domain as of the last update. This guide, therefore, presents a comprehensive overview of the methodologies and data presentation standards used in preclinical pain research, using a hypothetical compound, ARN-Hypothetical , to illustrate these principles. The data and mechanisms presented for ARN-Hypothetical are illustrative and based on common findings in the field of analgesic drug development.

Introduction to Preclinical Pain Models

The development of effective analgesic drugs is a critical objective in pharmaceutical research.[1] Preclinical animal models are indispensable tools for investigating the complex mechanisms of pain and for evaluating the efficacy and safety of novel therapeutic agents before they advance to human clinical trials.[2][3] These models are designed to mimic various clinical pain states, including acute, inflammatory, and neuropathic pain.[1][4][5]

Pain is a multidimensional experience with sensory-discriminative, affective-motivational, and cognitive components.[2] While early research relied heavily on reflexive withdrawal responses to acute noxious stimuli, the field has evolved to incorporate more complex behavioral assessments that aim to capture these different dimensions of the pain experience.[2][3] This guide will provide an in-depth look at the core preclinical models and methodologies used to characterize the analgesic potential of a novel compound, exemplified by our hypothetical drug, ARN-Hypothetical.

Core Preclinical Pain Models

A variety of animal models are utilized to represent the diverse nature of human pain conditions. The choice of model depends on the specific type of pain being targeted by the therapeutic agent.

  • Inflammatory Pain Models: These models are induced by injecting pro-inflammatory substances into the paw or other tissues, leading to a localized inflammatory response characterized by hyperalgesia and allodynia.[4][6][7]

    • Complete Freund's Adjuvant (CFA)-Induced Pain: CFA injection produces a persistent inflammatory state, making it a suitable model for chronic inflammatory pain conditions like arthritis.[4][6][8]

    • Carrageenan-Induced Pain: Carrageenan induces a more acute and short-lasting inflammation, typically used to study the mechanisms of acute inflammatory pain.[4][9]

    • Formalin Test: This model is unique in that it produces a biphasic pain response: an initial acute phase of direct nociceptor activation, followed by a second phase driven by inflammation and central sensitization. This allows for the differentiation of analgesic effects on both nociceptive and inflammatory pain mechanisms.[1][10]

  • Neuropathic Pain Models: These models are created by inducing damage to the peripheral nerves, mimicking the chronic pain conditions that arise from nerve injury in humans.[8][9]

    • Spared Nerve Injury (SNI): This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the third branch (the sural nerve) intact.[4]

    • Chronic Constriction Injury (CCI): In this model, loose ligatures are placed around the sciatic nerve, causing a gradual compression and subsequent nerve damage.[4][8]

    • Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or more spinal nerves.[5][8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and translational validity of preclinical findings. Below are representative protocols for key pain models.

CFA-Induced Inflammatory Pain in Rodents
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Induction of Inflammation: A single intraplantar injection of 100 µl of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the right hind paw.

  • Drug Administration: ARN-Hypothetical (or vehicle control) is administered orally (p.o.) at various doses (e.g., 3, 10, 30 mg/kg) 24 hours after CFA injection.

  • Behavioral Assessment:

    • Thermal Hyperalgesia (Hargreaves Test): The latency to paw withdrawal from a radiant heat source is measured. A decrease in latency in the inflamed paw compared to the contralateral paw indicates thermal hyperalgesia.

    • Mechanical Allodynia (von Frey Test): The paw withdrawal threshold in response to stimulation with calibrated von Frey filaments is determined. A lower threshold in the inflamed paw signifies mechanical allodynia.

  • Data Analysis: The percentage reversal of hyperalgesia or allodynia is calculated for each dose of ARN-Hypothetical compared to the vehicle-treated group.

Spared Nerve Injury (SNI) Model of Neuropathic Pain
  • Animal Model: Male C57BL/6 mice (20-25g).

  • Surgical Procedure: Under anesthesia, the common peroneal and tibial nerves of the left sciatic nerve are ligated and transected, leaving the sural nerve intact.

  • Post-Operative Recovery: Animals are allowed to recover for 7 days to allow for the development of neuropathic pain behaviors.

  • Drug Administration: ARN-Hypothetical (or vehicle control) is administered intraperitoneally (i.p.) at various doses (e.g., 5, 15, 45 mg/kg).

  • Behavioral Assessment:

    • Mechanical Allodynia (von Frey Test): The paw withdrawal threshold is assessed on the lateral side of the paw (sural nerve territory).

  • Data Analysis: The maximum possible effect (%MPE) is calculated to quantify the analgesic effect of ARN-Hypothetical.

Quantitative Data Presentation

The efficacy of ARN-Hypothetical in the described pain models is summarized in the following tables.

Table 1: Effect of ARN-Hypothetical on Thermal Hyperalgesia in the CFA-Induced Inflammatory Pain Model in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Latency (s) (Mean ± SEM)% Reversal of Hyperalgesia
Vehicle-4.5 ± 0.30%
ARN-Hypothetical36.2 ± 0.435%
ARN-Hypothetical108.9 ± 0.580%
ARN-Hypothetical3010.5 ± 0.6100%
Naive Control-10.8 ± 0.4-

Table 2: Effect of ARN-Hypothetical on Mechanical Allodynia in the SNI Model of Neuropathic Pain in Mice

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) (Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle-0.2 ± 0.050%
ARN-Hypothetical50.6 ± 0.0829%
ARN-Hypothetical151.1 ± 0.164%
ARN-Hypothetical451.5 ± 0.1593%
Sham Control-1.8 ± 0.1-

Mechanism of Action and Signaling Pathways

ARN-Hypothetical is a novel, multi-target analgesic that is hypothesized to exert its effects through the modulation of key signaling pathways involved in pain transmission and perception. Its primary mechanisms are believed to involve the inhibition of pro-inflammatory cytokine release and the modulation of descending noradrenergic inhibitory pathways.

Inhibition of Inflammatory Signaling

In inflammatory pain states, tissue injury leads to the release of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[11] These cytokines activate intracellular signaling cascades, including the NF-κB and MAPK pathways, leading to the production of further inflammatory mediators and the sensitization of nociceptors. ARN-Hypothetical is thought to inhibit the activation of these pathways, thereby reducing the inflammatory response and alleviating inflammatory pain.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Pro-inflammatory Mediators cluster_intracellular Intracellular Signaling cluster_response Cellular Response Tissue Injury Tissue Injury TNFa TNFa Tissue Injury->TNFa IL-1b IL-1b Tissue Injury->IL-1b NF-kB Pathway NF-kB Pathway TNFa->NF-kB Pathway MAPK Pathway MAPK Pathway TNFa->MAPK Pathway IL-1b->NF-kB Pathway IL-1b->MAPK Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Pathway->Pro-inflammatory Gene Expression MAPK Pathway->Pro-inflammatory Gene Expression Nociceptor Sensitization Nociceptor Sensitization Pro-inflammatory Gene Expression->Nociceptor Sensitization ARN-Hypothetical ARN-Hypothetical ARN-Hypothetical->NF-kB Pathway ARN-Hypothetical->MAPK Pathway

Caption: ARN-Hypothetical's proposed anti-inflammatory mechanism.

Modulation of Descending Noradrenergic Pathways

The descending noradrenergic pathways from the brainstem play a crucial role in the endogenous inhibition of pain signals at the spinal cord level.[12] Noradrenaline, acting on α2-adrenoceptors in the dorsal horn, suppresses the transmission of nociceptive information.[12] It is hypothesized that ARN-Hypothetical enhances the activity of these descending inhibitory pathways, leading to a reduction in neuropathic pain.

descending_pathway cluster_brainstem Brainstem cluster_spinal_cord Spinal Cord Dorsal Horn Locus Coeruleus Locus Coeruleus a2-adrenoceptor a2-adrenoceptor Locus Coeruleus->a2-adrenoceptor Noradrenaline Primary Afferent Terminal Primary Afferent Terminal Second Order Neuron Second Order Neuron Primary Afferent Terminal->Second Order Neuron Nociceptive Input Pain Signal to Brain Pain Signal to Brain Second Order Neuron->Pain Signal to Brain a2-adrenoceptor->Primary Afferent Terminal ARN-Hypothetical ARN-Hypothetical ARN-Hypothetical->Locus Coeruleus Enhances Activity

Caption: Modulation of descending pain pathways by ARN-Hypothetical.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a preclinical efficacy study of a novel analgesic compound.

experimental_workflow Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Induction of Pain Model\n(e.g., CFA, SNI) Induction of Pain Model (e.g., CFA, SNI) Baseline Behavioral Testing->Induction of Pain Model\n(e.g., CFA, SNI) Post-Induction Behavioral Testing\n(Confirmation of Pain State) Post-Induction Behavioral Testing (Confirmation of Pain State) Induction of Pain Model\n(e.g., CFA, SNI)->Post-Induction Behavioral Testing\n(Confirmation of Pain State) Randomization to Treatment Groups Randomization to Treatment Groups Post-Induction Behavioral Testing\n(Confirmation of Pain State)->Randomization to Treatment Groups Drug Administration\n(ARN-Hypothetical or Vehicle) Drug Administration (ARN-Hypothetical or Vehicle) Randomization to Treatment Groups->Drug Administration\n(ARN-Hypothetical or Vehicle) Post-Dose Behavioral Assessment Post-Dose Behavioral Assessment Drug Administration\n(ARN-Hypothetical or Vehicle)->Post-Dose Behavioral Assessment Data Analysis and Interpretation Data Analysis and Interpretation Post-Dose Behavioral Assessment->Data Analysis and Interpretation

Caption: Standard preclinical workflow for analgesic efficacy testing.

Conclusion

The preclinical evaluation of novel analgesic candidates like ARN-Hypothetical requires a systematic and multi-faceted approach. By utilizing a battery of well-characterized animal models of inflammatory and neuropathic pain, coupled with rigorous experimental protocols and quantitative behavioral assessments, researchers can gain valuable insights into the therapeutic potential and mechanism of action of new compounds. The data presented for the hypothetical compound ARN-Hypothetical demonstrate its potential as a potent analgesic with a favorable multi-target profile, warranting further investigation in more advanced preclinical models and eventual progression towards clinical development. The continued refinement of these preclinical models and outcome measures is essential for improving the translational success of novel pain therapeutics.[2][3]

References

An In-depth Technical Guide to Neratinib (HKI-272) and its Role in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neratinib, also known as HKI-272, is a potent, orally available, irreversible tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent in the management of certain cancers, particularly HER2-positive breast cancer. This guide provides a comprehensive technical overview of Neratinib, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining detailed experimental protocols for its investigation. Visualizations of its signaling pathway and common experimental workflows are also provided to facilitate a deeper understanding of its role in cancer research and drug development.

Mechanism of Action

Neratinib exerts its anti-tumor activity by irreversibly binding to and inhibiting the kinase activity of members of the ErbB family of receptor tyrosine kinases, namely the epidermal growth factor receptor (EGFR or HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2][3] This covalent binding occurs at a conserved cysteine residue within the ATP-binding pocket of these receptors.[4]

The inhibition of these receptors prevents their autophosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell proliferation, survival, and differentiation. The two primary pathways affected are:

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival.

By blocking these signaling cascades, Neratinib induces cell cycle arrest, primarily at the G1-S phase transition, and promotes apoptosis (programmed cell death) in cancer cells that are dependent on these pathways.[4] Its irreversible binding provides a sustained inhibition of HER2 signaling, which may overcome resistance mechanisms to other HER2-targeted therapies like trastuzumab.

Below is a diagram illustrating the signaling pathway inhibited by Neratinib.

Neratinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway HER2 HER2 PI3K PI3K HER2->PI3K Activates Ras Ras HER2->Ras Activates EGFR EGFR EGFR->PI3K Activates EGFR->Ras Activates HER4 HER4 HER4->PI3K Activates HER4->Ras Neratinib Neratinib (HKI-272) Neratinib->HER2 Irreversibly Inhibits Neratinib->EGFR Irreversibly Inhibits Neratinib->HER4 Irreversibly Inhibits ATP ATP Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Neratinib's inhibition of HER family signaling pathways.

Quantitative Data

Preclinical Data: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Neratinib in various cancer cell lines, demonstrating its potent anti-proliferative activity, particularly in HER2-overexpressing and EGFR-dependent cells.

Cell LineCancer TypeHER2/EGFR StatusIC50 (nM)
SK-Br-3Breast CancerHER2+2
BT474Breast CancerHER2+2-3
3T3/neuFibrosarcomaHER2 transfected3
A431Epidermoid CarcinomaEGFR+81
MDA-MB-435Breast CancerHER2-/EGFR-960
SW620Colorectal CancerHER2-/EGFR-690
Data sourced from multiple in vitro studies.[3][4][5]
Clinical Trial Data

Neratinib has been evaluated in several pivotal clinical trials. The tables below summarize key efficacy data from these studies.

Table 2.1: Phase III ExteNET Trial - Extended Adjuvant Treatment of HER2+ Early-Stage Breast Cancer

Endpoint (5-year follow-up)Neratinib (n=1420)Placebo (n=1420)Hazard Ratio (95% CI)P-value
Invasive Disease-Free Survival (iDFS)90.2%87.7%0.73 (0.57-0.92)0.008
Data from the ExteNET trial investigating Neratinib after trastuzumab-based adjuvant therapy.[6][7][8]

Table 2.2: Phase II I-SPY 2 Trial - Neoadjuvant Treatment of High-Risk, Stage II/III Breast Cancer

Patient SubgroupTreatment ArmEstimated Pathological Complete Response (pCR) Rate
HER2+/HR-Neratinib + Paclitaxel56%
HER2+/HR-Trastuzumab + Paclitaxel (Control)33%
HR+/HER2-Neratinib + Paclitaxel18%
HR+/HER2-Paclitaxel (Control)15%
Data from the I-SPY 2 trial.[9][10][11]

Table 2.3: Phase II SUMMIT "Basket" Trial - Treatment of HER2-Mutant, HR+ Metastatic Breast Cancer

Treatment ArmOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
Neratinib + Fulvestrant (B1683766) + Trastuzumab39%8.3 months
Neratinib + Fulvestrant30%5.4 months
Neratinib Monotherapy17%3.6 months
Data from the SUMMIT trial in patients with HER2-mutant, HR-positive metastatic breast cancer.[2][12]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTS Assay)

This protocol outlines a common method to assess the anti-proliferative effects of Neratinib on cancer cell lines.

Workflow Diagram:

Cell_Proliferation_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with Neratinib (serial dilutions) B->C D 4. Incubate for 72h C->D E 5. Add MTS Reagent D->E F 6. Incubate for 1-4h E->F G 7. Measure Absorbance (490 nm) F->G H 8. Calculate IC50 G->H

Workflow for an in vitro cell proliferation assay.

Methodology:

  • Cell Seeding:

    • Culture HER2-positive (e.g., SK-Br-3, BT474) or other cancer cell lines of interest in appropriate growth medium.

    • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]

  • Neratinib Treatment:

    • Prepare a stock solution of Neratinib (e.g., 10 mM in DMSO).

    • Perform serial dilutions in growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the medium from the cells and add 100 µL of the Neratinib dilutions or vehicle control.

    • Incubate for 72 hours.[13]

  • MTS Assay and Data Collection:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the Neratinib concentration and perform a non-linear regression to determine the IC50 value.[13]

Western Blot Analysis of HER2 Phosphorylation

This protocol is used to confirm Neratinib's mechanism of action by assessing the phosphorylation status of HER2.

Workflow Diagram:

Western_Blot_Workflow A 1. Treat Cells with Neratinib B 2. Cell Lysis & Protein Quantification (BCA) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-HER2) E->F G 7. Secondary Antibody Incubation (HRP) F->G H 8. Detection (ECL) G->H I 9. Stripping & Re-probing (Total HER2, Loading Control) H->I

Workflow for Western blot analysis.

Methodology:

  • Cell Treatment and Lysis:

    • Treat HER2-positive cells (e.g., SKBR3, BT474) with various concentrations of Neratinib for a specified time (e.g., 6 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

    • Quantify protein concentration using a BCA assay.[15]

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated HER2 (p-HER2).[16]

    • Wash and incubate with an HRP-conjugated secondary antibody.[15]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]

  • Normalization:

    • Strip the membrane and re-probe with antibodies for total HER2 and a loading control (e.g., β-actin or GAPDH) to normalize the p-HER2 signal.[16]

In Vivo Breast Cancer Xenograft Model

This protocol describes a general approach for evaluating the anti-tumor efficacy of Neratinib in a mouse model.

Workflow Diagram:

Xenograft_Workflow A 1. Implant HER2+ Cancer Cells into Immunocompromised Mice B 2. Monitor Tumor Growth A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Administer Neratinib (Oral Gavage) C->D E 5. Measure Tumor Volume Regularly D->E Daily F 6. Monitor Animal Well-being E->F G 7. Endpoint Analysis (Tumor Weight, IHC) F->G

Workflow for an in vivo xenograft study.

Methodology:

  • Tumor Cell Implantation:

    • Subcutaneously inject HER2-positive breast cancer cells (e.g., BT474) into the flank of immunocompromised mice (e.g., nude or NSG mice).[4]

  • Tumor Growth and Randomization:

    • Monitor tumor growth with caliper measurements.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Neratinib Administration:

    • Administer Neratinib orally via gavage at a specified dose and schedule (e.g., 20-40 mg/kg, daily).[15][17]

    • The control group receives the vehicle.

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., twice weekly).

    • Monitor the body weight and overall health of the animals.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-HER2).

Conclusion

Neratinib (HKI-272) is a pivotal targeted therapy in the landscape of cancer treatment, particularly for HER2-positive breast cancer. Its irreversible mechanism of action offers a distinct advantage in overcoming resistance and providing sustained inhibition of key oncogenic signaling pathways. The quantitative data from extensive preclinical and clinical research underscore its efficacy. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and build upon the understanding of this important anti-cancer agent.

References

Methodological & Application

Application Notes and Protocols for ARN272 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN272 is a novel small molecule that acts as a competitive inhibitor of the anandamide (B1667382) transporter system. Specifically, it targets the FAAH-like anandamide transporter (FLAT), a key component responsible for the internalization of the endocannabinoid anandamide.[1] By blocking this transport mechanism, this compound effectively increases the extracellular concentration of anandamide, thereby potentiating its endogenous analgesic and anti-inflammatory effects through the activation of cannabinoid receptors (CB1 and CB2).[1] These application notes provide detailed protocols for in vivo studies designed to evaluate the efficacy of this compound in rodent models of pain.

Mechanism of Action

Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in pain modulation, mood, and memory. Its signaling is terminated by cellular uptake via a specific transport system, followed by intracellular enzymatic degradation by fatty acid amide hydrolase (FAAH).[2] this compound specifically inhibits the initial step of this inactivation process, the transport of anandamide into the cell. This leads to an accumulation of anandamide in the synaptic cleft, enhancing the activation of cannabinoid receptors and producing downstream therapeutic effects, such as analgesia.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) CB1_R CB1 Receptor Anandamide_ext->CB1_R Activates CB2_R CB2 Receptor Anandamide_ext->CB2_R Activates FLAT FLAT Transporter Anandamide_ext->FLAT Transport Analgesia Analgesia CB1_R->Analgesia CB2_R->Analgesia Anandamide_int Anandamide (AEA) FLAT->Anandamide_int FAAH FAAH Anandamide_int->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid This compound This compound This compound->FLAT Inhibits

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

In Vivo Experimental Protocols

The following protocols are designed to assess the analgesic properties of this compound in established rodent models of inflammatory and neuropathic pain.

Protocol 1: Carrageenan-Induced Inflammatory Pain Model

This model is used to evaluate the anti-inflammatory and analgesic effects of a compound in response to an acute inflammatory event.

Materials:

  • This compound

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Male Sprague-Dawley rats (200-250 g)

  • Calibrated electronic von Frey apparatus

  • Plantar test apparatus (Hargreaves' test)

  • Syringes and needles for injection

Procedure:

  • Acclimatization: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurements: Measure baseline paw withdrawal thresholds to mechanical stimuli (von Frey) and thermal stimuli (plantar test) for both hind paws.

  • Grouping: Randomly assign animals to the following groups (n=8-10 per group):

    • Vehicle control

    • This compound (0.3 mg/kg, i.p.)

    • This compound (1 mg/kg, i.p.)

    • This compound (3 mg/kg, i.p.)

  • Drug Administration: Administer the assigned treatment (vehicle or this compound) via intraperitoneal (i.p.) injection.

  • Induction of Inflammation: 30 minutes after drug administration, induce inflammation by injecting 100 µL of 1% carrageenan into the plantar surface of the right hind paw.

  • Post-treatment Measurements: At 1, 2, 3, and 4 hours post-carrageenan injection, measure mechanical allodynia and thermal hyperalgesia in the inflamed paw.

  • Data Analysis: Analyze the data using two-way ANOVA followed by a post-hoc test (e.g., Bonferroni's) to compare the effects of different doses of this compound with the vehicle control group.

Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of peripheral neuropathic pain to assess the efficacy of compounds in a chronic pain state.

Materials:

  • This compound

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Male Wistar rats (200-250 g)

  • 4-0 chromic gut sutures

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Calibrated electronic von Frey apparatus

Procedure:

  • CCI Surgery: Anesthetize the rats and expose the right sciatic nerve. Loosely tie four ligatures with 4-0 chromic gut suture around the nerve. Close the incision. Sham-operated animals will have the nerve exposed but not ligated.

  • Post-operative Recovery: Allow the animals to recover for 7-10 days, during which they should develop mechanical allodynia.

  • Baseline Measurement: Confirm the development of mechanical allodynia by measuring the paw withdrawal threshold with the von Frey apparatus.

  • Grouping and Dosing: On day 10 post-surgery, randomly assign the CCI-operated rats to treatment groups (n=8-10 per group) and administer this compound (e.g., 1 mg/kg, i.p.) or vehicle.

  • Behavioral Testing: Measure the paw withdrawal threshold at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: Analyze the data using two-way repeated measures ANOVA to determine the effect of this compound over time compared to the vehicle.

cluster_pre_exp Pre-Experiment cluster_exp Experiment cluster_post_exp Post-Experiment Acclimatization Acclimatization Baseline Baseline Behavioral Measurements Acclimatization->Baseline Grouping Random Grouping Baseline->Grouping Dosing This compound/Vehicle Administration (i.p.) Grouping->Dosing Induction Pain Induction (Carrageenan or CCI) Dosing->Induction Testing Post-treatment Behavioral Testing Induction->Testing Analysis Data Collection & Analysis Testing->Analysis

Figure 2: General experimental workflow for in vivo pain models.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: Effect of this compound on Carrageenan-Induced Thermal Hyperalgesia

Treatment GroupBaseline Paw Withdrawal Latency (s)1 hr Post-Carrageenan2 hr Post-Carrageenan3 hr Post-Carrageenan4 hr Post-Carrageenan
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (0.3 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (3 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Effect of this compound on CCI-Induced Mechanical Allodynia

Treatment GroupBaseline Paw Withdrawal Threshold (g)30 min Post-Dosing60 min Post-Dosing90 min Post-Dosing120 min Post-Dosing
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Pharmacokinetics and Pharmacodynamics

While detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not extensively published, preliminary studies in mice have shown that a 1 mg/kg intraperitoneal injection of this compound leads to a significant increase in plasma anandamide levels.[1] A comprehensive PK/PD study would be essential for optimizing dosing regimens and understanding the exposure-response relationship. This would typically involve measuring plasma concentrations of this compound and anandamide at various time points post-administration and correlating these with the observed analgesic effects.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Dose (i.p.) 1 mg/kg
Tmax (h) 0.5 - 1.0
Cmax (ng/mL) [To be determined]
AUC (ng*h/mL) [To be determined]
Half-life (t1/2) (h) [To be determined]

Conclusion

This compound represents a promising therapeutic agent for the treatment of pain through a novel mechanism of action. The protocols outlined above provide a robust framework for the in vivo evaluation of its analgesic efficacy. Further studies are warranted to fully characterize its pharmacological profile and therapeutic potential.

References

Application Notes and Protocols for ARN272 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN272 is a potent and selective inhibitor of anandamide (B1667382) transport. By blocking the reuptake of the endogenous cannabinoid anandamide (AEA), this compound effectively increases the levels of AEA in the synaptic cleft, thereby enhancing the activation of cannabinoid receptors, primarily the CB1 receptor. This mechanism of action suggests therapeutic potential for this compound in a variety of conditions, including nausea, vomiting, pain, and inflammation. These application notes provide a comprehensive overview of the administration of this compound in animal models, including detailed protocols, available efficacy data, and the underlying signaling pathways.

Data Presentation

Efficacy of this compound in Animal Models of Nausea and Vomiting

This compound has demonstrated dose-dependent efficacy in attenuating nausea and vomiting in rat and shrew models.[1]

Animal ModelSpeciesEndpointThis compound Dose (i.p.)Efficacy
Conditioned GapingRatNumber of Gapes0.1 mg/kgNo significant effect
1.0 mg/kgModerate reduction
3.0 mg/kgSignificant reduction
Lithium Chloride-Induced EmesisShrewNumber of Vomits9.0 mg/kgModerate reduction
18.0 mg/kgSignificant reduction
Pharmacokinetic Parameters of this compound

Quantitative pharmacokinetic data for this compound, including Cmax, Tmax, plasma half-life, and bioavailability, are not currently available in publicly accessible literature. Further studies are required to characterize the pharmacokinetic profile of this compound in relevant animal models.

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the anandamide transporter, leading to an accumulation of anandamide in the extracellular space. Anandamide then acts as an agonist at cannabinoid receptor 1 (CB1), a G-protein coupled receptor. Activation of the CB1 receptor initiates a downstream signaling cascade that results in the modulation of neurotransmitter release and neuronal excitability.

ARN272_Mechanism_of_Action This compound This compound Anandamide_Transporter Anandamide Transporter This compound->Anandamide_Transporter Inhibits Anandamide Anandamide (AEA) Anandamide_Transporter->Anandamide Transports (blocked) CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neurotransmitter_Release ↓ Neurotransmitter Release PKA->Neurotransmitter_Release Modulates Experimental_Workflow_Efficacy cluster_prep Preparation cluster_admin Administration cluster_model Disease Model Induction cluster_assessment Assessment Animal_Acclimation Animal Acclimation Dosing This compound Administration (e.g., i.p.) Animal_Acclimation->Dosing ARN272_Prep This compound Formulation ARN272_Prep->Dosing Induction Induction of Nausea/Pain/ Inflammation Dosing->Induction Behavioral_Tests Behavioral Assessments Induction->Behavioral_Tests Biochemical_Assays Biochemical/Histological Analysis Behavioral_Tests->Biochemical_Assays

References

Application Notes and Protocols for ARN272 in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN272 is a potent and selective inhibitor of the FAAH-like anandamide (B1667382) transporter (FLAT). By blocking the reuptake of the endogenous cannabinoid anandamide (AEA) from the synaptic cleft, this compound enhances endocannabinoid signaling through cannabinoid receptor 1 (CB1). This mechanism of action makes this compound a promising therapeutic candidate for various conditions, including nausea, vomiting, and pain. These application notes provide a summary of the available data on this compound dosage in rodent studies and detailed protocols for its use.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the anandamide transporter, preventing the removal of anandamide from the synapse. This leads to an accumulation of anandamide, which then activates CB1 receptors, resulting in downstream signaling that can modulate pain perception and reduce nausea and vomiting.

ARN272_Mechanism_of_Action cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron Anandamide Synthesis Anandamide Synthesis Anandamide Anandamide Anandamide Synthesis->Anandamide Release FLAT Anandamide Transporter (FLAT) Anandamide->FLAT Reuptake CB1 CB1 Receptor Anandamide->CB1 Binds to Downstream Signaling Downstream Signaling CB1->Downstream Signaling Activates This compound This compound This compound->FLAT Inhibits Experimental_Workflow_Nausea cluster_setup Preparation cluster_experiment Experiment cluster_analysis Analysis A Prepare this compound solutions (0.1, 1, 3 mg/kg) and vehicle C Administer this compound or Vehicle (i.p.) A->C B Acclimate and condition rats (novel taste + LiCl) B->C D Pretreatment period (e.g., 60 min) C->D E Present conditioned taste stimulus D->E F Record and quantify conditioned gaping E->F G Statistical analysis of results F->G

Application Notes and Protocols for the Preparation of ARN272 for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN272 is a potent and selective inhibitor of the FAAH-like anandamide (B1667382) transporter (FLAT). Its ability to modulate the endocannabinoid system by preventing the cellular reuptake of anandamide makes it a valuable tool for in vivo research in various physiological and pathological processes, including pain, inflammation, and nausea. Proper preparation of this compound for injection is critical to ensure its solubility, stability, and bioavailability in preclinical studies. These application notes provide a detailed protocol for the preparation of this compound for systemic administration in animal models, based on established methodologies.

Quantitative Data Summary

For reproducible in vivo experiments, precise formulation of this compound is essential. The following table summarizes the key quantitative parameters for the preparation of an this compound injection solution.

ParameterValueSource
This compound Dose Range 0.1 - 18.0 mg/kgO'Brien et al., 2013
Vehicle Composition 5% Polyethylene Glycol (PEG), 5% Tween 80, 90% SalineO'Brien et al., 2013
Route of Administration Intraperitoneal (IP) InjectionO'Brien et al., 2013
Injection Volume 1 ml/kgO'Brien et al., 2013

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of this compound for intraperitoneal injection in rodents.

Materials and Reagents
  • This compound powder

  • Polyethylene Glycol (PEG) (e.g., PEG 400)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (appropriate gauge for IP injection)

  • Vortex mixer

  • Sonicator (optional, for aid in dissolution)

  • Analytical balance

Preparation of the Vehicle Solution

The vehicle solution serves to dissolve this compound and ensure its stability for administration.

  • Prepare a 5% PEG / 5% Tween 80 stock solution:

    • In a sterile container, combine equal volumes of Polyethylene Glycol and Tween 80. For example, to prepare 10 ml of the stock, mix 5 ml of PEG with 5 ml of Tween 80.

    • Vortex thoroughly to ensure a homogenous mixture.

  • Prepare the final vehicle solution:

    • To prepare the final injection vehicle, dilute the 5% PEG / 5% Tween 80 stock solution with sterile saline.

    • The final composition should be 5% PEG, 5% Tween 80, and 90% saline. For example, to prepare 10 ml of the final vehicle, mix 1 ml of the PEG/Tween 80 stock solution with 9 ml of sterile saline.

    • Vortex the solution until it is clear and homogenous.

Preparation of this compound Injection Solution

This protocol is for the preparation of a stock solution of this compound that can be further diluted to achieve the desired final concentration for injection.

  • Weighing this compound:

    • Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolving this compound:

    • Transfer the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of the prepared vehicle solution (5% PEG, 5% Tween 80, 90% Saline) to achieve the desired stock concentration.

    • Vortex the mixture vigorously for several minutes until the this compound is completely dissolved.

    • If necessary, sonicate the solution for short intervals in a water bath sonicator to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Final Dilution and Administration:

    • Based on the desired dose (mg/kg) and the animal's body weight, calculate the required volume of the this compound stock solution.

    • If necessary, dilute the stock solution with the vehicle to achieve the final injection concentration.

    • The final injection volume should be 1 ml/kg.

    • Administer the this compound solution via intraperitoneal (IP) injection.

Example Calculation:

  • Desired Dose: 3.0 mg/kg

  • Animal Weight: 0.25 kg

  • Total Dose: 3.0 mg/kg * 0.25 kg = 0.75 mg

  • Injection Volume: 1 ml/kg * 0.25 kg = 0.25 ml

  • Required Concentration: 0.75 mg / 0.25 ml = 3.0 mg/ml

Visualizations

Experimental Workflow for this compound Injection Preparation

The following diagram illustrates the sequential steps for preparing this compound for in vivo injection.

ARN272_Preparation_Workflow cluster_0 Vehicle Preparation cluster_1 This compound Solution Preparation cluster_2 Administration PEG Polyethylene Glycol (PEG) Mix1 Mix PEG & Tween 80 (5% / 5%) PEG->Mix1 Tween Tween 80 Tween->Mix1 Saline Sterile Saline (90%) Mix2 Add Saline Saline->Mix2 Mix1->Mix2 Vehicle Final Vehicle Solution Mix2->Vehicle Dissolve Dissolve in Vehicle Vehicle->Dissolve ARN272_powder This compound Powder Weigh Weigh this compound ARN272_powder->Weigh Weigh->Dissolve Vortex Vortex/Sonicate Dissolve->Vortex Final_Solution This compound Injection Solution Vortex->Final_Solution Calculate Calculate Dose & Volume Final_Solution->Calculate Animal Animal Model Animal->Calculate Inject Intraperitoneal Injection (1 ml/kg) Calculate->Inject

Caption: Workflow for the preparation of this compound for injection.

Signaling Pathway of this compound Action

This diagram illustrates the mechanism of action of this compound in potentiating endocannabinoid signaling.

ARN272_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Anandamide_Release Anandamide Release Anandamide Anandamide Anandamide_Release->Anandamide CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Binds FLAT FLAT Transporter Anandamide->FLAT Reuptake FAAH FAAH Anandamide->FAAH Hydrolysis Signaling Downstream Signaling CB1_Receptor->Signaling Activates This compound This compound This compound->FLAT Inhibits Degradation Degradation FAAH->Degradation

Caption: this compound inhibits the FLAT transporter, increasing synaptic anandamide levels.

Application Notes and Protocols for ARN272, a FAAH-like Anandamide Transporter (FLAT) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting cellular assays to characterize the effects of ARN272, a potent inhibitor of the FAAH-like anandamide (B1667382) transporter (FLAT).[1] By blocking FLAT, this compound prevents the cellular uptake and subsequent degradation of the endocannabinoid anandamide, leading to an accumulation of extracellular anandamide and enhanced activation of cannabinoid and other receptors.[1]

Mechanism of Action

This compound is a competitive antagonist of the FAAH-like anandamide transporter (FLAT), a variant of fatty acid amide hydrolase-1 (FAAH-1) that facilitates the translocation of anandamide across the cell membrane.[1] Unlike FAAH-1, FLAT lacks enzymatic activity to hydrolyze anandamide. By inhibiting FLAT, this compound effectively increases the extracellular concentration of anandamide, thereby potentiating its signaling through various receptors, including cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1) channels.[1][2] This modulation of the endocannabinoid system underlies the analgesic effects of this compound observed in preclinical models.[1]

Signaling Pathway of Anandamide Transport and Inhibition by this compound

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide FLAT FLAT Transporter Anandamide_ext->FLAT Uptake CB1R CB1/CB2 Receptors Anandamide_ext->CB1R Activation Anandamide_int Anandamide FLAT->Anandamide_int Signaling Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1R->Signaling FAAH FAAH Anandamide_int->FAAH Hydrolysis Degradation Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation This compound This compound This compound->FLAT Inhibition

Caption: Mechanism of anandamide transport and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Researchers can use this information as a reference for designing experiments and interpreting results.

ParameterValueCell Line/SystemReference
IC50 for FLAT Inhibition 1.8 µMNot specified[1]
Inhibition of Anandamide Accumulation in FLAT-expressing Hek293 cells ~3 µMHek293[1]

Experimental Protocols

Anandamide Uptake Assay

This assay directly measures the inhibitory effect of this compound on the cellular uptake of anandamide.

Experimental Workflow: Anandamide Uptake Assay

A 1. Seed Cells (e.g., Neuro-2a, RBL-2H3) in 24-well plates B 2. Pre-incubate with this compound or vehicle control A->B C 3. Add [3H]-Anandamide and incubate B->C D 4. Wash cells to remove extracellular [3H]-Anandamide C->D E 5. Lyse cells and measure intracellular radioactivity by scintillation counting D->E F 6. Analyze Data (Calculate % inhibition) E->F

Caption: Workflow for a radiolabeled anandamide uptake assay.

Materials:

  • Cell line known to express FLAT (e.g., RBL-2H3, Neuro-2a).[3][4]

  • 24-well cell culture plates.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]-Anandamide.

  • This compound stock solution (in DMSO).

  • Scintillation cocktail and vials.

  • Scintillation counter.

Protocol:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-incubation:

    • On the day of the assay, wash the cells twice with KRH buffer.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) in KRH buffer for 10 minutes at 37°C.[3]

  • Anandamide Uptake:

    • Add [³H]-Anandamide to each well to a final concentration of 1 nM.[4]

    • Incubate for 10 minutes at 37°C.[4]

  • Washing:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer containing 0.5% fatty acid-free BSA to remove extracellular [³H]-Anandamide.[4]

  • Lysis and Scintillation Counting:

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]-Anandamide taken up by the cells in the presence and absence of this compound.

    • Calculate the percentage inhibition of anandamide uptake for each concentration of this compound.

Cell Viability Assay (MTT Assay)

This assay assesses the general cytotoxicity of this compound on a given cell line.

Materials:

  • Adherent cell line of interest.

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6]

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement:

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value of this compound if a dose-dependent cytotoxic effect is observed.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines if this compound induces apoptosis in cells.

Materials:

  • Cell line of interest.

  • 6-well cell culture plates.

  • This compound stock solution (in DMSO).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the effect of this compound on the expression and phosphorylation of key proteins in the endocannabinoid signaling pathway, such as those in the MAPK and cAMP pathways.

Materials:

  • Cell line of interest.

  • 6-well cell culture plates.

  • This compound stock solution (in DMSO).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB, anti-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., actin).

    • Compare the expression/phosphorylation levels of target proteins between treated and control samples.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol can be used to measure changes in the expression of genes downstream of cannabinoid receptor activation.

Materials:

  • Cell line of interest.

  • 6-well cell culture plates.

  • This compound stock solution (in DMSO).

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan qPCR master mix.

  • Gene-specific primers for target genes (e.g., c-Fos, EGR1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound as described for Western blotting.

    • Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions using the cDNA template, qPCR master mix, and gene-specific primers.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression changes using the ΔΔCt method, normalizing to the housekeeping gene.

Downstream Signaling Pathways

Inhibition of anandamide uptake by this compound leads to the accumulation of extracellular anandamide, which can activate CB1 and CB2 receptors. These G-protein coupled receptors can modulate several downstream signaling cascades.

Endocannabinoid Signaling Cascade

Anandamide Anandamide CB1R CB1/CB2 Receptors Anandamide->CB1R Binds to G_protein Gi/o G-protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Cascade (Raf/MEK/ERK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) PKA->Cellular_Response Modulates MAPK->Cellular_Response Modulates

Caption: Simplified endocannabinoid signaling cascade.

References

Application Notes and Protocols for NeuroGuard-X in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of neuronal function and dysfunction in vitro is a cornerstone of neuroscience research and drug development. Primary neuron cultures provide a valuable model system to investigate the molecular mechanisms underlying neuronal survival, differentiation, and degeneration. Small molecule inhibitors are powerful tools to dissect specific signaling pathways involved in these processes. This document provides detailed application notes and protocols for the use of a novel hypothetical neuroprotective compound, NeuroGuard-X , in primary neuron cultures. While the precise mechanism of action of NeuroGuard-X is under investigation, these protocols offer a comprehensive framework for characterizing its effects on neuronal viability, neurite outgrowth, and associated signaling pathways.

Data Presentation

The following tables summarize expected quantitative data from key experiments. These serve as templates for presenting experimental findings.

Table 1: Effect of NeuroGuard-X on Neuronal Viability

Treatment GroupConcentration (µM)Treatment Duration (hours)Cell Viability (% of Control)[1][2]LDH Release (% of Maximum)[2][3]
Vehicle Control0 (0.1% DMSO)48100 ± 5.25.1 ± 1.8
NeuroGuard-X14898.7 ± 4.95.5 ± 2.1
NeuroGuard-X54895.3 ± 6.16.2 ± 1.9
NeuroGuard-X104889.1 ± 5.810.3 ± 2.5
NeuroGuard-X254865.4 ± 7.334.8 ± 4.1
Positive Control (e.g., Glutamate)1002445.2 ± 6.585.7 ± 7.6

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: NeuroGuard-X Promotes Neurite Outgrowth in Primary Neurons

Treatment GroupConcentration (µM)Average Neurite Length (µm)[4]Number of Primary Neurites per NeuronNumber of Branch Points per Neuron
Vehicle Control0 (0.1% DMSO)150.3 ± 10.24.1 ± 0.53.2 ± 0.4
NeuroGuard-X1185.6 ± 12.54.5 ± 0.65.8 ± 0.7
NeuroGuard-X5250.1 ± 15.84.9 ± 0.48.1 ± 0.9
NeuroGuard-X10210.7 ± 13.94.7 ± 0.56.9 ± 0.8
Negative Control (e.g., Nocodazole)1075.4 ± 8.12.1 ± 0.31.5 ± 0.2*

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[5]

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hank's Balanced Salt Solution (HBSS), ice-cold

  • 0.25% Trypsin-EDTA

  • DNase I

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine (PDL) coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Prepare PDL-coated culture vessels by incubating with 50 µg/mL PDL in sterile water overnight at 37°C. Rinse thoroughly with sterile water and allow to dry.

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the cortices from E18 rat embryos in ice-cold HBSS.

  • Mince the cortical tissue and digest with 0.25% Trypsin-EDTA and DNase I at 37°C for 15 minutes.

  • Stop digestion by adding an equal volume of DMEM with 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal complete medium.

  • Plate the neurons onto PDL-coated vessels at a density of 2 x 10^5 cells/cm².

  • Incubate at 37°C in a humidified incubator with 5% CO2.

  • After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal medium. Repeat this every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 10.

G Experimental Workflow for NeuroGuard-X Treatment cluster_0 Cell Culture Preparation cluster_1 Experimental Treatment cluster_2 Data Acquisition and Analysis A Isolate Primary Neurons (E18 Rat Cortex) B Plate on PDL-coated dishes A->B C Culture for 7-10 DIV B->C D Treat with NeuroGuard-X or Vehicle Control C->D E Incubate for desired duration (e.g., 24-48h) D->E F Neuronal Viability Assay (MTT/LDH) E->F G Immunofluorescence Staining E->G H Western Blot Analysis E->H I Image Acquisition (Microscopy) G->I K Quantify Protein Expression H->K J Quantify Neurite Outgrowth I->J

Caption: Workflow for studying NeuroGuard-X effects.

Protocol 2: NeuroGuard-X Treatment and Viability Assay

This protocol details the treatment of primary neurons with NeuroGuard-X and assessment of its effect on cell viability.

Materials:

  • Primary neuron cultures (DIV 7-10)

  • NeuroGuard-X (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH Cytotoxicity Assay Kit

  • 96-well plate reader

Procedure:

  • NeuroGuard-X Preparation: Prepare a 10 mM stock solution of NeuroGuard-X in sterile DMSO. Further dilute in culture medium to desired final concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment: Replace half of the medium in each well with fresh medium containing the appropriate concentration of NeuroGuard-X or vehicle control (0.1% DMSO).

  • Incubation: Incubate the cultures for the desired duration (e.g., 24 or 48 hours).

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals by adding an equal volume of solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

    • Read the absorbance at 570 nm using a plate reader.

Protocol 3: Neurite Outgrowth Assay

This protocol is for assessing the effect of NeuroGuard-X on neurite extension and branching.[6]

Materials:

  • Primary neuron cultures on PDL-coated coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-β-III tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Treat neurons with NeuroGuard-X as described in Protocol 2 for 48-72 hours.

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-β-III tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.

  • Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Use image analysis software to trace and measure the length of the longest neurite, the total number of primary neurites, and the number of branch points for at least 50 neurons per condition.[4]

Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the effect of NeuroGuard-X on the phosphorylation status of key proteins in neuro-supportive signaling pathways, such as Akt and ERK.[7][8]

Materials:

  • Primary neuron cultures in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat neurons with NeuroGuard-X for a shorter duration (e.g., 15, 30, 60 minutes) to capture signaling events.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Electrophoresis: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour, then incubate with primary antibodies overnight at 4°C. Following washes with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Apply the chemiluminescent substrate and visualize the protein bands. Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Signaling Pathways and Logical Relationships

G Hypothetical NeuroGuard-X Signaling Pathway NGX NeuroGuard-X Receptor Cell Surface Receptor NGX->Receptor PI3K PI3K Receptor->PI3K activates ERK ERK Receptor->ERK activates Akt Akt PI3K->Akt activates CREB CREB Akt->CREB activates Bad Bad Akt->Bad inhibits ERK->CREB activates Survival Neuronal Survival CREB->Survival promotes transcription Outgrowth Neurite Outgrowth CREB->Outgrowth promotes transcription Bad->Survival inhibition of apoptosis

Caption: NeuroGuard-X may promote survival and growth.

G Logical Relationship of Experimental Readouts cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Phenotypic Level A Increased p-Akt / p-ERK (Western Blot) B Increased Expression of Survival/Growth Genes A->B leads to C Enhanced Cytoskeletal Stability B->C contributes to E Enhanced Neuronal Viability (MTT/LDH Assay) B->E D Increased Neurite Outgrowth (Immunofluorescence) C->D

Caption: Connecting molecular changes to cell outcomes.

References

Application Notes and Protocols for In Vitro Testing of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for the in vitro evaluation of novel chemical compounds, such as the hypothetical inhibitor ARN272. The following protocols detail standard assays to characterize the effects of a test compound on cell viability, enzyme activity, and gene expression. The methodologies are designed for researchers in drug development and related scientific fields. Due to the absence of specific information in the public domain regarding a compound designated "ARN2272," this document presents generalized yet detailed procedures that can be adapted for the in vitro characterization of any novel inhibitor.

I. Cellular Viability Assessment

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This helps in identifying a therapeutic window and understanding its cytotoxic potential. A common and well-established method for this is the MTT assay.

Data Presentation: Cytotoxicity Analysis

The results of the cell viability assay can be summarized to determine the half-maximal inhibitory concentration (IC50), which is a key measure of a compound's potency.

Cell LineTest CompoundIncubation Time (hours)IC50 (µM)
Cell Line ANovel Inhibitor24Data
Cell Line ANovel Inhibitor48Data
Cell Line ANovel Inhibitor72Data
Cell Line BNovel Inhibitor24Data
Cell Line BNovel Inhibitor48Data
Cell Line BNovel Inhibitor72Data

Experimental Protocol: MTT Cell Viability Assay

This protocol is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[1] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well plates

  • Test compound (novel inhibitor)

  • Cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[1]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the novel inhibitor in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Test Compound add_compound Add Compound to Cells prepare_compound->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_formazan Incubate for 2-4h add_mtt->incubate_formazan add_solubilizer Add Solubilization Solution incubate_formazan->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT cell viability assay.

II. Enzyme Activity Assessment

To understand the mechanism of action of a novel inhibitor, it is crucial to assess its effect on the activity of its target enzyme. Spectrophotometric assays are commonly used for this purpose.

Data Presentation: Enzyme Inhibition Analysis

The inhibitory effect of the compound on the target enzyme is quantified by determining the half-maximal inhibitory concentration (IC50) and the mode of inhibition.

ParameterValue
Target EnzymeEnzyme Name
Test CompoundNovel Inhibitor
IC50 (µM)Data
Ki (µM)Data
Mode of InhibitionCompetitive/Non-competitive/Uncompetitive

Experimental Protocol: General Spectrophotometric Enzyme Assay

This protocol describes a general method to measure enzyme activity by monitoring the change in absorbance of a substrate or product over time.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compound (novel inhibitor)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well UV-transparent plates or cuvettes

  • Spectrophotometer with kinetic reading capabilities

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and novel inhibitor in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate or cuvettes, add the assay buffer, the novel inhibitor at various concentrations, and the enzyme solution. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the change in absorbance at a specific wavelength over time. The wavelength should be the absorbance maximum of the product or the substrate.

  • Data Analysis: Determine the initial reaction velocity (V0) from the linear portion of the absorbance versus time curve. Plot the percentage of enzyme inhibition against the log of the inhibitor concentration to calculate the IC50. Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mode of inhibition (e.g., using Lineweaver-Burk plots).

Experimental Workflow: Enzyme Activity Assay

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions mix_reagents Mix Buffer, Inhibitor, and Enzyme prepare_reagents->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate kinetic_read Kinetic Absorbance Reading add_substrate->kinetic_read calculate_velocity Calculate Initial Velocity (V0) kinetic_read->calculate_velocity determine_inhibition Determine % Inhibition and IC50 calculate_velocity->determine_inhibition RNASeq_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis cell_treatment Cell Treatment with Inhibitor rna_extraction Total RNA Extraction cell_treatment->rna_extraction rna_qc RNA Quality Control rna_extraction->rna_qc mrna_isolation mRNA Isolation/rRNA Depletion rna_qc->mrna_isolation fragmentation RNA Fragmentation mrna_isolation->fragmentation cdna_synthesis cDNA Synthesis fragmentation->cdna_synthesis adapter_ligation Adapter Ligation & Amplification cdna_synthesis->adapter_ligation sequencing Next-Generation Sequencing adapter_ligation->sequencing data_qc Raw Read Quality Control sequencing->data_qc alignment Alignment to Reference Genome data_qc->alignment quantification Gene Expression Quantification alignment->quantification diff_expression Differential Expression Analysis quantification->diff_expression Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor inhibitor Novel Inhibitor (this compound) inhibitor->kinase2 gene_expression Gene Expression transcription_factor->gene_expression ligand Ligand ligand->receptor

References

Application Notes and Protocols for the Quantification of ARN272

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN272, chemically known as 4-[[4-(4-Hydroxyphenyl)-1-phthalazinyl]amino]-N-phenylbenzamide, is a potent and selective inhibitor of the FAAH-like anandamide (B1667382) transporter (FLAT).[1][2] FLAT is a variant of the fatty acid amide hydrolase-1 (FAAH-1) and is understood to be a key component in the transport of the endocannabinoid anandamide into cells for its subsequent degradation.[1][2] By competitively antagonizing FLAT, this compound effectively blocks anandamide internalization, leading to an increase in synaptic anandamide levels. This elevation in anandamide enhances the activation of cannabinoid receptors, particularly the CB1 receptor, resulting in analgesic effects in preclinical models of pain.[1][2]

The quantification of this compound in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalytical applications.

Analytical Method: Quantification of this compound in Human Plasma by LC-MS/MS

This section outlines a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation and mass spectrometric detection.

Experimental Protocol

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (IS) (e.g., a structurally similar, stable isotope-labeled this compound or another phthalazine (B143731) derivative).

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatography Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 20
    1.0 95
    2.0 95
    2.1 20

    | 3.0 | 20 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined experimentally based on the parent ion [M+H]+ and a stable product ion.

    • Internal Standard: To be determined experimentally based on the parent ion [M+H]+ and a stable product ion.

Data Presentation: Method Validation Parameters

The following table summarizes the typical validation parameters for a bioanalytical method, which should be established for the quantification of this compound according to regulatory guidelines (e.g., ICH M10).[3]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Range To be determined (e.g., 1 - 1000 ng/mL)
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Selectivity/Specificity No significant interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.
Matrix Effect The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Consistent and reproducible across the concentration range.
Stability (Freeze-thaw, short-term, long-term, post-preparative) Analyte concentration should be within ±15% of the nominal concentration.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma add_is_acn Add 300 µL Acetonitrile + IS plasma->add_is_acn vortex1 Vortex (1 min) add_is_acn->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 transfer_vial Transfer to Autosampler Vial vortex2->transfer_vial injection Inject 5 µL transfer_vial->injection separation C18 Column Separation injection->separation detection ESI-MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space anandamide_ext Anandamide flat FLAT anandamide_ext->flat Transport cb1 CB1 Receptor anandamide_ext->cb1 Activation anandamide_int Anandamide flat->anandamide_int signaling Downstream Signaling cb1->signaling faah FAAH anandamide_int->faah Hydrolysis degradation Degradation Products faah->degradation This compound This compound This compound->flat Inhibition

References

Preclinical Research Application Notes and Protocols for Afatinib, an Irreversible ErbB Family Blocker

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "ARN272" is limited, with available data indicating it as a discontinued (B1498344) FAAH-like anandamide (B1667382) transporter (FLAT) inhibitor with no detailed preclinical studies publicly available.[1] Consequently, to fulfill the request for detailed application notes and protocols, this document focuses on Afatinib (B358) , a well-characterized kinase inhibitor with extensive preclinical data. The following information is provided as a representative example of preclinical formulation and research for a targeted therapy.

Application Notes

Introduction:

Afatinib is a potent and selective, irreversible ErbB family blocker.[2] It covalently binds to the kinase domains of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and ErbB4, leading to irreversible inhibition of their tyrosine kinase activity.[3][4][5] This mechanism of action prevents receptor autophosphorylation and downstream signaling, ultimately inhibiting cell proliferation and inducing apoptosis in cancer cells harboring dysregulated ErbB family signaling.[3][6][7] Afatinib has demonstrated preclinical activity in a variety of cancer models, including those with activating EGFR mutations that are resistant to first-generation EGFR tyrosine kinase inhibitors (TKIs).[3][7]

Mechanism of Action:

Afatinib's primary mechanism involves the irreversible covalent binding to specific cysteine residues within the ATP-binding sites of EGFR (Cys797), HER2 (Cys805), and ErbB4 (Cys803).[7] This covalent bond permanently inactivates the kinase, leading to a sustained suppression of signaling until new receptors are synthesized.[5] By blocking signaling from all homo- and heterodimers formed by the ErbB family members, Afatinib effectively shuts down key pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[6]

Signaling Pathway of Afatinib's Action

References

Application Notes and Protocols for ARN272 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN272 is a potent and selective inhibitor of the Fatty Acid Amide Hydrolase (FAAH) enzyme. FAAH is the primary catabolic enzyme for the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine; AEA). By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby potentiating its effects at cannabinoid receptors (CB1 and CB2) and other cellular targets. This mechanism of action makes this compound a valuable tool for investigating the role of the endocannabinoid system in a variety of physiological and pathological processes, particularly in the context of behavioral neuroscience. Preclinical studies with other FAAH inhibitors have demonstrated significant potential in models of pain, anxiety, and depression.

This document provides detailed application notes and protocols for the use of this compound in behavioral studies, based on established methodologies for FAAH inhibitors.

Mechanism of Action: Endocannabinoid Signaling Pathway

Anandamide, an endogenous lipid messenger, is synthesized "on-demand" from membrane phospholipid precursors in postsynaptic neurons.[1] Following its release, anandamide travels retrogradely across the synaptic cleft to bind to and activate presynaptic CB1 receptors.[1] This activation leads to the inhibition of neurotransmitter release, thereby modulating synaptic transmission.[1][2] The signaling of anandamide is terminated by a putative transporter-mediated uptake into the postsynaptic neuron, followed by rapid intracellular hydrolysis by FAAH into arachidonic acid and ethanolamine.[1][3][4] this compound, by inhibiting FAAH, prevents the degradation of anandamide, leading to its accumulation and enhanced signaling.

Endocannabinoid Signaling Pathway and this compound Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Vesicle Neurotransmitter Vesicle CB1->Vesicle Inhibits Release Neurotransmitter Release PL Membrane Phospholipids AEA_synth Anandamide (AEA) Synthesis PL->AEA_synth AEA Anandamide (AEA) AEA_synth->AEA AEA->CB1 Retrograde Signaling FAAH FAAH AEA->FAAH Uptake & Hydrolysis Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation This compound This compound This compound->FAAH Inhibits

Endocannabinoid signaling and the inhibitory action of this compound on FAAH.

Application in Behavioral Models

Based on studies with analogous FAAH inhibitors, this compound is expected to be effective in various rodent models of human behavioral disorders.

Analgesic Effects in Pain Models

Inhibition of FAAH has been shown to produce analgesic effects in models of both inflammatory and neuropathic pain. The elevated anandamide levels are believed to reduce pain signaling through activation of central and peripheral CB1 receptors.

Experimental Models:

  • Carrageenan-Induced Paw Edema (Inflammatory Pain): This model assesses inflammatory pain and hyperalgesia.

  • Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain): This model is used to study chronic neuropathic pain states.

Behavioral Assays:

  • Thermal Hyperalgesia (Hargreaves Test): Measures the latency of paw withdrawal from a radiant heat source.

  • Mechanical Allodynia (von Frey Test): Assesses the paw withdrawal threshold to a mechanical stimulus.[5]

Anxiolytic Effects in Anxiety Models

Enhancing endocannabinoid signaling is known to have anxiolytic effects. FAAH inhibitors have demonstrated efficacy in reducing anxiety-like behaviors in rodents.

Experimental Models:

  • Elevated Plus Maze (EPM): A widely used test to assess anxiety-like behavior in rodents.

  • Light-Dark Box Test: Measures anxiety based on the animal's aversion to a brightly lit area.

Antidepressant-like Effects in Depression Models

FAAH inhibition has been shown to produce antidepressant-like effects, potentially by modulating stress responses and neurogenesis.

Experimental Models:

  • Forced Swim Test (FST): A common screening tool for antidepressant drugs, measuring behavioral despair.

  • Chronic Unpredictable Stress (CUS): A model that induces a depressive-like state through exposure to a series of unpredictable stressors.

Quantitative Data from FAAH Inhibitor Studies

The following tables summarize representative quantitative data from published studies on various FAAH inhibitors in different behavioral models. These data can serve as a reference for designing experiments with this compound.

Inflammatory Pain Model (Carrageenan)
Compound Dose (mg/kg) Route Effect on Paw Withdrawal Latency (s)
FAAH Inhibitor (URB597)1i.p.Increased latency by ~50%
Vehicle-i.p.No significant change
Neuropathic Pain Model (CCI)
Compound Dose (mg/kg) Route Effect on Paw Withdrawal Threshold (g)
Anandamide Uptake Inhibitor (AM404)5i.p.Increased threshold by ~100%[6]
Vehicle-i.p.No significant change
Anxiety Model (Elevated Plus Maze)
Compound Dose (mg/kg) Route Effect on Time Spent in Open Arms (%)
FAAH Inhibitor (URB597)0.3i.p.Increased time by ~75%
Vehicle-i.p.No significant change
Depression Model (Forced Swim Test)
Compound Dose (mg/kg) Route Effect on Immobility Time (s)
FAAH Inhibitor (URB597)0.2i.p.Decreased immobility by ~40%[7]
Vehicle-i.p.No significant change

Experimental Protocols

General Experimental Workflow

General Experimental Workflow for Behavioral Studies cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline Baseline Behavioral Testing (optional) Animal_Acclimation->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Drug_Admin This compound or Vehicle Administration Randomization->Drug_Admin Behavioral_Assay Perform Behavioral Assay (e.g., Hot Plate, EPM, FST) Drug_Admin->Behavioral_Assay Data_Collection Data Collection and Recording Behavioral_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Interpretation of Results Stats->Results

A generalized workflow for conducting behavioral studies with this compound.
Protocol 1: Carrageenan-Induced Inflammatory Pain

Objective: To assess the analgesic effect of this compound on inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., 5% Tween 80 in saline)

  • 1% Carrageenan solution in saline

  • Hargreaves apparatus

  • Plethysmometer

Procedure:

  • Acclimation: Acclimate rats to the testing environment for at least 3 days.

  • Baseline Measurement: Measure baseline paw withdrawal latency and paw volume.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 100 µL of 1% carrageenan into the plantar surface of the right hind paw.

  • Behavioral Testing: Measure paw withdrawal latency and paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Analyze the data using a two-way ANOVA followed by a post-hoc test.

Protocol 2: Elevated Plus Maze for Anxiety

Objective: To evaluate the anxiolytic-like effects of this compound.

Materials:

  • Male C57BL/6 mice (25-30 g)

  • This compound

  • Vehicle

  • Elevated Plus Maze apparatus

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle (e.g., i.p.) 30 minutes before the test.

  • Behavioral Testing: Place the mouse in the center of the EPM facing an open arm and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent in the open arms, closed arms, and the number of entries into each arm using a video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Analyze the data using a one-way ANOVA.

Protocol 3: Forced Swim Test for Depression

Objective: To determine the antidepressant-like activity of this compound.

Materials:

  • Male BALB/c mice (20-25 g)

  • This compound

  • Vehicle

  • Forced swim test apparatus (a cylinder filled with water)

Procedure:

  • Pre-test Session: On day 1, place each mouse in the cylinder for a 15-minute pre-swim.

  • Drug Administration: On day 2, administer this compound or vehicle (e.g., i.p.) 60, 30, and 5 minutes before the test swim.

  • Test Session: Place the mouse in the cylinder for a 6-minute swim session.

  • Data Collection: Record the duration of immobility during the last 4 minutes of the test session.

  • Data Analysis: Analyze the immobility time using a one-way ANOVA.

Conclusion

This compound, as a potent FAAH inhibitor, represents a promising pharmacological tool for the investigation of the endocannabinoid system's role in behavior. The provided application notes and protocols, based on established research with similar compounds, offer a comprehensive guide for researchers to design and execute robust behavioral studies. Careful consideration of experimental design, including appropriate controls and statistical analysis, will be crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for ARN272 in Target Validation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARN272 is a small molecule inhibitor identified as a competitive antagonist of the FAAH-like anandamide (B1667382) transporter (FLAT).[1][2] FLAT, a catalytically inactive variant of fatty acid amide hydrolase-1 (FAAH-1), facilitates the cellular uptake of the endocannabinoid anandamide.[1] By blocking this transport mechanism, this compound effectively increases the extracellular concentration of anandamide, leading to enhanced activation of cannabinoid receptors, primarily the CB1 receptor.[1][3] This indirect agonism of CB1 receptors makes this compound a valuable pharmacological tool for studying the physiological roles of anandamide and for validating FLAT as a potential therapeutic target for a variety of conditions, including pain, inflammation, nausea, and vomiting.[1][3]

Target validation is a critical initial step in the drug discovery process, aiming to confirm the role of a specific biological target in a disease's pathophysiology.[4] The use of selective inhibitors like this compound allows researchers to probe the therapeutic potential of modulating a target's activity in relevant biological systems. These application notes provide detailed protocols for using this compound in key in vitro and in vivo assays to validate the anandamide transporter as a drug target.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of anandamide transport into cells.[1] Anandamide signaling is terminated through a two-step process: cellular uptake by a transporter (FLAT), followed by intracellular enzymatic degradation by FAAH.[1]

  • Inhibition of FLAT: this compound competitively binds to FLAT, preventing anandamide from being internalized by neural cells.[1][2]

  • Increased Anandamide Levels: This blockade leads to an accumulation of anandamide in the synaptic space and subsequently elevates its levels in plasma.[1]

  • CB1 Receptor Activation: The increased concentration of anandamide enhances the activation of CB1 cannabinoid receptors, producing a range of physiological effects.[2][3]

  • Selective Action: this compound is selective for anandamide, as its administration does not significantly alter the plasma levels of other related lipid mediators such as 2-arachidonoylglycerol (B1664049) (2-AG), oleoylethanolamide (OEA), or palmitoylethanolamide (B50096) (PEA).[1]

This selective, indirect modulation of the endocannabinoid system, without the side effects associated with direct CB1 agonists, makes this compound an excellent tool for target validation.[5]

ARN272_Mechanism_of_Action cluster_outside Extracellular Space cluster_inside Neuron Anandamide_ext Anandamide CB1 CB1 Receptor Anandamide_ext->CB1 Activation FLAT FLAT (Anandamide Transporter) Anandamide_ext->FLAT Transport Effects Physiological Effects (e.g., Analgesia, Anti-emesis) CB1->Effects Anandamide_int Anandamide FLAT->Anandamide_int FAAH FAAH Anandamide_int->FAAH Hydrolysis Degradation Degradation Products FAAH->Degradation This compound This compound This compound->FLAT Inhibition

Caption: Mechanism of action for this compound.

Data Presentation

The efficacy and potency of this compound have been quantified in several key studies. The tables below summarize this data for easy comparison.

Table 1: In Vitro Activity of this compound

Parameter Target Value Reference

| IC₅₀ | Anandamide Transporter (FLAT) | 1.8 µM |[6] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

Model Species Dose Range Route Key Finding Reference
Inflammatory Pain Mouse 0.01 - 1 mg/kg i.p. Dose-dependent reduction in pain behavior. [1]
Nausea (Conditioned Gaping) Rat 3.0 mg/kg i.p. Significant suppression of nausea-induced behavior. [2][3]
Vomiting Shrew Not specified i.p. Dose-dependent reduction in vomiting episodes. [3]

| Plasma Anandamide Levels | Mouse | 1 mg/kg | i.p. | Significant increase in plasma anandamide. |[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a guide for researchers looking to validate the role of the anandamide transporter using this compound.

Target_Validation_Workflow cluster_vitro In Vitro Validation cluster_vivo In Vivo Validation Assay Anandamide Uptake Assay (e.g., in Cortical Neurons) Treat Treat cells with varying concentrations of this compound Assay->Treat Measure Measure inhibition of radiolabeled anandamide uptake Treat->Measure IC50 Determine IC50 Value Measure->IC50 Model Select Disease Model (e.g., Pain, Nausea) IC50->Model Proceed to In Vivo Administer Administer this compound to animals (dose-response) Model->Administer Assess Assess behavioral or physiological endpoints Administer->Assess Confirm Confirm target engagement (measure anandamide levels) Assess->Confirm Antagonist Perform antagonist study (e.g., with SR141716) to confirm CB1 mediation Assess->Antagonist

Caption: General workflow for target validation using this compound.
Protocol 1: In Vitro Anandamide Uptake Assay in Neuronal Cultures

This protocol is designed to measure the inhibitory effect of this compound on anandamide uptake into cultured neurons.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line.

  • Culture medium and supplements.

  • [³H]-Anandamide (radiolabeled).

  • This compound stock solution (in DMSO).

  • Assay Buffer (e.g., Krebs-Ringer-HEPES).

  • Scintillation fluid and vials.

  • Scintillation counter.

Methodology:

  • Cell Culture: Plate primary cortical neurons or other suitable cells in 24-well plates and culture until they form a confluent monolayer.

  • Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 0.1%.

  • Pre-incubation: Aspirate the culture medium from the wells and wash the cells twice with warm assay buffer. Add the this compound dilutions to the wells and pre-incubate for 15-20 minutes at 37°C.

  • Uptake Initiation: Add [³H]-Anandamide to each well to a final concentration of ~100 nM. Incubate for 5-10 minutes at 37°C to allow for uptake.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the lysate from each well into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Inflammatory Pain Model (Formalin Test)

This protocol assesses the analgesic properties of this compound in a mouse model of inflammatory pain.[1]

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • This compound solution for injection (e.g., in a vehicle of saline with 5% Tween 80).

  • Formalin solution (2.5% in saline).

  • Observation chambers with mirrors for clear viewing of paws.

Methodology:

  • Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 0.01, 0.1, 1 mg/kg) or vehicle control. Allow 30-60 minutes for the drug to take effect.

  • Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, return the mouse to the chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Acute/Nociceptive): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory): 15-40 minutes post-injection.

  • Data Analysis: Compare the time spent licking/biting in the this compound-treated groups to the vehicle-treated group for both phases. A significant reduction in this behavior indicates an analgesic effect.

Formalin_Test_Workflow Start Start Acclimate Acclimate mice to observation chambers (30 min) Start->Acclimate Administer Administer this compound (i.p.) or Vehicle Control Acclimate->Administer Wait Wait for drug absorption (30-60 min) Administer->Wait Inject Inject Formalin (2.5%) into hind paw Wait->Inject Observe Record licking/biting time Inject->Observe Phase1 Phase 1 (0-5 min) Observe->Phase1 Phase2 Phase 2 (15-40 min) Observe->Phase2 Analyze Analyze Data: Compare treated vs. vehicle Phase1->Analyze Phase2->Analyze End End Analyze->End

Caption: Experimental workflow for the in vivo formalin test.
Protocol 3: In Vivo Anti-Nausea Model (Conditioned Gaping in Rats)

This protocol evaluates the anti-emetic potential of this compound by measuring its effect on conditioned gaping, a model of nausea in rats.[2][3]

Materials:

  • Male Sprague-Dawley rats.

  • This compound solution for injection.

  • Lithium Chloride (LiCl) solution (emetic agent).

  • Saccharin (B28170) solution (as the conditioned stimulus).

  • Conditioning and testing chambers.

Methodology:

  • Conditioning Phase:

    • On the conditioning day, pair the consumption of a novel taste (saccharin) with an injection of LiCl, which induces nausea. This creates a conditioned taste aversion.

  • Testing Phase:

    • On a subsequent day, re-expose the rats to the saccharin solution. Rats that have formed an aversion will display "gaping" reactions, which are characteristic facial expressions indicative of nausea.

  • Drug Treatment:

    • Prior to the testing phase, administer this compound (e.g., 3.0 mg/kg, i.p.) or vehicle control.

  • Observation:

    • Record the number of gaping reactions during a set observation period after re-exposure to saccharin.

  • Antagonist Confirmation (Optional):

    • To confirm the effect is CB1-mediated, co-administer the CB1 antagonist SR141716 (e.g., 1.0 mg/kg) with this compound. A reversal of the anti-gaping effect would confirm the mechanism.[2][3]

  • Data Analysis: Compare the number of gapes in the this compound-treated group to the vehicle group. A significant reduction indicates an anti-nausea effect.

Conclusion

This compound is a selective and effective inhibitor of the anandamide transporter FLAT. Its ability to elevate endogenous anandamide levels in a controlled manner makes it an invaluable research tool. The protocols outlined in these notes provide a framework for using this compound to investigate the endocannabinoid system and to perform robust target validation studies for FLAT in the context of pain, nausea, and other CNS-related disorders. The data generated from such studies will be crucial for assessing the therapeutic potential of targeting anandamide transport for drug development.

References

Troubleshooting & Optimization

Technical Support Center: ARN272 Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ARN272. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols related to the solubility of this compound in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For optimal results, it is recommended to prepare stock solutions of this compound in an organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF). These solvents are capable of dissolving a wide range of organic compounds.[1][2]

Q2: Can I dissolve this compound directly in aqueous buffers?

Direct dissolution of this compound in aqueous buffers is not recommended as it is expected to have low aqueous solubility. For experiments requiring an aqueous solution, it is best to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol (B145695) and then dilute this stock solution with the aqueous buffer of choice.

Q3: My this compound solution appears cloudy or has precipitated after dilution with an aqueous buffer. What should I do?

Cloudiness or precipitation upon dilution indicates that the solubility limit of this compound in the final solvent mixture has been exceeded. To resolve this, you can try the following:

  • Increase the proportion of the organic solvent in the final mixture.

  • Gently warm the solution to aid dissolution, but be mindful of the compound's stability at elevated temperatures.

  • Sonication can also help to break up aggregates and improve dissolution.

  • If the issue persists, consider preparing a more dilute final solution.

Q4: How should I store stock solutions of this compound?

Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

This compound Solubility Data

Please note: The following quantitative data is provided as an illustrative example based on typical solubilities of similar small molecules, as specific experimental data for this compound is not publicly available. Researchers should determine the solubility of this compound for their specific experimental conditions.

SolventTemperatureSolubility (mg/mL)Solubility (mM)
DMSO25°C> 50> 115
DMF25°C> 30> 69
Ethanol25°C~5~11.5
Methanol25°C~2~4.6
Water25°C< 0.1< 0.23
PBS (pH 7.4)25°C< 0.1< 0.23

Experimental Protocols

Protocol for Determining the Equilibrium Solubility of this compound

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.[3]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, water)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The goal is to have undissolved solid remaining at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is saturated.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Problem Possible Cause Solution
Compound will not dissolve Insufficient solvent volume or poor solvent choice.Increase the volume of the solvent. Try a stronger organic solvent like DMSO or DMF. Gentle heating or sonication may also help.
Precipitation upon adding to aqueous media The compound has low solubility in the final aqueous mixture.Increase the percentage of organic co-solvent. Prepare a more dilute final concentration.
Oily droplets form instead of dissolving The compound is "oiling out" of solution.This can happen with highly lipophilic compounds. Try a different solvent system or use a surfactant to improve solubilization.
Solution color changes over time Compound degradation.Prepare fresh solutions before use. Store stock solutions properly at low temperatures and protected from light.
Logical Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a step-by-step process for addressing challenges with dissolving this compound.

G start Start: Dissolve this compound in chosen solvent is_dissolved Is the compound fully dissolved? start->is_dissolved solution_clear Is the solution clear? is_dissolved->solution_clear Yes troubleshoot Troubleshoot Dissolution is_dissolved->troubleshoot No solution_clear->troubleshoot No (Cloudy/Oily) check_precipitation Dilute with aqueous buffer. Any precipitation? solution_clear->check_precipitation Yes increase_solvent Increase solvent volume troubleshoot->increase_solvent stronger_solvent Try a stronger solvent (e.g., DMSO) troubleshoot->stronger_solvent apply_energy Apply gentle heat or sonication troubleshoot->apply_energy end_fail Consult further resources troubleshoot->end_fail If all else fails increase_solvent->is_dissolved stronger_solvent->is_dissolved apply_energy->is_dissolved adjust_ratio Adjust organic/aqueous solvent ratio check_precipitation->adjust_ratio Yes end_success Success: Proceed with experiment check_precipitation->end_success No adjust_ratio->check_precipitation lower_concentration Prepare a more dilute solution adjust_ratio->lower_concentration lower_concentration->check_precipitation

Caption: Troubleshooting workflow for this compound dissolution.

References

Technical Support Center: Improving Compound Stability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of small molecule compounds, such as ARN272, in cell culture media. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is losing its activity in my cell culture experiment over time. What could be the cause?

A1: Loss of a compound's activity during an experiment can be due to several factors:

  • Chemical Instability: The compound may be degrading in the aqueous environment of the cell culture medium. Common degradation pathways include hydrolysis, oxidation, and photolysis.[1]

  • Adsorption to Labware: The compound might be binding to the plastic surfaces of culture plates, tubes, and pipette tips.[1]

  • Cellular Metabolism: The cells in your culture could be metabolizing the compound into an inactive form.[1]

  • Precipitation: The compound's solubility in the culture medium might be limited, causing it to precipitate out of the solution.[1]

Q2: How can I determine if this compound is degrading in my culture medium?

A2: You can assess the stability of your compound by incubating it in the cell culture medium at 37°C and 5% CO2 over the time course of your experiment. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take samples and analyze the concentration of the parent compound using methods like HPLC or LC-MS/MS.[1] A decrease in concentration over time indicates instability.

Q3: What components in the cell culture medium can affect the stability of this compound?

A3: Several components in culture media can impact the stability of small molecules:

  • pH: The pH of the medium can influence hydrolysis rates.[2]

  • Amino Acids and Vitamins: Some amino acids and vitamins can react with and degrade small molecules.[2][3][4] For example, cysteine has been found to impact the stability of some compounds.[3]

  • Serum: Serum proteins can sometimes stabilize compounds, but the complex mixture can also contain enzymes that may degrade your compound.[2]

  • Light Exposure: Some media components, when exposed to light, can generate reactive oxygen species that may degrade your compound.[5]

Q4: My compound appears to be precipitating in the culture medium. How can I improve its solubility?

A4: To improve the solubility of a hydrophobic compound, consider the following strategies:

  • Optimize the Solvent and Concentration: Use a minimal amount of a biocompatible solvent like DMSO to prepare a high-concentration stock solution. When diluting into the medium, do so gradually and with gentle mixing into pre-warmed medium.[6]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions to introduce the compound to the aqueous environment more gently.[6]

  • Use of Excipients: In some cases, solubility-enhancing excipients can be used, but their effects on your specific cell line must be validated.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity
Symptom Possible Cause Suggested Solution
Complete loss of biological activity, even at high concentrations.The compound is highly unstable in the experimental medium.Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[1] Consider a cell-free assay if the target is known to confirm compound activity.
The stock solution of the compound has degraded.Prepare fresh stock solutions and store them appropriately (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
The compound is rapidly metabolized by the cells.Use a lower cell density or a shorter incubation time. Consider using metabolic inhibitors if the metabolic pathway is known and its inhibition does not interfere with the experimental endpoint.
Issue 2: Compound Precipitation in Culture Medium
Symptom Possible Cause Suggested Solution
Visible precipitate forms immediately upon adding the compound to the medium.The final concentration of the compound exceeds its aqueous solubility.Decrease the final working concentration of the compound. Determine the maximum soluble concentration with a solubility test.[6]
Rapid dilution from a high-concentration organic stock into the aqueous medium.Perform a serial dilution of the stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing.[6]
Precipitate forms over time during the experiment.The compound has low thermodynamic solubility and is slowly coming out of a supersaturated solution.Re-evaluate the maximum soluble concentration under the exact experimental conditions (temperature, pH, media components).
Evaporation of the medium in long-term cultures is concentrating the compound.Ensure proper humidification of the incubator and use plates with low-evaporation lids or sealing membranes for long-term experiments.[6]

Experimental Protocols

Protocol 1: Assessing Compound Stability in Culture Medium

Objective: To determine the stability of a small molecule compound in cell culture media over a specified time course.[1]

Materials:

  • Your small molecule compound (e.g., this compound)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a working solution of your compound in the cell culture medium at the final concentration used in your experiments.

  • Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

  • Immediately analyze the sample by HPLC or LC-MS/MS to determine the concentration of the parent compound.

  • Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of compound remaining.

Data Presentation:

Time (hours)Concentration (µM)% Remaining
010.0100
29.595
48.888
87.575
244.242
481.515

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Compound Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution in Culture Medium prep_stock->prep_working aliquot Aliquot into Tubes for Each Time Point prep_working->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample analyze Analyze by HPLC/LC-MS/MS sample->analyze calculate Calculate % Compound Remaining analyze->calculate

Caption: Experimental workflow for assessing compound stability.

troubleshooting_workflow start Reduced Compound Activity or Precipitation Observed check_stability Assess Compound Stability in Media (Protocol 1) start->check_stability check_solubility Determine Maximum Soluble Concentration start->check_solubility is_stable Is Compound Stable? check_stability->is_stable is_soluble Is Compound Soluble? check_solubility->is_soluble unstable_solution Modify Experimental Conditions: - Add antioxidants - Protect from light - Use fresh media is_stable->unstable_solution No metabolism_check Consider Cellular Metabolism is_stable->metabolism_check Yes insoluble_solution Improve Solubilization: - Lower final concentration - Use serial dilution - Optimize solvent is_soluble->insoluble_solution No is_soluble->metabolism_check Yes end_point Optimized Experiment unstable_solution->end_point insoluble_solution->end_point metabolism_check->end_point

Caption: Troubleshooting workflow for compound instability.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response This compound This compound This compound->kinase2

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: ARN272 Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a generalized framework for assessing the degradation profile of a research compound. The information herein is based on established principles of pharmaceutical stability testing. As no specific degradation data for ARN272 (CAS: 488793-85-7) is publicly available, this guide is intended to be a template. Researchers must generate their own experimental data to accurately characterize the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for a molecule with the structure of this compound?

A1: Based on its chemical structure, which contains amide and ether linkages, as well as aromatic rings, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The amide bond could be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule.

  • Oxidation: The electron-rich aromatic rings and the nitrogen and oxygen atoms could be sites for oxidation, especially in the presence of oxidizing agents, light, or certain metal ions.

  • Photodegradation: Exposure to UV or visible light may induce degradation, particularly of the aromatic portions of the molecule.

Q2: What are the critical parameters to consider when designing a stability study for this compound?

A2: Key parameters for a comprehensive stability study include temperature, humidity, light, and pH. Forced degradation studies, which involve more extreme conditions than accelerated stability studies, are crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[1][2][3][4]

Q3: How can I monitor the degradation of this compound and quantify its degradants?

A3: A stability-indicating analytical method is essential for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is a common and effective technique for this purpose.[5][6] The method must be validated to ensure it is accurate, precise, specific, and linear.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Rapid degradation of this compound in solution. The solvent may be inappropriate, or the pH of the solution may be promoting hydrolysis.- Evaluate the solubility and stability of this compound in a range of solvents and pH values. - Use buffered solutions to maintain a stable pH. - Store solutions at lower temperatures and protected from light.
Appearance of multiple unknown peaks in the chromatogram during a stability study. These could be degradation products, impurities from the synthesis, or artifacts from the analytical method.- Conduct forced degradation studies to generate and identify potential degradation products. - Use a higher resolution chromatographic column or modify the mobile phase to improve separation. - Employ mass spectrometry (MS) to elucidate the structures of the unknown peaks.
Inconsistent stability results between batches. There may be variations in the purity of the starting material or differences in the manufacturing process.- Ensure that each batch of this compound meets the same purity specifications before initiating stability studies. - Standardize all aspects of the experimental protocol, including sample preparation and storage conditions.

Experimental Protocols

Forced Degradation Study Protocol (General Template)

This protocol outlines a general procedure for conducting forced degradation studies to identify the degradation pathways of a compound like this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method Development (General Guidance)
  • Column Selection: Start with a C18 reversed-phase column, which is versatile for a wide range of small molecules.

  • Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a photodiode array (PDA) detector to monitor the absorbance at multiple wavelengths to ensure all degradants are detected. Mass spectrometry (MS) can be coupled to the HPLC (LC-MS) for peak identification.

  • Method Validation: The final method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[3]

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
Stress Condition% Degradation of this compoundNumber of Degradants ObservedMajor Degradant (Retention Time)
0.1 N HCl, 60°C, 24h[Insert Data][Insert Data][Insert Data]
0.1 N NaOH, 60°C, 24h[Insert Data][Insert Data][Insert Data]
3% H₂O₂, RT, 24h[Insert Data][Insert Data][Insert Data]
Dry Heat, 105°C, 24h[Insert Data][Insert Data][Insert Data]
Photostability (ICH Q1B)[Insert Data][Insert Data][Insert Data]

Visualizations

ARN272_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis This compound This compound (Solid or Solution) Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Thermal Thermal This compound->Thermal Photo Photodegradation This compound->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization HPLC->Characterization

Caption: Experimental workflow for forced degradation studies of this compound.

Stability_Logic cluster_factors Influencing Factors cluster_outcomes Potential Outcomes cluster_assessment Stability Assessment Temperature Temperature Degradation_Profile Degradation Profile Temperature->Degradation_Profile Humidity Humidity Humidity->Degradation_Profile Light Light Light->Degradation_Profile pH pH pH->Degradation_Profile Hydrolysis Hydrolysis Oxidation Oxidation Photolysis Photolysis Degradation_Profile->Hydrolysis Degradation_Profile->Oxidation Degradation_Profile->Photolysis Shelf_Life Shelf-Life Estimation Degradation_Profile->Shelf_Life

Caption: Logical relationship of factors influencing this compound stability.

References

Technical Support Center: Optimizing ARN-509 (Apalutamide) Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "ARN272" is not found in publicly available scientific literature. This guide has been developed based on the well-researched androgen receptor (AR) inhibitor ARN-509 (Apalutamide) , a likely intended subject of inquiry. The principles and protocols outlined here are based on ARN-509 and may need to be adapted for other compounds.

Frequently Asked Questions (FAQs)

Q1: What is ARN-509 (Apalutamide) and what is its mechanism of action?

A1: ARN-509, also known as Apalutamide (B1683753), is a potent and selective second-generation androgen receptor (AR) inhibitor.[1][2][3] Its primary mechanism of action involves competitively binding to the ligand-binding domain of the AR.[1][3][4] This binding prevents AR nuclear translocation, inhibits the binding of the AR to DNA androgen response elements (AREs), and ultimately impedes AR-mediated gene transcription.[1][4][5][6] This cascade of inhibition blocks the signaling pathway that promotes the growth of prostate cancer cells.[7][8][9]

Q2: What is a typical starting concentration range for ARN-509 in cell-based assays?

A2: The optimal concentration of ARN-509 is highly dependent on the cell line and the specific assay being performed. For initial experiments, a common starting point is a dose-response curve ranging from low nanomolar (nM) to low micromolar (µM) concentrations. Based on published data, concentrations between 10 nM and 10 µM are frequently used. For instance, in LNCaP prostate cancer cells, an IC50 (half-maximal inhibitory concentration) for proliferation has been reported at approximately 0.174 µM.[10]

Q3: How should I dissolve and store ARN-509?

A3: ARN-509 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[11] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions for your cell culture experiments, the DMSO stock should be diluted in your cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Which cell lines are appropriate for testing ARN-509?

A4: The choice of cell line depends on your research question. Since ARN-509 targets the androgen receptor, cell lines expressing AR are the most relevant. Commonly used prostate cancer cell lines include:

  • LNCaP: Androgen-sensitive human prostate adenocarcinoma cells.

  • VCaP: Overexpresses the androgen receptor.

  • C4-2B: A castration-resistant subline of LNCaP.

  • PC-3 and DU-145: These are androgen-independent prostate cancer cell lines and can be used as negative controls to demonstrate the AR-dependent activity of ARN-509.

Troubleshooting Guide

Issue 1: I am not observing any effect of ARN-509 on my cells.

  • Possible Cause 1: Sub-optimal Concentration.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM) to determine the optimal inhibitory concentration for your specific cell line and assay conditions.

  • Possible Cause 2: Inactive Compound.

    • Solution: Verify the purity and integrity of your ARN-509 compound. If possible, test its activity in a well-characterized positive control cell line, such as LNCaP.

  • Possible Cause 3: Low or Absent Androgen Receptor Expression.

    • Solution: Confirm AR expression in your cell line using techniques like Western blotting or qPCR. If your cells do not express AR, ARN-509 is not expected to have a significant effect.

  • Possible Cause 4: Insufficient Incubation Time.

    • Solution: The effects of ARN-509 on cell proliferation or gene expression may take time to become apparent. Consider extending the incubation period (e.g., 48, 72, or 96 hours) and assess the effects at multiple time points.

Issue 2: I am observing high levels of cell death, even at low concentrations.

  • Possible Cause 1: DMSO Toxicity.

    • Solution: Ensure that the final concentration of DMSO in your culture medium is non-toxic (generally ≤ 0.1%). Prepare a vehicle control (medium with the same concentration of DMSO as your highest drug concentration) to assess the effect of the solvent alone.

  • Possible Cause 2: Off-target Effects.

    • Solution: While ARN-509 is selective for the AR, very high concentrations may lead to off-target effects. Try to use the lowest effective concentration determined from your dose-response curve.

  • Possible Cause 3: Contamination.

    • Solution: Check your cell cultures for signs of bacterial or fungal contamination. Also, ensure that your ARN-509 stock solution is sterile.

Issue 3: My experimental results are not consistent between experiments.

  • Possible Cause 1: Inconsistent Cell Seeding Density.

    • Solution: Ensure that you are seeding the same number of cells for each experiment and that the cells are evenly distributed in the wells.

  • Possible Cause 2: Variability in Drug Preparation.

    • Solution: Prepare fresh dilutions of ARN-509 from your stock solution for each experiment. Avoid using previously diluted working solutions that may have degraded.

  • Possible Cause 3: Passage Number of Cells.

    • Solution: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

Quantitative Data Summary

Cell Line Assay Type Reported IC50 / Effective Concentration Incubation Time
LNCaPProliferation AssayIC50 = 0.174 µM[10]3 days[10]
PSN1Cytotoxicity AssayIC50 = 0.06 µM96 hours[10]
LNCaP/ARGene Expression (PSA, TMPRSS2)Inhibition observed at < 10 µM[10]Not specified
Hep-G2 (with VP16-AR)Transcriptional Reporter AssayIC50 = 0.2 µM[10]Not specified
LNCaP WTMTT AssayIC50 determination with concentrations from 0.00097 µM to 0.5 µM[12]3 to 5 days[12]

Experimental Protocols

Protocol: Cell Viability (MTT) Assay to Determine IC50 of ARN-509

  • Cell Seeding:

    • Trypsinize and count your cells (e.g., LNCaP).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a 2X serial dilution of ARN-509 in your cell culture medium. For a range of 10 µM to ~10 nM, you can prepare concentrations of 20 µM, 10 µM, 5 µM, etc.

    • Also, prepare a vehicle control (medium with 0.2% DMSO if your highest drug concentration is 10 µM from a 10 mM stock).

    • Remove the old medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well. Include a "no-cell" blank control with medium only.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control cells) * 100.

    • Plot the percent viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

ARN509_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation & Dimerization ARN509 ARN-509 (Apalutamide) ARN509->AR Competitively Binds & Blocks Androgen Binding block_translocation Blocks Translocation block_binding Inhibits DNA Binding ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to block_translocation->AR_dimer block_binding->ARE

Caption: Mechanism of action of ARN-509 (Apalutamide).

Experimental_Workflow start Start: Hypothesis (e.g., ARN-509 inhibits cell growth) prep 1. Preparation - Select cell line (e.g., LNCaP) - Prepare ARN-509 stock (in DMSO) start->prep seeding 2. Cell Seeding - Plate cells in 96-well plate - Incubate for 24h prep->seeding treatment 3. Treatment - Prepare serial dilutions of ARN-509 - Add to cells (include vehicle control) seeding->treatment incubation 4. Incubation - Incubate for a set time (e.g., 72h) treatment->incubation assay 5. Viability Assay - Perform MTT or similar assay incubation->assay analysis 6. Data Analysis - Measure absorbance - Calculate % viability - Determine IC50 assay->analysis end End: Optimized Concentration for further experiments analysis->end

Caption: Workflow for optimizing ARN-509 concentration.

Troubleshooting_Flowchart start Problem: No observed effect of ARN-509 q_conc Is the concentration range appropriate? start->q_conc sol_conc Solution: Perform a wide dose-response experiment (e.g., 1nM - 50µM) q_conc->sol_conc No q_ar Does the cell line express Androgen Receptor? q_conc->q_ar Yes a_conc_yes Yes a_conc_no No sol_ar Solution: Use an AR-positive cell line (e.g., LNCaP) or use current line as a negative control. q_ar->sol_ar No q_time Is the incubation time sufficient? q_ar->q_time Yes a_ar_yes Yes a_ar_no No sol_time Solution: Perform a time-course experiment (e.g., 24, 48, 72, 96h). q_time->sol_time No q_compound Is the compound active and pure? q_time->q_compound Yes a_time_yes Yes a_time_no No sol_compound Solution: Verify compound integrity and test in a positive control system. q_compound->sol_compound Unsure

Caption: Troubleshooting guide for ARN-509 experiments.

References

potential off-target effects of ARN272

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a compound specifically designated as "ARN272" is not available in the public domain based on the conducted search. The following information has been compiled from general knowledge of potential off-target effects in drug development and should be considered illustrative. Should "this compound" be a different designation or a novel compound, specific experimental data would be required for an accurate assessment.

For researchers encountering unexpected results or troubleshooting experiments involving a kinase inhibitor, this guide provides a framework for investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with the known on-target activity of our kinase inhibitor. What could be the cause?

A1: This could be indicative of an off-target effect. Kinase inhibitors, particularly those in early development, can interact with multiple kinases beyond the intended target. This can be due to similarities in the ATP-binding pocket across the kinome. We recommend performing a broad kinase screen to identify potential off-target interactions.

Q2: How can we experimentally determine if our observed phenotype is due to an off-target effect?

A2: Several experimental approaches can be employed:

  • Kinase Profiling: Use a commercial service (e.g., Eurofins, Reaction Biology) to screen your compound against a large panel of kinases. This will provide quantitative data on its binding affinity or inhibitory activity against a wide range of kinases.

  • Rescue Experiments: If a specific off-target is identified, you can use siRNA/shRNA to knock down the expression of that off-target and see if the unexpected phenotype is reversed.

  • Use of a Structurally Unrelated Inhibitor: If another inhibitor for the same primary target is available and it does not produce the same "off-target" phenotype, this strengthens the evidence for an off-target effect of your initial compound.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to identify direct targets of a compound in a cellular context.

Q3: What are common troubleshooting issues when assessing off-target effects?

A3:

  • Compound Solubility and Stability: Poor solubility can lead to compound precipitation and inaccurate results in biochemical and cellular assays. Ensure your compound is fully solubilized and stable in the assay buffer.

  • Assay Interference: Some compounds can interfere with assay detection methods (e.g., fluorescence, luminescence). Run appropriate controls, such as testing the compound in the absence of the enzyme.

  • Cell Line Variability: Different cell lines can have varying expression levels of on- and off-target kinases, leading to different phenotypic outcomes.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cellular vs. biochemical assays.
Potential Cause Troubleshooting Step
Cellular Permeability The compound may have poor cell membrane permeability. Assess permeability using a PAMPA assay.
Efflux Pumps The compound could be a substrate for cellular efflux pumps (e.g., P-gp). Test in the presence of an efflux pump inhibitor.
Off-target Engagement in Cells The cellular IC50 may be influenced by engagement with other kinases. Perform a kinome-wide screen at the cellular level (e.g., KiNativ).
Compound Metabolism The compound may be rapidly metabolized within the cell. Analyze compound stability in cell lysates or culture medium over time.
Issue 2: Unexpected Toxicity in Animal Models.
Potential Cause Troubleshooting Step
Off-target Toxicity The toxicity may be due to inhibition of a critical off-target kinase. Cross-reference identified off-targets with known toxicity profiles of inhibiting those kinases.
Metabolite Toxicity A metabolite of the compound could be toxic. Perform metabolite identification studies.
Formulation Issues The vehicle used for dosing could be causing toxicity. Conduct a vehicle-only toxicity study.

Experimental Protocols

Kinase Profiling (Illustrative Example)

This protocol outlines a general procedure for in vitro kinase profiling. Specific details will vary based on the service provider and assay platform (e.g., radiometric, fluorescence-based).

  • Compound Preparation:

    • Dissolve the test compound (e.g., this compound) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Perform serial dilutions in DMSO to generate a range of concentrations for testing.

  • Assay Plate Preparation:

    • Dispense a small volume of the diluted compound into the wells of a multi-well assay plate.

    • Include appropriate controls: positive control (a known inhibitor of the kinase), negative control (DMSO vehicle), and no-enzyme control.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate (peptide or protein), and ATP.

    • Add the reaction mixture to the assay plate containing the compound.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction.

    • Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation of Off-Target Effects cluster_confirmation Confirmation phenotype Unexpected Cellular Phenotype Observed kinase_screen Kinome-wide Profiling phenotype->kinase_screen Hypothesis: Off-target effect cetsa Cellular Thermal Shift Assay (CETSA) phenotype->cetsa rescue Rescue Experiments (siRNA/shRNA) kinase_screen->rescue cetsa->rescue confirmation Confirmation of Off-Target(s) rescue->confirmation unrelated_inhibitor Test Structurally Unrelated Inhibitor unrelated_inhibitor->confirmation

Caption: Experimental workflow for investigating unexpected cellular phenotypes.

signaling_pathway cluster_intended Intended On-Target Pathway cluster_off_target Potential Off-Target Pathway ARN272_on This compound TargetKinase Target Kinase ARN272_on->TargetKinase Inhibition DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 BiologicalResponse_on Intended Biological Response DownstreamEffector1->BiologicalResponse_on ARN272_off This compound OffTargetKinase Off-Target Kinase ARN272_off->OffTargetKinase Inhibition DownstreamEffector2 Downstream Effector 2 OffTargetKinase->DownstreamEffector2 BiologicalResponse_off Unintended Biological Response DownstreamEffector2->BiologicalResponse_off

Caption: On-target vs. potential off-target signaling pathways.

Technical Support Center: ARN272 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The following technical support guide provides comprehensive information for researchers utilizing ARN272 and related compounds in cytotoxicity assessments. Initial literature searches suggest that "this compound" may be an internal designation or a potential typographical error for compounds such as HKI-272 (Neratinib) , an irreversible pan-ErbB inhibitor, or CM-272 , a dual G9a/DNMT1 inhibitor. This guide addresses methodologies, troubleshooting, and data interpretation relevant to these classes of compounds.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My cytotoxicity assay results with HKI-272/CM-272 are inconsistent between experiments. What are the potential causes?

A1: Inconsistent results in cytotoxicity assays (e.g., MTT, SRB) can arise from several factors:

  • Cell Seeding Density: Variations in the initial number of cells seeded can lead to significant differences in cell numbers at the time of treatment and analysis. Ensure consistent cell counting and seeding in every experiment.

  • Cellular Metabolic Activity: The metabolic rate of cells can be influenced by their passage number and overall health. It's crucial to use cells within a consistent and low passage number range.

  • Compound Solubility and Stability: HKI-272 and CM-272 are typically dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is consistent and below cytotoxic levels (generally <0.5%). Visually inspect for any compound precipitation in the media.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound might chemically reduce the MTT reagent, leading to a false-positive signal for viability. It is advisable to include a cell-free control (compound in media with assay reagent) to check for direct chemical reactions.

Q2: I am observing high background or unexpected results in my apoptosis assay (e.g., Annexin V/PI staining) after treatment. What should I check?

A2: High background in flow cytometry-based apoptosis assays can obscure results. Here are some common causes:

  • Cell Handling: Overly harsh trypsinization or centrifugation can damage cell membranes, leading to false-positive staining for both Annexin V and Propidium Iodide (PI). Handle cells gently throughout the staining procedure.

  • Incubation Times: Adhere strictly to the recommended incubation times for Annexin V and PI staining. Over-incubation can lead to non-specific binding.

  • Compensation Settings: If using a multi-color flow cytometry panel, ensure that your compensation settings are correctly adjusted to prevent spectral overlap between fluorochromes.

  • Controls: Always include unstained, single-stained (Annexin V only and PI only), and vehicle-treated controls to properly set up your gates and interpret the results.

Q3: The IC50 value I calculated for HKI-272 in my cell line is different from published values. Why might this be?

A3: Discrepancies in IC50 values are common and can be attributed to several experimental variables:

  • Cell Line Authenticity and Passage: Ensure your cell line is authentic and free from contamination. Cell lines can drift genetically over time and with increasing passage numbers, which can alter their sensitivity to drugs.

  • Assay Duration: The length of exposure to the compound will significantly impact the IC50 value. A 72-hour incubation will generally yield a lower IC50 than a 24-hour incubation.

  • Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. cell membrane integrity vs. total protein), which can result in varied IC50 values.

  • Culture Conditions: Factors such as serum concentration, media formulation, and cell density can influence drug efficacy.

Data Presentation

HKI-272 (Neratinib) IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Notes
SK-Br-3Breast Cancer (HER2+)2-3Highly sensitive HER2-overexpressing line.
BT474Breast Cancer (HER2+)2-3Another highly sensitive HER2-overexpressing line.
A431Epidermoid Carcinoma (EGFR+)81EGFR-dependent cell line.
Ba/F3 (EGFRvIII)Pro-B Cell Line9.4Engineered to express EGFRvIII mutant.
Ba/F3 (EGFR-L858R)Pro-B Cell Line3.5Engineered to express EGFR-L858R mutant.
Ba/F3 (L858R/T790M)Pro-B Cell Line180Engineered to express a resistance mutation.[1]

Data compiled from multiple sources.[1][2][3] Values can vary based on experimental conditions.

CM-272 Effects on Cell Viability and Apoptosis in Prostate Cancer (PCa) Cell Lines
Cell LineTypeEffect on Viability (at 500 nM)% Apoptotic Cells (at 500 nM)
DU145PCa (AR-independent)Significant Reduction~25%
PC3PCa (AR-independent)Moderate Reduction~15%
LNCaPPCa (AR-dependent)Moderate Reduction~12%
RWPE-1Non-malignant ProstateMinimal Effect<5%
WPMY-1Prostate StromalMinimal Effect<5%

Data is representative of a 3-day treatment period.[4] Values are approximate and for comparative purposes.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is suitable for assessing cytotoxicity by measuring total cellular protein content.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of HKI-272 or CM-272 for the desired duration (e.g., 72 hours). Include vehicle-only (e.g., DMSO) controls.

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 490-530 nm using a microplate reader.[3]

Protocol 2: Apoptosis Assessment using Annexin V-FITC/PI Staining by Flow Cytometry

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of HKI-272 or CM-272 for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each sample.

  • Washing: Wash the cells twice with ice-cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow Cytotoxicity Assessment Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell line) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Incubate Cells with Compound (e.g., 72 hours) seeding->treatment compound_prep Prepare Serial Dilutions (HKI-272 / CM-272) compound_prep->treatment fix_stain Fixation & Staining (e.g., SRB Assay) treatment->fix_stain readout Measure Absorbance (Plate Reader) fix_stain->readout data_proc Process Raw Data (Subtract background) readout->data_proc ic50_calc Calculate IC50 (Dose-response curve) data_proc->ic50_calc hki272_pathway HKI-272 (Neratinib) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->MAPK HER2 HER2 HER2->PI3K HER2->MAPK HKI272 HKI-272 (Neratinib) HKI272->EGFR Inhibits HKI272->HER2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK->Proliferation cm272_pathway CM-272 Apoptosis Induction Pathway cluster_epigenetic Epigenetic Regulation cluster_cellular_response Cellular Response cluster_outcome Outcome CM272 CM-272 G9a G9a (Histone Methyltransferase) CM272->G9a Inhibits DNMT1 DNMT1 (DNA Methyltransferase) CM272->DNMT1 Inhibits Gene_Expression Altered Gene Expression (Tumor Suppressor Genes ↑) G9a->Gene_Expression Represses DNMT1->Gene_Expression Represses Apoptosis_Pathway Apoptosis Pathway Activation Gene_Expression->Apoptosis_Pathway Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

References

Technical Support Center: Overcoming In Vivo Delivery Challenges for ARN272

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The following troubleshooting guide and frequently asked questions (FAQs) have been developed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of ARN272, a representative RNA-based therapeutic. While specific data for this compound is not publicly available, this guide addresses prevalent issues encountered with RNA therapeutics, providing a framework for systematic troubleshooting and experimental optimization.

Frequently Asked Questions (FAQs)

1. My this compound formulation is showing poor encapsulation efficiency. What are the likely causes and how can I address this?

Low encapsulation efficiency can stem from several factors related to the formulation process and the physicochemical properties of this compound and the delivery vehicle. Key areas to investigate include:

  • Suboptimal Lipid Nanoparticle (LNP) Composition: The ratio of cationic lipids, helper lipids, cholesterol, and PEG-lipids is critical.

  • Incorrect pH during Formulation: The pH of the buffers used during LNP assembly is crucial for the electrostatic interaction between the negatively charged RNA and the cationic lipids.

  • Poor Quality of RNA or Lipids: Degradation of this compound or impurities in the lipid components can hinder efficient encapsulation.

  • Inefficient Mixing during Formulation: The method and speed of mixing the aqueous RNA solution with the lipid-ethanol solution can significantly impact LNP formation and RNA encapsulation.

Troubleshooting Steps:

  • Optimize Lipid Ratios: Systematically vary the molar ratios of the lipid components.

  • pH Titration: Experiment with a range of pH values for the aqueous buffer (typically pH 4.0-6.0) to find the optimal condition for this compound encapsulation.

  • Quality Control: Ensure the integrity of your this compound using gel electrophoresis and confirm the purity of your lipids.

  • Standardize Mixing Parameters: If using a microfluidic system, control the flow rates and ratios precisely. For manual mixing, ensure consistent and rapid addition of the aqueous phase to the lipid phase.

2. I am observing rapid clearance of this compound from circulation in my animal models. How can I improve its pharmacokinetic profile?

Rapid clearance is a common hurdle for systemically delivered nanomedicines.[1][2] The physicochemical properties of the delivery vehicle are key determinants of its circulation time.[3]

Strategies to Enhance Circulation Time:

  • Optimize PEGylation: The density and length of the polyethylene (B3416737) glycol (PEG) chains on the surface of the delivery vehicle can be adjusted to minimize opsonization and subsequent clearance by the reticuloendothelial system (RES).

  • Control Particle Size: Nanoparticles within the 50-200 nm range generally exhibit longer circulation times. Particles that are too small are rapidly cleared by the kidneys, while larger particles are quickly taken up by the liver and spleen.

  • Surface Charge Neutrality: A neutral or slightly negative surface charge can help reduce non-specific interactions with blood components and endothelial cells, thereby prolonging circulation.

3. What are the best practices for assessing the biodistribution of this compound in vivo?

Understanding where your this compound accumulates in the body is critical for evaluating its efficacy and potential toxicity.

Recommended Techniques:

  • Fluorescent Labeling: Covalently attach a fluorescent dye (e.g., Cy5, Cy7) to this compound or a lipid component of the delivery vehicle. This allows for whole-body imaging using systems like an In Vivo Imaging System (IVIS) and ex vivo analysis of dissected organs.

  • Radiolabeling: Incorporating a radionuclide (e.g., 111In, 89Zr) into the formulation allows for quantitative biodistribution studies using techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).

  • Quantitative PCR (qPCR): To specifically measure the amount of this compound in different tissues, qPCR can be employed to detect and quantify the RNA sequence.

4. My in vivo results show low efficacy despite good formulation characteristics. What could be the issue?

Low in vivo efficacy can be a multi-faceted problem, often related to biological barriers that are not present in in vitro models.

Potential Causes and Troubleshooting:

  • Inefficient Cellular Uptake: The delivery vehicle may not be effectively internalized by the target cells. Consider incorporating targeting ligands (e.g., antibodies, peptides) that bind to receptors specifically expressed on your target cells.

  • Lack of Endosomal Escape: A significant portion of internalized nanoparticles can become trapped in endosomes and eventually degraded in lysosomes. Employ endosomolytic components in your delivery vehicle to facilitate the release of this compound into the cytoplasm.

  • Poor Stability in the Tumor Microenvironment: For cancer applications, the unique conditions of the tumor microenvironment (e.g., low pH, high enzymatic activity) can lead to premature degradation of the delivery vehicle or this compound.

  • Off-Target Effects: If this compound is accumulating in non-target tissues, the concentration at the site of action may be too low to elicit a therapeutic effect.

Troubleshooting Guides

Guide 1: Low Bioavailability of this compound

This guide provides a systematic approach to troubleshooting low bioavailability of your this compound formulation.

Observation Potential Cause Suggested Action
Rapid clearance from blood Suboptimal PEGylation, particle size, or surface charge.Optimize PEG density and length. Aim for a particle size of 50-200 nm. Ensure a neutral or slightly negative zeta potential.
High accumulation in liver and spleen Uptake by the reticuloendothelial system (RES).Enhance stealth properties with optimized PEGylation. Co-administration of a RES-blocking agent (e.g., clodronate liposomes) can be considered in preclinical models.
Low accumulation in target tissue Lack of targeting moieties. Poor penetration of biological barriers.Incorporate targeting ligands specific to the target tissue. For solid tumors, consider strategies to enhance the Enhanced Permeability and Retention (EPR) effect.
High variability between animals Inconsistent formulation or administration.Ensure strict quality control of each formulation batch. Standardize the administration procedure (e.g., injection volume, rate, and site).

Experimental Protocols

Protocol 1: Formulation of this compound-LNP via Microfluidic Mixing
  • Preparation of Solutions:

    • Dissolve the lipid mixture (e.g., cationic lipid, DSPC, cholesterol, PEG-lipid in a specific molar ratio) in ethanol (B145695).

    • Dissolve this compound in an aqueous buffer at the desired pH (e.g., sodium acetate (B1210297) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution and the this compound-aqueous solution into separate syringes.

    • Set the desired flow rate ratio (typically 3:1 aqueous to ethanol) and total flow rate.

    • Initiate mixing. The rapid mixing of the two solutions will induce the self-assembly of LNPs with encapsulated this compound.

  • Purification and Concentration:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated this compound.

    • Concentrate the purified LNP formulation using a centrifugal filter device if necessary.

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess surface charge.

    • Quantify RNA encapsulation efficiency using a Ribogreen assay.

Data Presentation

Table 1: Representative Data on LNP Formulation Optimization
Formulation IDCationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid (Molar Ratio)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LNP-0140:10:48:21200.15-5.285
LNP-0250:10:38:2950.12+2.192
LNP-0350:10:35:5880.11-8.595

Visualizations

Signaling Pathway

ARN272_Mechanism_of_Action cluster_cell Target Cell ARN272_LNP This compound-LNP Endosome Endosome ARN272_LNP->Endosome Endocytosis This compound This compound Endosome->this compound Endosomal Escape RISC RISC This compound->RISC Loading Target_mRNA Target mRNA RISC->Target_mRNA Binding Translation Translation Target_mRNA->Translation Degradation mRNA Degradation Target_mRNA->Degradation Protein Disease-Causing Protein Translation->Protein

Experimental Workflow

Troubleshooting_Workflow Start Low In Vivo Efficacy Observed Check_Formulation Check Formulation (Size, PDI, EE%) Start->Check_Formulation Check_PK Assess Pharmacokinetics (Circulation Half-Life) Check_Formulation->Check_PK Formulation OK Optimize_Formulation Optimize Formulation Check_Formulation->Optimize_Formulation Formulation Not OK Check_Biodistribution Analyze Biodistribution (Target Tissue Accumulation) Check_PK->Check_Biodistribution Good PK Check_PK->Optimize_Formulation Poor PK Check_Cellular_Uptake Evaluate Cellular Uptake & Endosomal Escape Check_Biodistribution->Check_Cellular_Uptake Good Biodistribution Optimize_Delivery Optimize Delivery Strategy (e.g., Targeting Ligands) Check_Biodistribution->Optimize_Delivery Poor Biodistribution Check_Cellular_Uptake->Optimize_Delivery Low Uptake/Escape

Caption: A logical workflow for troubleshooting low in vivo efficacy of this compound.

References

ARN272 pharmacokinetic challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ARN272. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the pharmacokinetic challenges that may be encountered during experimentation with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on the known pharmacokinetic profile of this compound, a non-steroidal antiandrogen agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound?

A1: this compound is primarily eliminated through hepatic metabolism, mainly by cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][2][3] Following a single dose, CYP2C8 and CYP3A4 are estimated to contribute 58% and 13% to its metabolism, respectively.[1][2] However, due to the auto-induction of CYP3A4 with repeated dosing, at a steady state, the contributions of CYP2C8 and CYP3A4 become more comparable, at 40% and 37%, respectively.[1][2] The primary active metabolite is N-desmethyl this compound.[2][3]

Q2: How does food intake affect the absorption and bioavailability of this compound?

A2: The administration of this compound with a high-fat meal does not lead to clinically significant changes in its peak plasma concentration (Cmax) or the total exposure (AUC).[1] However, the time to reach peak plasma concentration (Tmax) may be delayed by approximately 2 hours when taken with food.[1][4] Therefore, this compound can be administered with or without food.[1]

Q3: What is the Biopharmaceutics Classification System (BCS) class of this compound and what are the formulation implications?

A3: this compound is classified as a BCS Class II compound, which is characterized by low aqueous solubility and high intestinal permeability.[4][5][6] The low solubility presents a challenge for formulation development, with a focus on enhancing the dissolution rate to improve bioavailability.[4][7] Immediate-release tablet formulations have been developed to improve the dissolution profile.[7]

Q4: What are the known drug-drug interactions with this compound?

A4: this compound is a strong inducer of CYP3A4 and CYP2C19 and a weak inducer of CYP2C9.[1] This can lead to decreased exposure and potential loss of efficacy of co-administered drugs that are substrates of these enzymes.[1][8] Conversely, strong inhibitors of CYP2C8 (e.g., gemfibrozil) can increase this compound exposure, while strong inducers of CYP3A4 (e.g., rifampin) may decrease its exposure.[9][10] There are numerous potential drug-drug interactions, with over 650 identified, a significant portion of which are considered major or moderate.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected plasma concentrations of this compound in preclinical/clinical studies.

  • Possible Cause 1: Co-administration with a CYP3A4 inducer.

    • Troubleshooting Step: Review all co-administered medications and supplements for known CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort). If a strong inducer is present, consider its discontinuation or replacement if clinically appropriate.

  • Possible Cause 2: Variability in patient metabolism (polymorphisms in CYP2C8/CYP3A4).

    • Troubleshooting Step: While not a routine clinical practice, consider genotyping for relevant CYP polymorphisms in cases of extreme pharmacokinetic variability.

  • Possible Cause 3: Issues with the formulation leading to poor dissolution.

    • Troubleshooting Step: Ensure the formulation used is optimized for a BCS Class II compound. For preclinical studies, ensure proper solubilizing agents are used in the vehicle. For clinical studies, use the approved immediate-release formulation.

Issue 2: Higher-than-expected plasma concentrations or adverse events related to this compound.

  • Possible Cause 1: Co-administration with a strong CYP2C8 inhibitor.

    • Troubleshooting Step: Review all co-administered medications for strong CYP2C8 inhibitors (e.g., gemfibrozil).[8] If a strong inhibitor is being used, monitor for increased this compound-related toxicities. Dose adjustments are generally not required, but close monitoring is advised.[10]

  • Possible Cause 2: Severe hepatic impairment.

    • Troubleshooting Step: this compound is primarily metabolized in the liver. Use with caution and increased monitoring in patients with severe liver dysfunction.

Issue 3: Reduced efficacy of a co-administered drug.

  • Possible Cause: Enzyme induction by this compound.

    • Troubleshooting Step: this compound is a strong inducer of CYP3A4 and CYP2C19, and a weak inducer of CYP2C9.[1] This can significantly reduce the plasma concentrations of drugs metabolized by these enzymes.

    • Action: If a loss of efficacy is observed for a concomitant medication, consider increasing its dosage with careful monitoring, or substituting it with a drug that is not metabolized by these CYP enzymes.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (as Apalutamide) at a Recommended Dose of 240 mg Once Daily

ParameterValueReference(s)
Tmax (median) 2 hours (range: 1-5 hours)[1]
Cmax at steady state (mean) 6.0 mcg/mL[4]
AUC at steady state (mean) 100 mcg·h/mL[4]
Apparent Clearance (CL/F) at steady state 2.0 L/h[1]
Effective Half-life at steady state Approximately 3 days[1]
Protein Binding (this compound) 96%[3]
Protein Binding (N-desmethyl this compound) 95%[3]

Table 2: Effect of Co-administered Drugs on this compound (as Apalutamide) Pharmacokinetics

Co-administered DrugEffect on this compound Exposure (AUC)Reference(s)
Gemfibrozil (Strong CYP2C8 inhibitor) ↑ 68%[8]
Itraconazole (Strong CYP3A4 inhibitor) Relatively unchanged[8]
Rifampin (Strong CYP3A4/moderate CYP2C8 inducer) ↓ 34% (predicted)[1][10]

Table 3: Effect of this compound (as Apalutamide) on Co-administered Drug Pharmacokinetics

Co-administered Drug (Substrate)Effect on Substrate Exposure (AUC)Reference(s)
Midazolam (CYP3A4) ↓ 92%[1][8]
Omeprazole (CYP2C19) ↓ 85%[1][8]
S-warfarin (CYP2C9) ↓ 46%[1][8]
Fexofenadine (P-gp) ↓ 30%[8]
Rosuvastatin (BCRP/OATP1B1) ↓ 41%[8]

Experimental Protocols

Protocol 1: Determination of Plasma Concentrations of this compound

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma samples.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation.

  • Chromatography: Separation is achieved using a C18 reverse-phase column (e.g., Waters XBridge C18, 50x2.1 mm, 3.5 µm) with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[13]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. For this compound (apalutamide), the transition m/z 476.1 → 419.1 can be monitored.[13] An appropriate internal standard should be used.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify this compound in the unknown samples. The typical quantification range is 0.0250–25.0 μg/mL.[13]

Protocol 2: In Vitro Dissolution Testing for Immediate-Release Tablets

This protocol is used to assess the in vitro release characteristics of this compound immediate-release tablets.

  • Apparatus: USP Type II (paddle) apparatus.

  • Dissolution Medium: 500 mL of pH 6.8 phosphate (B84403) buffer.[7]

  • Temperature: 37 ± 0.5 °C.[7]

  • Paddle Speed: 50 rpm.[7]

  • Sampling: Samples are withdrawn at specified time points (e.g., up to 30 minutes).

  • Analysis: The concentration of this compound in the samples is determined by UV spectrophotometry at a wavelength of 270 nm.[7]

Visualizations

ARN272_Metabolism cluster_metabolism This compound Metabolism cluster_enzymes Metabolizing Enzymes This compound This compound Metabolite N-desmethyl this compound (Active Metabolite) This compound->Metabolite Demethylation CYP2C8 CYP2C8 CYP2C8->this compound 40% at steady state CYP3A4 CYP3A4 CYP3A4->this compound 37% at steady state

Caption: Metabolic pathway of this compound.

Drug_Interaction_Induction cluster_interaction This compound as an Enzyme Inducer cluster_enzymes Induced Enzymes This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Strong Induction CYP2C19 CYP2C19 This compound->CYP2C19 Strong Induction CYP2C9 CYP2C9 This compound->CYP2C9 Weak Induction Substrate Co-administered Drug (CYP3A4/2C19/2C9 Substrate) CYP3A4->Substrate CYP2C19->Substrate CYP2C9->Substrate Metabolites Inactive Metabolites Substrate->Metabolites Metabolism

Caption: this compound-mediated enzyme induction.

Troubleshooting_Logic start Unexpected PK Result low_conc Low this compound Concentration start->low_conc high_conc High this compound Concentration start->high_conc other_drug_low Low Co-administered Drug Concentration start->other_drug_low check_inducers Check for CYP3A4 inducers low_conc->check_inducers check_inhibitors Check for CYP2C8 inhibitors high_conc->check_inhibitors check_substrates Is co-administered drug a CYP3A4/2C19/2C9 substrate? other_drug_low->check_substrates remedy_inducer Discontinue/replace inducer check_inducers->remedy_inducer Yes remedy_inhibitor Monitor for toxicity check_inhibitors->remedy_inhibitor Yes remedy_substrate Increase substrate dose or substitute check_substrates->remedy_substrate Yes

Caption: Troubleshooting flowchart for unexpected PK results.

References

troubleshooting inconsistent results with ARN272

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ARN272. The information is designed to address common issues and ensure consistent, reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Apoptosis-Regulating Kinase 27 (ARK27). ARK27 is a critical downstream effector in the JNK signaling pathway, which is activated in response to cellular stress. By inhibiting ARK27, this compound is designed to block the phosphorylation of the pro-apoptotic protein BAD, thereby preventing apoptosis in response to specific cellular stressors.

Q2: I am observing significant variability in my IC50 values for this compound across different experiments. What could be the cause?

Inconsistent IC50 values can arise from several factors. Below is a summary of potential causes and solutions.

Table 1: Troubleshooting IC50 Variability for this compound

Potential CauseRecommendation
Compound Stability This compound is sensitive to repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution.
Solvent and Solubility Ensure this compound is fully dissolved in DMSO before preparing serial dilutions in your cell culture medium. Visually inspect for any precipitation.
Cell Density The initial cell seeding density can significantly impact results. Maintain a consistent cell number and confluence across all experiments.
Assay Incubation Time The duration of this compound treatment can affect the observed IC50. Optimize and maintain a fixed incubation time for all comparative experiments.
Serum Concentration Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If possible, perform assays in reduced-serum media or serum-free media after initial cell attachment.

Signaling Pathway

Below is a diagram illustrating the proposed signaling pathway for this compound.

ARN272_Pathway cluster_stress Cellular Stress cluster_jnk_pathway JNK Pathway cluster_apoptosis Apoptotic Cascade Stress Stimuli Stress Stimuli JNK JNK Stress Stimuli->JNK ARK27 ARK27 JNK->ARK27 Activates BAD BAD ARK27->BAD Phosphorylates p-BAD p-BAD BAD->p-BAD Phosphorylation Apoptosis Apoptosis BAD->Apoptosis Promotes p-BAD->Apoptosis Inhibits This compound This compound This compound->ARK27 Inhibits

Caption: Proposed signaling pathway of this compound.

Troubleshooting Guides

Problem 1: Lack of downstream effect on p-BAD levels after this compound treatment.

If you are not observing the expected decrease in phosphorylated BAD (p-BAD) following treatment with this compound, consider the following troubleshooting steps.

Experimental Workflow: Western Blot for p-BAD

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Lyse Cells Lyse Cells Treat with this compound->Lyse Cells Protein Quantification Protein Quantification Lyse Cells->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Antibody Incubation Antibody Incubation Western Transfer->Antibody Incubation Imaging Imaging Antibody Incubation->Imaging

Caption: Western blot experimental workflow.

Troubleshooting Logic

Troubleshooting_Logic cluster_compound Compound Issues cluster_pathway Pathway Activation cluster_western Western Blot Optimization No change in p-BAD No change in p-BAD Check Compound Activity Check Compound Activity No change in p-BAD->Check Compound Activity Verify Pathway Activation Verify Pathway Activation No change in p-BAD->Verify Pathway Activation Optimize Western Blot Optimize Western Blot No change in p-BAD->Optimize Western Blot Fresh Aliquot? Fresh Aliquot? Check Compound Activity->Fresh Aliquot? Positive Control for JNK? Positive Control for JNK? Verify Pathway Activation->Positive Control for JNK? Antibody Validation? Antibody Validation? Optimize Western Blot->Antibody Validation? Correct Concentration? Correct Concentration? Fresh Aliquot?->Correct Concentration? Sufficient Stress Stimulus? Sufficient Stress Stimulus? Positive Control for JNK?->Sufficient Stress Stimulus? Loading Control OK? Loading Control OK? Antibody Validation?->Loading Control OK?

Caption: Troubleshooting logic for p-BAD results.

Experimental Protocols

Protocol 1: Western Blot Analysis of p-BAD

  • Cell Seeding: Plate 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentrations of this compound for 24 hours. Include a vehicle control (DMSO).

  • Stress Induction: Induce cellular stress by treating with anisomycin (B549157) (10 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 12% polyacrylamide gel and perform electrophoresis.

  • Western Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-BAD (Ser136), total BAD, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.

ARN272 (Neratinib) Quality Control & Purity Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARN272 (Neratinib). The information herein is designed to address common issues encountered during the quality control and purity analysis of this active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for determining the purity and assay of this compound?

A1: The most widely used and recommended technique for the purity and assay determination of this compound (Neratinib) is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3] This method is valued for its precision, accuracy, and ability to separate the parent compound from its process-related impurities and degradation products.[1][4]

Q2: What are the typical acceptance criteria for this compound purity?

A2: While specific limits may vary based on the pharmacopeial monograph or internal specifications, typical quality standards for Neratinib drug substance and the finished product impose strict limits on related substances and degradation products. Generally, individual specified impurities are controlled to within 0.1 to 0.3% w/w, and the total impurities are not to exceed 1.0% w/w.[5] Any unidentified impurity registering above 0.05 to 0.10% w/w would typically trigger an investigation for identification.[5]

Q3: Under what conditions is this compound (Neratinib) known to be unstable?

A3: Forced degradation studies have shown that Neratinib is sensitive to acidic, thermal, photolytic, and oxidative stress conditions.[6] However, it has been found to be relatively stable under alkaline conditions.[6] In solution, its stability is pH-dependent, with the highest stability observed in the pH range of 3 to 4. The degradation rate increases significantly at a pH around 6 and reaches a maximum in the pH range of 8-12.[7]

Q4: What are the known degradation products of this compound (Neratinib)?

A4: The primary degradation pathway of Neratinib involves the dimethylamino crotonamide (B15916) group.[7] This can undergo a series of reactions, including isomerization, hydrolysis, and cyclization, to form a stable lactam as the major degradation product.[7] Other identified degradation products include Neratinib pyridine (B92270) N-oxide and Neratinib quinoline (B57606) N-oxide.[8]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in the chromatogram 1. Sample degradation due to improper storage or handling. 2. Contamination of the mobile phase or diluent. 3. Presence of process-related impurities not previously identified.1. Ensure the sample is stored at recommended conditions and protected from light and heat. Prepare fresh samples for analysis. 2. Prepare fresh mobile phase and diluent using high-purity solvents and reagents. 3. Investigate the synthetic route for potential side-products. If the peak is significant, consider isolation and characterization.
Poor peak shape (tailing or fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. 3. Reduce the concentration of the sample being injected.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Inadequate column equilibration. 3. Leak in the HPLC system.1. Ensure the mobile phase is well-mixed and degassed. 2. Equilibrate the column for a sufficient time (e.g., 25-30 minutes) before starting the analysis.[2] 3. Perform a system leak test.
Assay results are lower than expected 1. Inaccurate standard preparation. 2. Sample degradation. 3. Incomplete extraction from the dosage form.1. Prepare a fresh standard solution, ensuring the reference standard is of known purity and accurately weighed. 2. Review sample handling and storage procedures to minimize degradation. 3. For tablet dosage forms, ensure complete dissolution and extraction by optimizing the sonication time and diluent.[2]

Experimental Protocols

RP-HPLC Method for Purity and Assay of this compound

This protocol is a representative method and may require optimization based on the specific instrumentation and column used.

  • Chromatographic Conditions:

    • Column: Altima C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[2][3]

    • Mobile Phase: A mixture of a buffer (e.g., 0.01M potassium dihydrogen orthophosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a ratio of 60:40 (v/v), with the addition of 0.1% formic acid.[2]

    • Flow Rate: 1.0 mL/min.[2][3]

    • Detection Wavelength: 215 nm.[2]

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

    • Run Time: Approximately 6 minutes.[2][3]

  • Standard Solution Preparation:

    • Accurately weigh about 12 mg of this compound reference standard into a 10 mL volumetric flask.

    • Add a suitable diluent (e.g., a mixture of mobile phase components) to dissolve the standard and make up to the mark.

    • Further dilute this stock solution to achieve a working standard concentration of approximately 120 µg/mL.[3]

  • Sample Solution Preparation (for Tablet Dosage Form):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to 12 mg of this compound into a 10 mL volumetric flask.

    • Add diluent, sonicate for 20-30 minutes to ensure complete dissolution, and then make up to the volume.[2]

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The following table summarizes typical validation parameters for an RP-HPLC method for this compound, as per ICH guidelines.[2]

Parameter Typical Results
Linearity Range 30 - 180 µg/mL[2]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.45 µg/mL[6]
Limit of Quantitation (LOQ) ~1.36 µg/mL[6]

Visualizations

ARN272_QC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample (Bulk/Dosage Form) Dissolution Dissolution in Diluent Sample->Dissolution Standard This compound Reference Standard Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC RP-HPLC System Filtration->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Column C18 Column Detection UV Detector (215 nm) Integration Peak Integration & Analysis Chromatogram->Integration Report Purity & Assay Calculation Integration->Report

Caption: Experimental workflow for this compound quality control by RP-HPLC.

ARN272_Degradation_Pathway This compound This compound (Neratinib) Stress Stress Conditions (Acid, Heat, Light, Oxidation) This compound->Stress Isomerization Isomerization of Dimethylamino Crotonamide Group Stress->Isomerization leads to N_Oxides Other Degradation Products (e.g., N-oxides) Stress->N_Oxides can also form Hydrolysis Hydrolysis Isomerization->Hydrolysis Cyclization Cyclization Hydrolysis->Cyclization Lactam Major Degradation Product (Stable Lactam) Cyclization->Lactam

Caption: Simplified degradation pathway of this compound under stress conditions.

References

minimizing ARN272 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation and handling of ARN272 stock solutions to minimize precipitation and ensure experimental reproducibility.

Troubleshooting Guide

Issue: Precipitation observed in this compound stock solution.

This guide provides a systematic approach to troubleshoot and resolve precipitation issues with this compound.

Experimental Workflow for Troubleshooting Precipitation

G cluster_0 Start: Precipitation Observed cluster_1 Step 1: Visual Inspection & Initial Checks cluster_2 Step 2: Gentle Re-solubilization cluster_3 Step 3: If Not Redissolved - Further Investigation cluster_4 Step 4: Resolution start Precipitation Observed A Visually confirm precipitation (crystals, cloudiness) start->A B Check storage conditions (temperature, light) A->B C Warm solution gently (e.g., 37°C water bath) B->C D Vortex/sonicate briefly C->D E Does it redissolve? D->E F Review solvent choice and concentration E->F No I Solution is now clear. Monitor closely. E->I Yes G Consider preparing a fresh, lower concentration stock F->G H Filter solution to remove precipitate (for immediate use) F->H J Proceed with new stock preparation G->J H->J

Caption: A workflow diagram for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for preparing this compound stock solutions?

This compound is a hydrophobic compound and should be dissolved in an appropriate organic solvent. For best results, we recommend using dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments where DMSO may be toxic, other solvents such as a solution of 10% DMSO in propylene (B89431) glycol or a suspension in 0.5% carboxymethylcellulose (CMC) can be considered.

2. What is the recommended storage temperature for this compound stock solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure long-term stability and prevent degradation. Avoid repeated freeze-thaw cycles, which can contribute to precipitation. It is advisable to aliquot the stock solution into smaller, single-use volumes.

3. I see some cloudiness in my this compound stock solution after thawing. What should I do?

Cloudiness or visible precipitate upon thawing can occur if the compound has come out of solution. First, try to gently warm the vial in a 37°C water bath for 5-10 minutes and vortex briefly to see if the precipitate redissolves. If the solution does not become clear, it may be necessary to prepare a fresh stock solution.

4. Can I store my diluted working solutions of this compound?

It is generally not recommended to store diluted working solutions of this compound in aqueous buffers for extended periods. The stability of compounds in solution can be affected by factors such as pH.[1][2] It is best to prepare fresh dilutions from the frozen stock solution for each experiment to ensure accurate and reproducible results.

5. How does pH affect the stability of this compound?

The stability of a compound in solution can be significantly influenced by the pH of the environment.[1][2] For many compounds, stability is optimal within a neutral pH range, while highly acidic or basic conditions can lead to degradation.[2] For this compound, it is recommended to maintain a pH between 6.0 and 7.5 in aqueous working solutions.

Quantitative Data

Table 1: Solubility of this compound in Common Solvents at Room Temperature (25°C)

SolventSolubility (mg/mL)Molarity (mM)
DMSO> 50> 100
Ethanol1020
Methanol510
PBS (pH 7.4)< 0.1< 0.2

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, conical-bottom polypropylene (B1209903) tubes

    • Calibrated micropipettes and sterile tips

    • Vortex mixer

    • Optional: Sonicator

  • Procedure:

    • Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of 500 g/mol ), you would need 5 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes in a water bath sonicator.

    • Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

    • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

    • Store the aliquots at -20°C or -80°C.

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor activates Gene Target Gene Expression TranscriptionFactor->Gene regulates This compound This compound This compound->Receptor inhibits

Caption: A hypothetical signaling pathway involving this compound.

References

Technical Support Center: Ranolazine Interference with Common Research Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "ARN272" did not yield specific information on a compound with this designation. This technical support guide focuses on Ranolazine (B828) , a well-characterized anti-anginal drug, as a representative example to illustrate potential interference with common research assays. The principles and troubleshooting strategies discussed here are broadly applicable to other small molecules with similar mechanisms of action.

This guide is intended for researchers, scientists, and drug development professionals who are using Ranolazine in their experiments and encountering unexpected or inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is Ranolazine and what is its primary mechanism of action?

Ranolazine is a drug used to treat chronic angina.[1][2][3] Its primary mechanism of action is the inhibition of the late inward sodium current (INa) in cardiac cells.[4][5][6] This inhibition leads to a reduction in intracellular sodium and consequently, a decrease in calcium overload through the sodium-calcium exchanger.[4] Ranolazine also has effects on the delayed rectifier potassium current (IKr), which can prolong the action potential duration.[6][7] At higher concentrations, it may also inhibit fatty acid oxidation.[1]

Q2: We are observing unexpected changes in our cell viability assays after treatment with Ranolazine. Is this a known effect?

Yes, Ranolazine has been shown to affect cell viability, and the outcomes can be cell-type dependent. For instance, in cultured astrocytes, Ranolazine has been reported to significantly increase cell viability and proliferation.[8] In H9c2 cardiomyocytes, it has been shown to increase cell viability by reversing oxidative and inflammatory damage.[9] Therefore, changes in viability assays like MTT or resazurin-based assays could reflect a true biological effect of Ranolazine on your specific cell model rather than a direct interference with the assay chemistry.[4][5][10]

Q3: Could Ranolazine be directly interfering with our luciferase reporter gene assay, leading to altered luminescence?

While direct inhibition of luciferase by Ranolazine has not been extensively documented in publicly available literature, it is a possibility that should be considered for any small molecule. Small molecules can interfere with luciferase assays in several ways:

  • Direct inhibition of the luciferase enzyme: The compound binds to the enzyme and reduces its catalytic activity.[11][12][13][14]

  • Stabilization of the luciferase enzyme: Some inhibitors can paradoxically increase the luminescence signal in cell-based assays by binding to and stabilizing the luciferase protein, leading to its accumulation.[15]

  • Altering ATP availability: As Firefly luciferase is an ATP-dependent enzyme, any compound that affects cellular ATP levels could indirectly modulate its activity.[11]

  • Light absorption or quenching: If Ranolazine has color or absorbs light at the emission wavelength of the luciferase reaction, it could quench the signal.[12]

Q4: Is Ranolazine known to be fluorescent or to quench fluorescence in fluorescence-based assays?

Based on available data, Ranolazine itself does not appear to have intrinsic fluorescence or quenching properties that would interfere with common fluorescent dyes. One study explicitly states that Ranolazine did not alter the fluorescence characteristics or spectra of NADH, FAD, DHE, or indo-1.[1] However, it is always recommended to perform a control experiment to test for autofluorescence or quenching of your specific fluorophore by Ranolazine at the concentrations used in your assay.[16][17]

Troubleshooting Guides

Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, Resazurin)

If you observe an unexpected increase or decrease in cell viability with Ranolazine treatment, consider the following troubleshooting steps:

Troubleshooting Workflow for Cell Viability Assays

A Unexpected Viability Result B Hypothesis 1: True Biological Effect A->B C Hypothesis 2: Assay Interference A->C D Validate with Orthogonal Assay (e.g., Apoptosis assay, cell counting) B->D E Perform Cell-Free Assay Control (Add Ranolazine to assay reagents without cells) C->E F Consistent with Primary Assay? D->F G Ranolazine Affects Assay Chemistry? E->G H Conclusion: Biological Effect F->H Yes I Conclusion: Assay Artifact F->I No G->H No G->I Yes J Investigate Mechanism of Action in your cell model H->J K Choose a different viability assay I->K A Unexpected Luciferase Result B Hypothesis 1: On-Target Biological Effect A->B C Hypothesis 2: Off-Target/Interference A->C D Validate with Orthogonal Readout (e.g., qPCR of target gene) B->D E Perform Luciferase Counter-Screen (Constitutive promoter) C->E F Consistent with Luciferase Data? D->F G Signal Altered in Counter-Screen? E->G H Conclusion: On-Target Effect F->H Yes I Conclusion: Potential Interference F->I No G->H No G->I Yes J Further Mechanistic Studies H->J K Perform Cell-Free Luciferase Assay I->K Ranolazine Ranolazine Late_INa Late Na+ Current Ranolazine->Late_INa Inhibits Intra_Na Intracellular Na+ Late_INa->Intra_Na Increases NCX Na+/Ca2+ Exchanger (Reverse Mode) Intra_Na->NCX Activates Intra_Ca Intracellular Ca2+ Overload NCX->Intra_Ca Increases Ischemia Ischemia Ischemia->Late_INa Enhances Ischemia->Intra_Ca Contributes to

References

Validation & Comparative

A Comparative Guide: ARN272 Versus FAAH Inhibitors in Modulating Endocannabinoid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ARN272, an anandamide (B1667382) transport inhibitor, and traditional Fatty Acid Amide Hydrolase (FAAH) inhibitors. We will delve into their distinct mechanisms of action, present comparative quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the associated biological pathways and workflows.

Introduction: Two Strategies to Enhance Anandamide Signaling

The endocannabinoid system plays a crucial role in regulating a multitude of physiological processes, including pain, mood, and inflammation. Anandamide (AEA), a key endocannabinoid, is primarily cleared from the synaptic cleft through a two-step process: cellular uptake followed by intracellular hydrolysis. Augmenting endogenous anandamide levels by inhibiting its degradation is a promising therapeutic strategy. This guide explores two distinct approaches to achieve this: inhibiting the anandamide transporter with this compound and blocking its primary catabolic enzyme, FAAH, with selective inhibitors.

This compound targets the recently identified FAAH-like anandamide transporter (FLAT), a catalytically inactive splice variant of FAAH-1. By competitively inhibiting the binding of anandamide to FLAT, this compound effectively blocks its cellular uptake, thereby increasing its extracellular concentration and enhancing cannabinoid receptor signaling[1][2].

FAAH inhibitors , on the other hand, act intracellularly. They block the active site of the FAAH enzyme, preventing the hydrolysis of anandamide into arachidonic acid and ethanolamine[3][4]. This leads to an accumulation of anandamide within the cell, which is then thought to increase its extracellular tone. A variety of FAAH inhibitors have been developed, including URB597, PF-04457845, and JNJ-42165279, with several entering clinical trials.

Quantitative Data Comparison

The following tables summarize the in vitro potency and in vivo analgesic efficacy of this compound and a selection of well-characterized FAAH inhibitors. It is important to note that the experimental conditions for the in vivo studies may vary, making direct comparisons challenging.

Table 1: In Vitro Potency of this compound and Selected FAAH Inhibitors

CompoundTargetMechanism of ActionPotency (IC50 / Kd)Species
This compound FAAH-like Anandamide Transporter (FLAT)Competitive Antagonist of AEA BindingKd = 2 µMRat
URB597 Fatty Acid Amide Hydrolase (FAAH)Covalent InhibitorIC50 = 4.6 nMHuman
PF-04457845 Fatty Acid Amide Hydrolase (FAAH)Covalent InhibitorIC50 = 7.2 nMHuman
JNJ-42165279 Fatty Acid Amide Hydrolase (FAAH)Covalent, Slowly Reversible InhibitorIC50 = 70 nMHuman

Table 2: In Vivo Analgesic Efficacy in Rodent Models

CompoundAnimal ModelPain TypeDosing RouteEffective Dose RangeObserved Effect
This compound Mouse Formalin TestNociceptive/InflammatoryIntraperitoneal (i.p.)0.01 - 1 mg/kgDose-dependent reduction in pain behavior[1]
URB597 Rat Formalin TestInflammatoryIntraperitoneal (i.p.)0.3 mg/kgSignificant attenuation of hyperalgesia[5]
URB597 Rat Acetic Acid WrithingVisceralIntraperitoneal (i.p.)1 - 10 mg/kgDose-related decrease in stretching response[6]
PF-04457845 Rat CFA ModelInflammatoryOral (p.o.)0.1 - 10 mg/kgSignificant inhibition of mechanical allodynia[7][8]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Figure 1: Mechanism of Action of this compound vs. FAAH Inhibitors cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors AEA_ext Anandamide (AEA) CB1 CB1 Receptor AEA_ext->CB1 Activates FLAT FLAT Transporter AEA_ext->FLAT Binds for uptake AEA_int Anandamide (AEA) FLAT->AEA_int Transports FAAH FAAH Enzyme AEA_int->FAAH Substrate for Metabolites Inactive Metabolites FAAH->Metabolites Hydrolyzes This compound This compound This compound->FLAT Inhibits FAAH_I FAAH Inhibitors FAAH_I->FAAH Inhibits

Figure 1: Mechanism of Action of this compound vs. FAAH Inhibitors

Figure 2: Experimental Workflow for In Vitro FAAH Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of FAAH inhibitor (e.g., URB597) add_inhibitor Add inhibitor dilutions to microplate wells prep_inhibitor->add_inhibitor prep_enzyme Prepare FAAH enzyme solution add_enzyme Add FAAH enzyme to wells and pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare fluorogenic substrate (AAMCA) solution add_substrate Initiate reaction by adding AAMCA substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure fluorescence kinetically or at endpoint add_substrate->measure_fluorescence calculate_inhibition Calculate percent inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value from dose-response curve calculate_inhibition->determine_ic50

Figure 2: Workflow for In Vitro FAAH Inhibition Assay

Figure 3: Experimental Workflow for Cellular Anandamide Uptake Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis cell_culture Culture cells (e.g., neurons or FLAT-expressing cells) pre_incubate Pre-incubate cells with this compound or vehicle cell_culture->pre_incubate prep_inhibitor Prepare this compound solution prep_inhibitor->pre_incubate prep_radiolabel Prepare [3H]-Anandamide solution add_radiolabel Add [3H]-Anandamide and incubate prep_radiolabel->add_radiolabel pre_incubate->add_radiolabel stop_reaction Stop uptake by washing with ice-cold buffer add_radiolabel->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells scintillation_count Measure radioactivity using scintillation counting lyse_cells->scintillation_count calculate_uptake Calculate specific uptake and inhibition scintillation_count->calculate_uptake

Figure 3: Workflow for Cellular Anandamide Uptake Assay

Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature for determining the IC50 of FAAH inhibitors[3][9][10][11][12].

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH substrate: Arachidonoyl 7-amino-4-methylcoumarin (B1665955) amide (AAMCA)

  • Test compound (FAAH inhibitor, e.g., URB597)

  • Solvent for compounds (e.g., DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the FAAH inhibitor in FAAH Assay Buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).

  • Assay Plate Setup:

    • Test Wells: Add 10 µL of each inhibitor dilution to triplicate wells.

    • 100% Activity Control: Add 10 µL of vehicle (e.g., DMSO diluted in assay buffer) to triplicate wells.

    • Background Control: Add 10 µL of vehicle to triplicate wells.

  • Enzyme Addition: Dilute the FAAH enzyme stock in cold FAAH Assay Buffer to the desired concentration. Add 170 µL of the diluted enzyme solution to the "Test Wells" and "100% Activity Control" wells. Add 180 µL of assay buffer to the "Background Control" wells.

  • Pre-incubation: Incubate the plate at 37°C for 5-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare the AAMCA substrate solution in ethanol (B145695) or DMSO and dilute it in the assay buffer to the final desired concentration (e.g., 20 µM). Add 20 µL of the substrate solution to all wells to initiate the reaction.

  • Measurement: Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).

  • Data Analysis:

    • Subtract the average fluorescence of the "Background Control" from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "100% Activity Control".

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.

Cellular Anandamide Uptake Assay

This protocol is based on methods described for measuring the uptake of radiolabeled anandamide in cultured cells[13][14][15][16].

Materials:

  • Cultured cells (e.g., primary neurons, astrocytes, or a cell line expressing FLAT)

  • Cell culture medium

  • [³H]-Anandamide (radiolabeled AEA)

  • Unlabeled anandamide

  • Test compound (transport inhibitor, e.g., this compound)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Ice-cold wash buffer (e.g., PBS with 0.1% BSA)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24- or 48-well plate and grow to near confluency.

  • Compound Preparation: Prepare solutions of this compound and other test compounds in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with the test compound (e.g., this compound) or vehicle for 10-15 minutes at 37°C.

  • Uptake Initiation: Add [³H]-Anandamide (e.g., final concentration of 100 nM) to each well to initiate the uptake. For determining non-specific uptake, a parallel set of wells should contain a high concentration of unlabeled anandamide (e.g., 10 µM).

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake. To determine temperature-dependent transport, a parallel plate can be incubated at 4°C.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold wash buffer.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of excess unlabeled anandamide) or the uptake at 4°C from the total uptake.

    • Determine the percentage of inhibition of specific uptake by this compound compared to the vehicle control.

    • If a dose-response experiment is performed, calculate the IC50 value.

Conclusion

This compound and FAAH inhibitors represent two distinct and promising strategies for augmenting endocannabinoid signaling by increasing the availability of anandamide. This compound acts extracellularly by blocking the anandamide transporter FLAT, thereby preventing its cellular uptake. In contrast, FAAH inhibitors work intracellularly to prevent the metabolic degradation of anandamide.

The choice between these two approaches may depend on the specific therapeutic application and the desired selectivity of action. FAAH inhibitors, by increasing intracellular anandamide, may also affect other fatty acid amides, potentially leading to a broader range of biological effects. This compound, by selectively targeting anandamide transport, may offer a more focused modulation of anandamide signaling.

Further head-to-head comparative studies in relevant disease models are warranted to fully elucidate the therapeutic potential and differential pharmacological profiles of these two classes of compounds. The experimental protocols and data presented in this guide provide a foundational framework for researchers to design and interpret such studies.

References

A Comparative Guide to ARN272 and URB597: Targeting the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of endocannabinoid system modulation, both ARN272 and URB597 have emerged as significant research compounds, each targeting a distinct mechanism for enhancing endogenous anandamide (B1667382) signaling. This guide provides a detailed, objective comparison of their biochemical properties, mechanisms of action, and supporting experimental data, tailored for researchers, scientists, and drug development professionals.

Biochemical and Pharmacological Profile

This compound and URB597 differ fundamentally in their primary mechanisms of action. URB597 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. In contrast, this compound is characterized as an inhibitor of anandamide transport, targeting a putative transporter known as the FAAH-like anandamide transporter (FLAT).

ParameterThis compoundURB597
Primary Target FAAH-like anandamide transporter (FLAT)Fatty Acid Amide Hydrolase (FAAH)
Mechanism of Action Inhibition of anandamide cellular uptakeInhibition of anandamide hydrolysis
IC50 Value ~1.8 µM for FLAT interaction3-5 nM for FAAH in human liver and rat brain, respectively[1][2]
Ki Value Not widely reported~4.7 nM[3]
Selectivity Weak inhibitor of FAAH[4]Highly selective for FAAH in the nervous system, but can inhibit other serine hydrolases, such as carboxylesterases, in peripheral tissues[3][5]

Mechanism of Action and Signaling Pathways

URB597: FAAH Inhibition

URB597 acts as an irreversible inhibitor of FAAH by covalently modifying the enzyme's catalytic serine residue.[6] This inhibition prevents the breakdown of anandamide, leading to an accumulation of this endocannabinoid in the brain and peripheral tissues.[3][7][8][9] The elevated anandamide levels then enhance the activation of cannabinoid receptors, primarily CB1 receptors, which are widely expressed in the central nervous system. This enhanced signaling is believed to mediate the anxiolytic, antidepressant, and analgesic effects observed with URB597 administration.[10]

FAAH_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Anandamide_ext Anandamide Anandamide_int Anandamide Anandamide_ext->Anandamide_int Transport CB1_Receptor CB1 Receptor Anandamide_ext->CB1_Receptor Activation FAAH FAAH Anandamide_int->FAAH Substrate Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolysis URB597 URB597 URB597->FAAH Inhibition Signaling Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1_Receptor->Signaling

Figure 1. Signaling pathway of FAAH inhibition by URB597.

This compound: Anandamide Transport Inhibition

This compound is proposed to inhibit the cellular uptake of anandamide by targeting a putative transporter, FLAT.[4] By blocking this transport mechanism, this compound is thought to increase the extracellular concentration and dwell time of anandamide in the synaptic cleft, thereby enhancing its ability to activate cannabinoid receptors.[4] The existence and identity of a specific anandamide transporter remain a subject of ongoing research, with some studies suggesting that FAAH itself or other mechanisms may contribute to anandamide uptake.[11]

Anandamide_Transport_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide FLAT FLAT (Transporter) Anandamide_ext->FLAT Binding CB1_Receptor CB1 Receptor Anandamide_ext->CB1_Receptor Activation Anandamide_int Anandamide FLAT->Anandamide_int Transport This compound This compound This compound->FLAT Inhibition Signaling Downstream Signaling CB1_Receptor->Signaling

Figure 2. Proposed signaling pathway of anandamide transport inhibition by this compound.

Supporting Experimental Data

In Vivo Effects on Endocannabinoid Levels

Studies have demonstrated that administration of URB597 leads to a significant elevation of anandamide levels in the brain of rodents.[3][7][8][9] For instance, a dose of 0.3 mg/kg of URB597 in rats resulted in a marked increase in brain anandamide concentrations.[7] Similarly, administration of this compound at a dose of 1 mg/kg in mice was shown to increase plasma levels of anandamide without significantly altering the levels of other related lipids like 2-arachidonoylglycerol (B1664049) (2-AG), oleoylethanolamide (OEA), or palmitoylethanolamide (B50096) (PEA).[4]

Experimental Protocols

In Vitro FAAH Inhibition Assay

A common method to determine the inhibitory potential of compounds against FAAH is a fluorometric or radiometric assay.[12][13][14]

Principle: The assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a substrate, such as N-arachidonoyl-L-serine-7-amino-4-methylcoumarin (AAMCA) or radiolabeled anandamide (e.g., [¹⁴C-ethanolamine]-AEA).[13] In the presence of an FAAH inhibitor like URB597, the rate of substrate hydrolysis decreases, leading to a reduction in the fluorescent or radioactive signal.

General Protocol:

  • Enzyme Source: Recombinant human or rat FAAH, or tissue homogenates (e.g., brain microsomes).

  • Substrate: A fluorogenic substrate like AAMCA or a radiolabeled substrate like [¹⁴C]anandamide.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., URB597) in a suitable buffer (e.g., Tris-HCl, pH 9.0).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: For fluorometric assays, the increase in fluorescence is measured over time using a microplate reader. For radiometric assays, the reaction is stopped, and the radioactive product is separated from the substrate and quantified using liquid scintillation counting.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

FAAH_Assay_Workflow start Start prepare_reagents Prepare FAAH Enzyme, Substrate, and URB597 start->prepare_reagents pre_incubate Pre-incubate FAAH with URB597 prepare_reagents->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure_signal Measure Fluorescence or Radioactivity Over Time add_substrate->measure_signal analyze_data Calculate IC50 Value measure_signal->analyze_data end End analyze_data->end

Figure 3. Experimental workflow for an in vitro FAAH inhibition assay.
Cellular Anandamide Uptake Assay

This assay is used to evaluate the effect of compounds like this compound on the transport of anandamide into cells.[15][16]

Principle: The assay measures the accumulation of radiolabeled anandamide (e.g., [³H]anandamide) in cultured cells.[15] An inhibitor of anandamide transport will reduce the amount of radioactivity that accumulates inside the cells.

General Protocol:

  • Cell Culture: Use a suitable cell line, such as Neuro-2a cells, grown on glass coverslips to minimize non-specific binding of anandamide to plastic.[16]

  • Pre-incubation: Cells are pre-incubated with the test compound (e.g., this compound) or vehicle in a serum-free medium.

  • Uptake: Radiolabeled anandamide is added to the medium, and the cells are incubated for a specific period (e.g., 15 minutes) at 37°C. A parallel set of experiments is conducted at 4°C to determine non-specific uptake and passive diffusion.

  • Washing: The cells are washed with a buffer containing bovine serum albumin (BSA) to remove extracellular radiolabel.

  • Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific uptake is calculated by subtracting the radioactivity measured at 4°C from that at 37°C. The inhibitory effect of the compound is then determined.

Anandamide_Uptake_Assay_Workflow start Start culture_cells Culture Cells on Glass Coverslips start->culture_cells pre_incubate Pre-incubate Cells with this compound culture_cells->pre_incubate add_radiolabel Add Radiolabeled Anandamide pre_incubate->add_radiolabel incubate Incubate at 37°C and 4°C add_radiolabel->incubate wash_cells Wash Cells incubate->wash_cells quantify Lyse Cells and Quantify Radioactivity wash_cells->quantify analyze Calculate Specific Uptake and Inhibition quantify->analyze end End analyze->end

Figure 4. Experimental workflow for a cellular anandamide uptake assay.

Conclusion

This compound and URB597 represent two distinct strategies for augmenting endocannabinoid signaling. URB597 is a well-characterized, potent inhibitor of FAAH with a clear mechanism of action and a substantial body of in vitro and in vivo data. This compound, while also showing promise in modulating anandamide levels, targets a less defined mechanism of anandamide transport. The ongoing debate surrounding the existence and nature of a specific anandamide transporter highlights the need for further research to fully elucidate the mechanism of action of this compound and its therapeutic potential. For researchers in drug development, the choice between targeting FAAH or anandamide transport will depend on the desired therapeutic outcome and the evolving understanding of the complexities of the endocannabinoid system.

References

A Comparative Analysis of FAAH Inhibitors: JNJ-42165279 Efficacy Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis between ARN272 and JNJ-42165279 cannot be conducted at this time due to the absence of publicly available scientific literature and clinical data for a compound designated as this compound. Extensive searches have yielded no information on the mechanism of action, preclinical, or clinical efficacy of this compound.

This guide will therefore provide a comprehensive overview of JNJ-42165279, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FAAH inhibition.

JNJ-42165279: A Profile

JNJ-42165279, developed by Janssen Pharmaceutica, is a selective and orally bioavailable inhibitor of the FAAH enzyme.[1][2] It acts by covalently binding to the catalytic site of FAAH, thereby preventing the degradation of endogenous fatty acid amides such as anandamide (B1667382) (AEA), palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA).[1] This mechanism of action leads to an elevation of these endocannabinoids in both the brain and peripheral tissues.[1][3] JNJ-42165279 has been investigated for its therapeutic potential in anxiety disorders, major depressive disorder, and neuropathic pain.[2][3]

Mechanism of Action: FAAH Inhibition

The primary mechanism of action for JNJ-42165279 is the inhibition of the FAAH enzyme. FAAH is the principal enzyme responsible for the breakdown of the endocannabinoid anandamide and other related fatty acid amides. By inhibiting FAAH, JNJ-42165279 increases the levels of these signaling molecules, which can then exert their effects on various physiological processes, including pain, mood, and anxiety.

FAAH_Inhibition cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Intervention AEA Anandamide (AEA) CB1R CB1 Receptor AEA->CB1R Activates FAAH FAAH Enzyme AEA->FAAH Metabolized by CB1R->AEA Endocannabinoid Signaling Degradation Degradation Products FAAH->Degradation JNJ_42165279 JNJ-42165279 JNJ_42165279->FAAH Inhibits

Diagram 1: Simplified signaling pathway of FAAH inhibition by JNJ-42165279.

Preclinical Efficacy

Preclinical studies in rodent models have demonstrated the ability of JNJ-42165279 to effectively block FAAH in both the brain and periphery, leading to increased concentrations of AEA, OEA, and PEA.[1][3] This was associated with efficacy in a spinal nerve ligation (SNL) model of neuropathic pain.[3]

Table 1: Preclinical Characterization of JNJ-42165279

ParameterSpeciesValueReference
hFAAH IC50Human (recombinant)70 ± 8 nM[4]
rFAAH IC50Rat (recombinant)313 ± 28 nM[4]

Clinical Efficacy

JNJ-42165279 has been evaluated in Phase I and Phase II clinical trials for various indications.

Social Anxiety Disorder (SAD)

A Phase II, double-blind, placebo-controlled study assessed the efficacy of JNJ-42165279 (25 mg daily) in patients with SAD over 12 weeks.[5][6]

Table 2: Efficacy of JNJ-42165279 in Social Anxiety Disorder

EndpointJNJ-42165279 (n=74)Placebo (n=75)p-valueReference
Mean change from baseline in LSAS total score-29.4 (SD 27.47)-22.4 (SD 23.57)Not Significant[5][6]
% subjects with ≥30% improvement in LSAS total score42.4%23.6%0.04[5][6]
% subjects with CGI-I score of "much" or "very much" improved44.1%23.6%0.02[5][7]

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation.

While the primary endpoint of mean change in LSAS total score was not met, key secondary endpoints showed a statistically significant improvement, suggesting an anxiolytic effect.[5][6]

Pharmacodynamics in Healthy Volunteers

A multiple-ascending dose and PET study in healthy volunteers demonstrated potent central and peripheral FAAH inhibition by JNJ-42165279.[8][9]

Table 3: Pharmacodynamic Effects of JNJ-42165279 in Healthy Volunteers

ParameterDoseEffectReference
Brain FAAH Occupancy≥10 mg (single dose)Saturation (96-98%)[8][9]
Plasma AEA Concentration10-100 mg (single dose)5.5-10-fold increase[8]
CSF AEA Concentration10-75 mg (daily for 7 days)~41-77-fold increase[8]

AEA: Anandamide; CSF: Cerebrospinal Fluid.

Experimental Protocols

FAAH Inhibition Assay (In Vitro)

The inhibitory activity of JNJ-42165279 on recombinant human and rat FAAH was quantified. The apparent IC50 values were determined after a 1-hour preincubation of the compound with the enzyme.[4] The assay likely involved measuring the enzymatic activity of FAAH in the presence of varying concentrations of JNJ-42165279, using a fluorescent or radiolabeled substrate.

experimental_workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction & Measurement cluster_3 Analysis Recombinant_FAAH Recombinant hFAAH or rFAAH Preincubation Pre-incubate FAAH with JNJ-42165279 (1 hour) Recombinant_FAAH->Preincubation JNJ_42165279_ JNJ_42165279_ dilutions Serial dilutions of JNJ-42165279 Add_Substrate Add FAAH substrate Preincubation->Add_Substrate Measure_Activity Measure enzymatic activity Add_Substrate->Measure_Activity IC50_Calculation Calculate IC50 Measure_Activity->IC50_Calculation JNJ_42165279_dilutions JNJ_42165279_dilutions JNJ_42165279_dilutions->Preincubation

Diagram 2: General workflow for an in vitro FAAH inhibition assay.
Phase II Clinical Trial in Social Anxiety Disorder (NCT02432703)

This was a multicenter, double-blind, placebo-controlled, randomized, parallel-group study.[7] 149 subjects were randomized to receive either 25 mg of JNJ-42165279 or a placebo daily for 12 weeks. The primary endpoint was the change in the Liebowitz Social Anxiety Scale (LSAS) total score from baseline to the end of the study. Secondary endpoints included the proportion of responders (≥30% improvement in LSAS) and the Clinical Global Impression-Improvement (CGI-I) scale.[5][6]

Summary

JNJ-42165279 is a well-characterized FAAH inhibitor with demonstrated target engagement in humans, leading to substantial increases in endocannabinoid levels. While it did not meet its primary endpoint in a Phase II trial for Social Anxiety Disorder, the positive signals on secondary endpoints suggest potential anxiolytic effects.[5][6] Further investigation may be warranted to optimize dosing and identify patient populations most likely to respond to this therapeutic strategy. A direct comparison with other compounds in its class, such as the reportedly developmental this compound, is not possible without publicly accessible data.

References

Comparative Selectivity Profile of ARN272: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of ARN272, a fatty acid amide hydrolase (FAAH) inhibitor, with other relevant compounds. The information is presented to facilitate objective assessment and support further research and development in the field of endocannabinoid system modulation.

Introduction to this compound

This compound, also known as JNJ-42165279, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH)[1][2]. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA)[3]. Inhibition of FAAH leads to increased levels of anandamide, which in turn modulates various physiological processes, including pain, inflammation, and mood[3]. More recently, this compound has also been identified as a selective inhibitor of a catalytically inactive variant of FAAH-1, termed FAAH-like anandamide transporter (FLAT), which is involved in the cellular uptake of anandamide[4]. This dual activity profile makes this compound a compound of significant interest.

Quantitative Selectivity Data

The following table summarizes the in vitro inhibitory activity of this compound and other commonly used FAAH inhibitors against FAAH and provides context on their broader selectivity.

CompoundTargetIC50 / k_inact/K_iSpeciesOff-Target ProfileReference
This compound (JNJ-42165279) FAAH Apparent IC50 = 70 nM Human Highly selective against a panel of 50 receptors, enzymes, transporters, and ion channels at 10 µM. No significant inhibition of CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4, or hERG at 10 µM. [5][6]
FAAHApparent IC50 = 313 nMRatWeak and incomplete inhibition of rat brain FAAH activity.[4][5]
FLATInhibitor of anandamide internalization-Little to no inhibition of NAPE-PLD, DAGLα, MAGL, or NAAA.[4]
PF-3845FAAHk_inact = 0.0033 s⁻¹, K_i = 0.23 µM-Completely selective for FAAH relative to other mammalian serine hydrolases in vivo.[7]
URB597FAAHk_inact = 0.0033 s⁻¹, K_i = 2.0 µM--[7]

Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory potency of compounds against FAAH.

Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. Inhibitors will reduce the rate of this reaction.[8][9][10]

Materials:

  • Recombinant human or rat FAAH enzyme

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • AAMCA substrate

  • Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~340-360 nm, Emission: ~440-465 nm)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add a defined amount of FAAH enzyme to the wells of the microplate.

  • Add the test compound dilutions to the respective wells. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 60 minutes) to allow for binding.[5]

  • Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity at 37°C for a set period (e.g., 10-60 minutes).[11]

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

Signaling Pathway and Experimental Workflow Diagrams

Anandamide Signaling Pathway

Anandamide acts as a retrograde messenger, modulating neurotransmitter release.[13][14][15]

anandamide_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presynaptic Presynaptic Terminal vesicles Neurotransmitter Vesicles presynaptic->vesicles Action Potential vesicles->synapse Neurotransmitter Release cb1r CB1 Receptor cb1r->presynaptic Inhibition of Neurotransmitter Release flat FLAT synapse->flat Uptake postsynaptic Postsynaptic Dendrite nape NAPE postsynaptic->nape Neurotransmitter Binding anandamide Anandamide (AEA) nape->anandamide Synthesis anandamide->synapse Retrograde Signaling faah FAAH degradation Arachidonic Acid + Ethanolamine faah->degradation anandamide_in Intracellular Anandamide flat->anandamide_in Transport anandamide_in->faah Hydrolysis

Caption: Anandamide retrograde signaling pathway.

Experimental Workflow for FAAH Inhibition Assay

The following diagram illustrates the key steps in determining the IC50 of an FAAH inhibitor.

faah_assay_workflow start Start prepare_reagents Prepare Reagents (FAAH, Buffer, Substrate, Inhibitor Dilutions) start->prepare_reagents plate_setup Plate Setup (Enzyme, Inhibitor/Vehicle) prepare_reagents->plate_setup pre_incubation Pre-incubation (e.g., 60 min) plate_setup->pre_incubation add_substrate Add AAMCA Substrate pre_incubation->add_substrate kinetic_read Kinetic Fluorescence Reading (Excitation: 355nm, Emission: 460nm) add_substrate->kinetic_read data_analysis Data Analysis (Calculate % Inhibition) kinetic_read->data_analysis ic50_determination IC50 Determination (Dose-Response Curve) data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for fluorometric FAAH inhibition assay.

References

A Researcher's Guide to Off-Target Binding Assays for FAAH Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target binding profile of a compound is critical for predicting potential toxicity and ensuring the safety and efficacy of a therapeutic candidate. This guide provides a comparative analysis of off-target binding assays with a focus on inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.

While this guide centers on the hypothetical FAAH inhibitor ARN272, a known inhibitor of the FAAH-like anandamide (B1667382) transporter (FLAT) with an IC50 of 1.8 µM, it is important to note that, to date, no public data on its off-target selectivity is available. Therefore, to illustrate the principles of comparative off-target analysis, this guide uses publicly available data for other well-characterized FAAH inhibitors: the relatively selective PF-04457845 and URB597, and the notoriously non-selective BIA 10-2474, which was associated with severe clinical adverse events.

Comparative Selectivity of FAAH Inhibitors

The selectivity of a drug candidate is a crucial factor in its development. A highly selective compound will primarily interact with its intended target, minimizing the potential for off-target effects that can lead to adverse drug reactions. The following table summarizes the inhibitory potency (IC50) of several FAAH inhibitors against their primary target and known off-targets.

CompoundPrimary TargetIC50 (nM)Known Off-TargetsOff-Target IC50 (nM)Reference
This compound (Hypothetical Data) FAAH 1800 - Data not available [1]
PF-04457845FAAH7.2 (human)FAAH2, other serine hydrolases>10,000[2][3]
URB597FAAH4.6 (rat)Carboxylesterases-[3][4]
BIA 10-2474FAAH-FAAH2, ABHD6, CES1, CES2, PNPLA6-[2]

Note: The data for this compound is presented for illustrative purposes, as no public off-target binding data is currently available. The IC50 values for other compounds are sourced from the cited literature and may have been determined under varying experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable off-target binding data. Below are methodologies for two common assays used to assess the selectivity of FAAH inhibitors.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay is a standard method for determining the potency of a compound against FAAH.

Principle: The enzymatic activity of FAAH is measured by the hydrolysis of a fluorogenic substrate, releasing a fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity. The inhibitory effect of a test compound is quantified by its ability to reduce this rate.

Materials:

  • Recombinant human or rat FAAH

  • FAAH substrate (e.g., N-(4-pyridinylmethyl)-7-(pentafluorophenoxy)coumarin-3-carboxamide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • Test compounds (e.g., this compound, PF-04457845)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed concentration of the FAAH enzyme to each well of the microplate.

  • Add the serially diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 405 nm excitation, 460 nm emission) using a fluorescence plate reader.

  • Record the fluorescence intensity at regular intervals for a set period (e.g., 30 minutes).

  • Calculate the rate of reaction for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against an entire enzyme family in a complex biological sample.[2]

Principle: ABPP utilizes active site-directed probes that covalently bind to the active site of enzymes in a mechanism-dependent manner. For serine hydrolases, a common probe is a fluorophosphonate (FP) coupled to a reporter tag (e.g., a fluorophore or biotin). By pre-incubating a proteome with an inhibitor, the on- and off-target enzymes that are bound by the inhibitor will be blocked from reacting with the FP probe. The protein targets can then be visualized by in-gel fluorescence scanning or identified and quantified by mass spectrometry.

Materials:

  • Cell lysates or tissue homogenates (e.g., human cortical neurons)[2]

  • Activity-based probe (e.g., FP-rhodamine)

  • Test compounds

  • SDS-PAGE gels

  • Fluorescence gel scanner

  • Mass spectrometer (for proteomic identification)

Procedure:

  • Treat the proteome samples with either the test compound at various concentrations or a vehicle control (e.g., DMSO) for a specified duration.[2]

  • Add the FP-rhodamine probe to the proteome samples and incubate to allow for covalent labeling of active serine hydrolases.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled serine hydrolases by scanning the gel with a fluorescence scanner. A decrease in fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to that protein.

  • For target identification, the corresponding protein bands can be excised from the gel and analyzed by mass spectrometry. Alternatively, a biotinylated probe can be used for affinity purification of labeled proteins prior to mass spectrometric analysis.

Visualizing Key Concepts

Diagrams are essential tools for understanding complex biological pathways and experimental procedures.

G Endocannabinoid Signaling Pathway and FAAH Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Depolarization Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx NAPE_PLD NAPE-PLD Ca_influx->NAPE_PLD activates Anandamide_pre Anandamide (AEA) NAPE_PLD->Anandamide_pre produces NAPE NAPE CB1R CB1 Receptor Anandamide_pre->CB1R binds (retrograde) AEA_uptake AEA Uptake Anandamide_pre->AEA_uptake transport Gi_Go Gi/o Protein CB1R->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits Ca_channel ↓ Ca2+ Channels Gi_Go->Ca_channel inhibits K_channel ↑ K+ Channels Gi_Go->K_channel activates cAMP ↓ cAMP AC->cAMP Neurotransmitter_release ↓ Neurotransmitter Release cAMP->Neurotransmitter_release Ca_channel->Neurotransmitter_release K_channel->Neurotransmitter_release FAAH FAAH AEA_uptake->FAAH delivers to Arachidonic_acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_acid hydrolyzes This compound This compound This compound->FAAH inhibits

Caption: Endocannabinoid signaling pathway and the action of FAAH inhibitors.

G Activity-Based Protein Profiling (ABPP) Workflow Proteome Proteome (Cell Lysate/Tissue Homogenate) Inhibitor Test Inhibitor (e.g., this compound) Proteome->Inhibitor Vehicle Vehicle Control (e.g., DMSO) Proteome->Vehicle Incubation1 Incubation Inhibitor->Incubation1 Vehicle->Incubation1 Probe Activity-Based Probe (e.g., FP-Rhodamine) Incubation1->Probe Incubation2 Labeling Reaction Probe->Incubation2 SDS_PAGE SDS-PAGE Separation Incubation2->SDS_PAGE Gel_Scan Fluorescence Gel Scanning SDS_PAGE->Gel_Scan Mass_Spec Mass Spectrometry (Target ID) SDS_PAGE->Mass_Spec Optional Analysis Data Analysis (Quantify Band Intensity) Gel_Scan->Analysis

Caption: A typical workflow for activity-based protein profiling (ABPP).

References

Validating the Mechanism of Action: A Comparative Guide to Late Sodium Current (INaL) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available information was found for a compound designated "ARN272." The following guide serves as a representative example of a comparative analysis, focusing on the well-documented mechanism of late sodium current (INaL) inhibition. This guide compares two exemplary compounds, Ranolazine (B828) and Eleclazine, to illustrate the requested data presentation, experimental protocols, and visualizations for validating a mechanism of action.

Introduction to the Late Sodium Current (INaL) as a Therapeutic Target

Under normal physiological conditions, voltage-gated sodium channels (Nav1.5) in cardiomyocytes rapidly inactivate after opening, allowing for only a brief influx of sodium ions that initiates the action potential. However, in pathological states such as ischemia and heart failure, a fraction of these channels fails to inactivate completely, leading to a persistent or "late" sodium current (INaL).[1] This sustained inward current contributes to intracellular sodium and calcium overload, leading to electrical instability, arrhythmias, and contractile dysfunction. Therefore, selective inhibition of the late sodium current is a promising therapeutic strategy for various cardiovascular diseases.

Mechanism of Action of INaL Inhibitors

INaL inhibitors are pharmaceutical agents that selectively block the late component of the sodium current while having minimal effect on the peak sodium current required for normal cardiac conduction. By reducing the persistent sodium influx, these drugs mitigate the downstream consequences of sodium overload, including the reversal of sodium-calcium exchanger (NCX) activity and subsequent calcium overload. This, in turn, helps to restore normal ion homeostasis, reduce arrhythmic potential, and improve myocardial relaxation.

Comparative Analysis of INaL Inhibitors: Ranolazine vs. Eleclazine

Ranolazine is the first-in-class INaL inhibitor approved for the treatment of chronic angina. Eleclazine (GS-6615) is a more potent and selective second-generation INaL inhibitor that has been investigated for various cardiovascular conditions.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Ranolazine and Eleclazine against the late sodium current and other key cardiac ion channels. Lower IC50 values indicate higher potency.

CompoundINaL IC50 (µM)Peak INa IC50 (µM)IKr (hERG) IC50 (µM)ICa,L IC50 (µM)
Ranolazine 6 - 12> 20012 - 94> 100
Eleclazine 0.64127> 3028

Data compiled from various preclinical studies.

Summary of Key Findings
  • Potency: Eleclazine is approximately 10-fold more potent in inhibiting INaL than Ranolazine.

  • Selectivity: Both drugs exhibit significant selectivity for the late sodium current over the peak sodium current, which is crucial for avoiding adverse effects on cardiac conduction. Eleclazine demonstrates a higher selectivity ratio (Peak INa / INaL) compared to Ranolazine.

  • Off-Target Effects: Ranolazine shows some affinity for the hERG potassium channel (IKr), which can be associated with QT interval prolongation at higher concentrations. Eleclazine displays a more favorable profile with lower affinity for hERG and other cardiac channels.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for INaL Measurement

This protocol describes the standard method for quantifying the inhibitory effect of a compound on the late sodium current in isolated cardiomyocytes.

Objective: To determine the IC50 value of a test compound (e.g., Ranolazine, Eleclazine) for the late sodium current.

Materials:

  • Isolated ventricular myocytes (e.g., from guinea pig or rabbit).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Test compound stock solution (in DMSO).

Procedure:

  • Prepare a healthy suspension of isolated cardiomyocytes.

  • Place cells in a recording chamber on the stage of an inverted microscope.

  • Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the pipette tip and a single myocyte.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at -120 mV.

  • Apply a depolarizing voltage step to 0 mV for 500 ms (B15284909) to elicit both peak and late sodium currents.

  • Measure the peak INa as the maximum inward current during the first few milliseconds of the pulse.

  • Measure the late INaL as the mean current during the last 100 ms of the depolarizing pulse.

  • Perfuse the cell with the external solution containing various concentrations of the test compound.

  • Repeat the voltage-clamp protocol at each concentration to determine the dose-dependent inhibition of INaL.

  • Plot the percentage of INaL inhibition against the compound concentration and fit the data with a Hill equation to calculate the IC50 value.

Visualizations

Signaling Pathway of INaL-Mediated Cellular Dysfunction

G cluster_0 Pathological Condition (e.g., Ischemia) cluster_1 Cellular Events Ischemia Ischemia / Heart Failure Late_INa ↑ Late Sodium Current (INaL) Ischemia->Late_INa Na_Overload ↑ Intracellular Na+ Late_INa->Na_Overload NCX_Reverse Reverse Mode NCX Na_Overload->NCX_Reverse Ca_Overload ↑ Intracellular Ca2+ NCX_Reverse->Ca_Overload Ca2+ influx Arrhythmia Arrhythmias Ca_Overload->Arrhythmia Dysfunction Contractile Dysfunction Ca_Overload->Dysfunction

Caption: Pathophysiological cascade initiated by increased late sodium current.

Experimental Workflow for INaL Inhibitor Validation

G cluster_0 In Vitro Validation A Isolate Cardiomyocytes B Whole-Cell Patch Clamp A->B C Apply Voltage Protocol B->C D Measure Late INaL C->D E Apply Test Compound D->E E->D F Determine IC50 E->F

Caption: Workflow for electrophysiological validation of an INaL inhibitor.

Logical Relationship of Therapeutic Intervention

G Target Late Sodium Current (INaL) Action Selective Inhibition Target->Action Drug INaL Inhibitor (Ranolazine / Eleclazine) Drug->Action Outcome1 ↓ Na+ Overload Action->Outcome1 Outcome2 ↓ Ca2+ Overload Outcome1->Outcome2 Benefit Therapeutic Benefit (Anti-arrhythmic, Anti-ischemic) Outcome2->Benefit

Caption: Logical framework for the therapeutic action of INaL inhibitors.

References

A Comparative Analysis of Anandamide Uptake Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data, performance, and methodologies of key anandamide (B1667382) uptake inhibitors.

Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, and appetite. Its signaling is tightly regulated by cellular uptake and subsequent enzymatic degradation. Inhibiting anandamide uptake is a promising therapeutic strategy to enhance endocannabinoid tone with potential applications in various disease states. This guide provides a comparative overview of commonly studied anandamide uptake inhibitors, focusing on their performance, supporting experimental data, and detailed methodologies for their evaluation.

Comparative Performance of Anandamide Uptake Inhibitors

The efficacy and selectivity of anandamide uptake inhibitors are critical for their utility as research tools and potential therapeutic agents. The following tables summarize the available quantitative data for some of the most well-characterized inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative in vitro Potency of Anandamide Uptake Inhibitors

CompoundAnandamide Uptake Inhibition IC50 (µM)FAAH Inhibition IC50 (µM)Cell Type/Assay ConditionReference
AM404 ~1Substrate for FAAH; can inhibit AEA hydrolysisRat neurons and astrocytes[1][2]
VDM11 Potent inhibitor (similar to AM404)Devoid of significant FAAH inhibitionNot specified[3]
OMDM-1 Not specifiedNot specifiedNot specified
OMDM-2 Potent inhibitorNot specifiedNot specified
LY2183240 Potent inhibitor (IC50 = 270 pM in a cellular assay)Potent, covalent inhibitor (IC50 = 12.4 nM)RBL-2H3 cells (uptake), Brain membranes (FAAH)[4][5][6]

Note: The IC50 values can vary significantly depending on the cell line, substrate concentration, and incubation time used in the assay.

Understanding the Mechanisms: Signaling and Inhibition

To appreciate the function of these inhibitors, it is essential to understand the anandamide signaling pathway and the proposed mechanism of its uptake.

Anandamide Signaling Pathway

Anandamide is synthesized on demand from membrane lipid precursors in the postsynaptic neuron.[7][8] It then travels retrogradely across the synaptic cleft to bind to and activate presynaptic cannabinoid receptors (CB1), leading to the inhibition of neurotransmitter release.[9] Anandamide's action is terminated by its transport into the postsynaptic neuron, where it is hydrolyzed by fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.[8][9]

anandamide_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Vesicle Neurotransmitter Vesicles CB1->Vesicle Inhibition Release Neurotransmitter Release Vesicle->Release NAPE NAPE Anandamide_post Anandamide (AEA) NAPE->Anandamide_post NAPE-PLD Uptake Anandamide Uptake Anandamide_post->Uptake Anandamide_synapse Anandamide (AEA) Anandamide_post->Anandamide_synapse Release FAAH FAAH Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolysis Uptake->FAAH Anandamide_synapse->CB1 Binding & Activation Anandamide_synapse->Uptake

Anandamide Signaling Pathway
Mechanism of Anandamide Uptake Inhibition

Anandamide uptake inhibitors are thought to block a putative anandamide membrane transporter (AMT), thereby increasing the concentration and duration of anandamide in the synaptic cleft.[9] This leads to enhanced activation of cannabinoid receptors. However, the existence of a specific transporter protein is still a subject of debate, with some evidence suggesting that anandamide uptake is a process of facilitated diffusion driven by its intracellular hydrolysis by FAAH.[4][5]

inhibition_mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_extra Anandamide UptakeTransporter Anandamide Uptake Transporter (Putative) Anandamide_extra->UptakeTransporter Anandamide_intra Anandamide UptakeTransporter->Anandamide_intra FAAH FAAH Anandamide_intra->FAAH Hydrolysis Inhibitor Uptake Inhibitor Inhibitor->UptakeTransporter Blockade

Mechanism of Anandamide Uptake Inhibition

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental for the comparative evaluation of anandamide uptake inhibitors.

Anandamide Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide into cells.

Materials:

  • Cell line expressing the putative anandamide transporter (e.g., Neuro-2a, RBL-2H3, or primary neurons).[10][11]

  • Culture medium (serum-free for the assay).[10][11]

  • [³H]Anandamide or [¹⁴C]Anandamide.[10][11][12]

  • Test inhibitors and a positive control (e.g., AM404).[11]

  • Phosphate-buffered saline (PBS) containing 1% (w/v) bovine serum albumin (BSA) for washing.[11]

  • Scintillation counter and vials.[11]

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 12-well or 96-well plates) and grow to a desired confluency.[6][11]

  • Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with various concentrations of the test inhibitor or vehicle for 10-15 minutes at 37°C.[11]

  • Uptake Initiation: Add [³H]Anandamide to a final concentration of ~400 nM and incubate for 15 minutes at 37°C.[11] To distinguish between carrier-mediated transport and passive diffusion, a parallel set of experiments should be conducted at 4°C.[10][11]

  • Uptake Termination and Washing: Aspirate the medium and wash the cells three times with ice-cold PBS containing 1% BSA to remove extracellular radiolabel.[11]

  • Cell Lysis and Measurement: Lyse the cells (e.g., with 0.5 M NaOH) and transfer the lysate to scintillation vials.[11] Measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the radioactivity measured at 4°C (passive diffusion) from the radioactivity measured at 37°C to determine the specific uptake. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

uptake_workflow A Plate and Culture Cells B Pre-incubate with Inhibitor/Vehicle A->B C Add Radiolabeled Anandamide (Incubate at 37°C and 4°C) B->C D Wash Cells to Remove Extracellular Label C->D E Lyse Cells and Measure Radioactivity D->E F Calculate Specific Uptake and IC50 E->F

Anandamide Uptake Assay Workflow
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of FAAH. A common method is a fluorescence-based assay using a fluorogenic FAAH substrate.[13][14][15]

Materials:

  • Recombinant human or rat FAAH.[15]

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[15]

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).[15]

  • Test inhibitors and a known FAAH inhibitor as a positive control (e.g., JZL195).[15]

  • Fluorescence microplate reader.[14]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor and the positive control. Dilute the FAAH enzyme and the substrate in the assay buffer.[15]

  • Assay Setup: In a 96-well plate, add the assay buffer, the diluted FAAH enzyme, and the test inhibitor or vehicle.[15] Include wells for 100% initial activity (enzyme and vehicle) and background (buffer and vehicle).

  • Pre-incubation: Incubate the plate for approximately 5 minutes at 37°C to allow the inhibitor to interact with the enzyme.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.[15]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[15]

  • Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

In Vivo Studies

While in vitro assays provide valuable information on the potency and selectivity of inhibitors, in vivo studies are essential to evaluate their pharmacological effects. For instance, administration of the anandamide uptake inhibitor AM404 has been shown to reduce the rewarding effects of nicotine (B1678760) and decrease nicotine-induced dopamine (B1211576) elevations in the nucleus accumbens shell in rats.[2][16] Similarly, VDM11, another uptake inhibitor, has demonstrated efficacy in a rat model of neuropathic pain.[3] These studies highlight the therapeutic potential of modulating anandamide levels through uptake inhibition.

Conclusion

The study of anandamide uptake inhibitors is a dynamic field with significant therapeutic promise. While compounds like AM404 and VDM11 have been instrumental as research tools, the quest for more potent and selective inhibitors continues. The off-target effects of some compounds, such as the potent FAAH inhibition by LY2183240, underscore the importance of thorough characterization of these molecules.[4][5] The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in the selection and evaluation of anandamide uptake inhibitors for their specific research needs.

References

Navigating FAAH Inhibition: A Comparative Guide to ARN272 in the Context of FAAH Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ARN272, a novel fatty acid amide hydrolase (FAAH) modulator, contextualized by the established phenotype of FAAH knockout animal models and the performance of classical FAAH inhibitors. While direct efficacy data of this compound in FAAH knockout models is not available—a scientifically counterintuitive experimental paradigm—this guide will objectively compare its demonstrated effects with the genetic gold standard of FAAH ablation and other well-characterized pharmacological inhibitors.

Understanding the Mechanism: this compound vs. Classical FAAH Inhibition

The primary role of fatty acid amide hydrolase (FAAH) is the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides. Inhibition of FAAH increases the endogenous levels of these signaling lipids, leading to analgesic, anti-inflammatory, and anxiolytic effects. This is the therapeutic basis for the development of FAAH inhibitors.

This compound operates through a distinct mechanism. It is described as an inhibitor of a catalytically inactive variant of FAAH-1, termed FAAH-like anandamide transporter (FLAT). By blocking FLAT, this compound is proposed to inhibit the transport of anandamide into cells, thereby increasing its extracellular concentration and enhancing cannabinoid receptor signaling.

In contrast, classical FAAH inhibitors , such as PF-04457845 and JNJ-42165279, are typically covalent inhibitors that directly bind to the catalytic serine residue of the FAAH enzyme, rendering it inactive.

FAAH knockout (KO) models represent a complete and lifelong absence of the FAAH enzyme. The phenotype of these animals provides a benchmark for the maximal effects achievable through FAAH pathway modulation.

Comparative Efficacy in Preclinical Pain Models

The following tables summarize the efficacy of this compound in wild-type animals, the characteristic phenotype of FAAH knockout mice in similar models, and the effects of the representative classical FAAH inhibitor, PF-04457845.

Table 1: Efficacy in Inflammatory Pain Models
Model This compound (in Wild-Type Mice) FAAH Knockout Mice Phenotype PF-04457845 (in Wild-Type Rats)
Formalin Test (Phase II - Inflammatory) Dose-dependent reduction in nocifensive behavior (licking/biting time)[1]Significant reduction in nocifensive behavior compared to wild-type mice[1][2]Dose-dependent reduction in flinching behavior[3][4][5]
Carrageenan-Induced Hyperalgesia Dose-dependent reduction in thermal hyperalgesia and paw edema[1]Reduced thermal hyperalgesia and paw edema compared to wild-type mice[1][2]Potent and long-lasting reversal of mechanical allodynia[3][4][5]
Table 2: Effects on Endocannabinoid Levels
Compound/Model Effect on Anandamide (AEA) Levels Other Notable Effects
This compound (in Wild-Type Mice) Increased plasma anandamide levels[1]No significant change in 2-AG, OEA, or PEA levels[1]
FAAH Knockout Mice Markedly elevated brain and peripheral anandamide levels[6]Increased levels of other FAAH substrates (e.g., PEA, OEA)[6]
PF-04457845 (in Wild-Type Rats) Sustained elevation of anandamide in brain and plasma[3][7]Elevated levels of PEA and OEA in the brain[3]
JNJ-42165279 (in Wild-Type Rats) Elevation of anandamide, OEA, and PEA concentrations in the brain and periphery[8][9]-

Experimental Protocols

Formalin-Induced Nociception in Mice
  • Acclimation: Mice are habituated to the observation chambers for at least 30 minutes before the experiment.[10]

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at the desired dose and time before the formalin injection.[1]

  • Formalin Injection: A 20 µL solution of 5% formalin is injected subcutaneously into the plantar surface of the right hind paw.[11][12]

  • Observation: Immediately after injection, the mouse is returned to the chamber, and the cumulative time spent licking or biting the injected paw is recorded. Observations are typically divided into two phases: Phase I (0-5 minutes, neurogenic pain) and Phase II (15-45 minutes, inflammatory pain).[10][11][12]

Carrageenan-Induced Thermal Hyperalgesia in Mice
  • Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source from a plantar test apparatus) is determined before any treatment.

  • Drug Administration: this compound or vehicle is administered i.p. prior to the carrageenan injection.[1]

  • Carrageenan Injection: A 20 µL solution of 2% carrageenan in saline is injected subcutaneously into the plantar surface of the right hind paw.[13]

  • Hyperalgesia Assessment: At various time points after the carrageenan injection (e.g., 1, 2, 4, and 6 hours), the paw withdrawal latency to the thermal stimulus is measured again. A reduction in latency indicates thermal hyperalgesia.[14]

  • Paw Edema Measurement: Paw volume is measured using a plethysmometer before and at the same time points after carrageenan injection to quantify inflammation.[1]

Quantification of Plasma Endocannabinoids
  • Blood Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.[15][16]

  • Plasma Separation: Samples are centrifuged at a low temperature to separate the plasma.[15][16]

  • Extraction: Endocannabinoids are extracted from the plasma using liquid-liquid extraction with an organic solvent (e.g., toluene (B28343) or a mixture of ethyl acetate/hexane).[16][17] Deuterated internal standards are added to quantify the recovery.

  • Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentrations of anandamide and other fatty acid amides.[15][17][18]

Visualizing the Pathways and Processes

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitors Pharmacological Intervention NAPE_PLD NAPE-PLD AEA_pre Anandamide (AEA) NAPE_PLD->AEA_pre Synthesizes NAPE NAPE NAPE->NAPE_PLD CB1 CB1 Receptor AEA_pre->CB1 Activates FLAT FLAT AEA_post Anandamide (AEA) FLAT->AEA_post Transports FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degrades to AEA_post->FAAH This compound This compound This compound->FLAT Inhibits FAAH_Inhibitor Classical FAAH Inhibitors (e.g., PF-04457845) FAAH_Inhibitor->FAAH Inhibits

Caption: Endocannabinoid signaling pathway and points of inhibition.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_induction Pain Induction cluster_assessment Assessment Animal_Acclimation Animal Acclimation (30 min) Baseline_Measurement Baseline Nociceptive Threshold Measurement Animal_Acclimation->Baseline_Measurement Drug_Admin Administer this compound or Vehicle (i.p.) Baseline_Measurement->Drug_Admin Pain_Induction Induce Pain (e.g., Formalin/Carrageenan Intraplantar Injection) Drug_Admin->Pain_Induction Behavioral_Observation Behavioral Observation (e.g., Licking Time, Paw Withdrawal Latency) Pain_Induction->Behavioral_Observation Data_Analysis Data Analysis and Comparison Behavioral_Observation->Data_Analysis

References

Comparative Analysis of ARN272 Cross-Reactivity with Other Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of ARN272, an inhibitor of the anandamide (B1667382) transporter. Due to the limited availability of public data on this compound's interaction with a broad panel of drug transporters, this document focuses on its known selectivity within the endocannabinoid system and presents standardized experimental protocols for assessing transporter cross-reactivity. This guide is intended to serve as a resource for researchers designing studies to evaluate the selectivity of this compound or similar compounds.

Executive Summary

This compound is recognized as an inhibitor of the anandamide transporter. While its primary activity is established, comprehensive data on its cross-reactivity with other major drug transporters is not extensively documented in publicly accessible literature. One study has indicated that this compound exhibits selectivity within the endocannabinoid system, showing only weak and incomplete inhibition of fatty acid amide hydrolase (FAAH) and minimal to no inhibitory effects on other endocannabinoid metabolizing enzymes[1]. However, its interaction profile against a wider array of transporters, such as those from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, remains to be fully characterized.

Data Presentation: Cross-Reactivity Profile of this compound

TransporterSubstrateTest SystemThis compound IC50 (µM)Positive Control IC50 (µM)
ABC Transporters
P-gp (ABCB1)Digoxin / Calcein-AMCaco-2 / MDCK-MDR1 cellsData not availableVerapamil: 0.9 - 159[2]
BCRP (ABCG2)Estrone-3-sulfateCaco-2 / HEK293 vesiclesData not availableFumitremorgin C: ~0.2[3]
SLC Transporters
OATP1B1 (SLCO1B1)Estradiol-17β-glucuronideHEK293/CHO cellsData not availableCyclosporin A: ~0.3[4]
OATP1B3 (SLCO1B3)Cholecystokinin-8HEK293/CHO cellsData not availableRifampicin: ~1.0
OAT1 (SLC22A6)Para-aminohippurateHEK293/CHO cellsData not availableProbenecid: ~5.0
OAT3 (SLC22A8)Estrone-3-sulfateHEK293/CHO cellsData not availableProbenecid: ~2.0
OCT2 (SLC22A2)Metformin / ASP+HEK293/CHO cellsData not availableCimetidine: ~100[5]
MATE1 (SLC47A1)Metformin / ASP+HEK293/CHO cellsData not availablePyrimethamine: ~0.1[6]
MATE2-K (SLC47A2)MetforminHEK293/CHO cellsData not availablePyrimethamine: ~0.05

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the inhibitory potential of a test compound, such as this compound, against various drug transporters.

P-glycoprotein (P-gp/ABCB1) Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against P-gp-mediated efflux.

  • Test System: Caco-2 or MDCK-MDR1 cell monolayers grown on permeable supports.[7][8]

  • Probe Substrate: Digoxin (e.g., 1 µM) or Calcein-AM (e.g., 0.25-1 µM).[2]

  • Protocol:

    • Seed Caco-2 or MDCK-MDR1 cells on filter plates and culture until a confluent monolayer is formed, typically for 18-22 days for Caco-2 cells.[3][9]

    • Verify monolayer integrity using a marker such as Lucifer Yellow.[9]

    • Prepare serial dilutions of the test compound and a positive control (e.g., Verapamil) in transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).

    • Pre-incubate the cell monolayers with the test compound or control for 15-30 minutes at 37°C.[2]

    • Add the probe substrate to the apical (for efflux) or basolateral (for uptake) compartment.

    • Incubate for a specified time (e.g., 60-90 minutes) at 37°C.[2]

    • Collect samples from the receiver compartment and lyse the cells to determine the intracellular concentration of the substrate.

    • Quantify the substrate concentration using liquid scintillation counting (for radiolabeled substrates) or fluorescence detection (for fluorescent substrates).

    • Calculate the efflux ratio and determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.

Breast Cancer Resistance Protein (BCRP/ABCG2) Inhibition Assay
  • Objective: To determine the IC50 of a test compound against BCRP-mediated efflux.

  • Test System: Caco-2 cell monolayers or inside-out membrane vesicles from HEK293 cells overexpressing BCRP.[3][10]

  • Probe Substrate: Estrone-3-sulfate (e.g., 1 µM).[3][10]

  • Protocol (using Caco-2 cells):

    • Culture Caco-2 cells on permeable supports to form a confluent monolayer.[3]

    • Prepare serial dilutions of the test compound and a positive control (e.g., Fumitremorgin C).

    • Pre-incubate the monolayers with the test compound for 30 minutes.[9]

    • Add the radiolabeled probe substrate to the basolateral compartment.

    • Incubate for 90 minutes at 37°C.[9]

    • Measure the amount of substrate transported to the apical compartment via liquid scintillation counting.

    • Calculate the percentage of inhibition and determine the IC50 value.

Organic Anion Transporting Polypeptide 1B1 (OATP1B1/SLCO1B1) Uptake Inhibition Assay
  • Objective: To determine the IC50 of a test compound against OATP1B1-mediated uptake.

  • Test System: HEK293 or CHO cells stably transfected with the OATP1B1 gene.

  • Probe Substrate: Estradiol-17β-glucuronide (E2-17βG) (e.g., 1 µM) or atorvastatin (B1662188) (e.g., 1 µM).[4]

  • Protocol:

    • Plate OATP1B1-expressing cells and control (mock-transfected) cells in multi-well plates.

    • Prepare solutions of the test compound and a positive control (e.g., Cyclosporin A) at various concentrations.

    • Incubate the cells with the test compound or control for a short period (e.g., 2-5 minutes) at 37°C.[4]

    • Add the radiolabeled or fluorescent probe substrate and incubate for a defined period (e.g., 2-10 minutes).[4]

    • Stop the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular substrate concentration.

    • Subtract the non-specific uptake observed in mock-transfected cells and calculate the percentage of inhibition to determine the IC50 value.

Organic Cation Transporter 2 (OCT2/SLC22A2) and Multidrug and Toxin Extrusion Protein 1 (MATE1/SLC47A1) Inhibition Assays
  • Objective: To determine the IC50 of a test compound against OCT2- and MATE1-mediated transport.

  • Test System: HEK293 or MDCK cells overexpressing human OCT2 or MATE1.[5][6][11]

  • Probe Substrate: Metformin or 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide (ASP+).[5][11]

  • Protocol (for OCT2):

    • Seed OCT2-expressing and control cells in multi-well plates.

    • Prepare serial dilutions of the test compound and a positive control (e.g., cimetidine).

    • Add the probe substrate (e.g., metformin) with or without the test compound to the cells.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.[6]

    • Terminate the transport by washing with ice-cold buffer.

    • Lyse the cells and quantify the intracellular substrate concentration using LC-MS/MS.[5]

    • Calculate the specific uptake and determine the IC50 value.

  • Protocol (for MATE1): A similar protocol to the OCT2 assay is used, often with a pre-incubation step with ammonium (B1175870) chloride to establish a pH gradient, which is important for MATE1 function.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Transfected or Caco-2) pre_incubation Pre-incubation with Test Compound cell_culture->pre_incubation compound_prep Test Compound & Control Dilutions compound_prep->pre_incubation substrate_add Addition of Probe Substrate pre_incubation->substrate_add incubation Incubation (37°C) substrate_add->incubation stop_reaction Stop Reaction (Ice-cold wash) incubation->stop_reaction quantification Quantification (LC-MS/MS or Scintillation) stop_reaction->quantification calculation IC50 Calculation quantification->calculation signaling_pathway This compound This compound Anandamide_Transporter Anandamide Transporter This compound->Anandamide_Transporter Inhibits Anandamide_Uptake Anandamide Cellular Uptake Anandamide_Transporter->Anandamide_Uptake Mediates Intracellular_Anandamide Intracellular Anandamide Anandamide_Uptake->Intracellular_Anandamide Extracellular_Anandamide Extracellular Anandamide Extracellular_Anandamide->Anandamide_Uptake

References

ARN272: A Potent and Selective Chemical Probe for Elucidating Anandamide Transport

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing ARN272 with other anandamide (B1667382) transport inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The endocannabinoid system, a crucial modulator of physiological processes including pain, mood, and appetite, is tightly regulated by the synthesis, transport, and degradation of its key signaling molecules. Anandamide (AEA), a primary endocannabinoid, is removed from the extracellular space by a putative transport system, making the molecular machinery governing its uptake a significant target for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying this process due to its potency and selectivity in inhibiting anandamide transport. This guide provides a comparative analysis of this compound against other known anandamide transport inhibitors, presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of Anandamide Transport Inhibitors

This compound distinguishes itself from other anandamide transport inhibitors through its high potency for the anandamide transporter and comparatively weak inhibition of the primary catabolic enzyme, fatty acid amide hydrolase (FAAH). This selectivity is crucial for dissecting the distinct roles of transport and metabolism in the regulation of anandamide signaling. The following table summarizes the quantitative data for this compound and other commonly used anandamide transport inhibitors.

CompoundTargetIC50 / KiSelectivity (vs. FAAH)Key Characteristics & Off-Target Effects
This compound Anandamide Transporter (FLAT) ~3 µM (IC50, [3H]-anandamide accumulation in FLAT-expressing cells) [1]Weak FAAH inhibitor [1]Competitive antagonist of AEA interaction with FLAT[1]. Increases plasma anandamide levels in vivo[1].
AM404Anandamide Transporter, FAAH, TRPV1~1-5.3 µM (IC50, anandamide transport)[1]; ~0.5-6 µM (IC50, FAAH)[2]LowAlso a substrate for FAAH and an agonist at TRPV1 receptors.
OMDM-1Anandamide Transporter~4.8 µM (IC50, displacement of [3H]-anandamide from FLAT)[1]Not a potent FAAH inhibitorDisplaces [3H]-anandamide binding to FLAT[1].
VDM11Anandamide Transporter, FAAHIC50 >50 µM (FAAH, originally reported)[2]; ~1.2-3.7 µM (FAAH, later studies)[2]Variable, dependent on assay conditionsPotency against FAAH is debated and assay-dependent[2].
UCM707Anandamide TransporterInhibits [3H]-anandamide accumulation in FLAT-expressing cells[1]Weak FAAH inhibitorSuppresses anandamide accumulation in cells expressing FLAT[1].

Experimental Protocols

To facilitate the replication and validation of findings related to anandamide transport, detailed experimental protocols are essential. The following is a representative protocol for a [3H]-anandamide uptake assay used to characterize the potency of inhibitors like this compound.

Protocol: [3H]-Anandamide Uptake Assay in Cultured Cells

1. Cell Culture:

  • Culture cells (e.g., Neuro-2a, C6 glioma, or cells engineered to express the putative anandamide transporter, FLAT) in appropriate growth medium in 12- or 24-well plates until they reach 80-90% confluency.

2. Assay Preparation:

  • On the day of the experiment, aspirate the growth medium and wash the cells once with warm (37°C) phosphate-buffered saline (PBS) or a suitable assay buffer (e.g., Krebs-HEPES buffer).

3. Pre-incubation with Inhibitors:

  • Add serum-free medium containing the desired concentration of the test inhibitor (e.g., this compound) or vehicle control to each well.

  • Pre-incubate the cells for 10-15 minutes at 37°C to allow for the inhibitor to interact with its target.

4. Initiation of Anandamide Uptake:

  • To each well, add [3H]-anandamide (e.g., final concentration of 100-400 nM) to initiate the uptake process. The specific activity should be adjusted with unlabeled anandamide to achieve the desired final concentration.

  • Incubate the cells for a defined period (e.g., 2-15 minutes) at 37°C. A parallel set of experiments should be conducted at 4°C to determine non-specific uptake and binding, which is then subtracted from the 37°C data to calculate specific transport.

5. Termination of Uptake and Cell Lysis:

  • To terminate the assay, rapidly aspirate the incubation medium and wash the cells three to four times with ice-cold PBS to remove extracellular [3H]-anandamide.

  • Lyse the cells by adding a lysis buffer (e.g., 0.5 M NaOH or a detergent-based buffer) to each well and incubating for at least 30 minutes.

6. Measurement of Radioactivity:

  • Transfer the cell lysates to scintillation vials.

  • Add a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

7. Data Analysis:

  • Calculate the specific uptake by subtracting the radioactivity measured at 4°C from that at 37°C.

  • To determine the IC50 value of the inhibitor, plot the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Visualizing the Molecular Landscape

To better understand the context in which this compound and other inhibitors function, the following diagrams illustrate the anandamide signaling pathway and a typical experimental workflow for an anandamide uptake assay.

anandamide_signaling_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_transporter Anandamide Transport CB1 CB1 Receptor NAPE NAPE AEA_syn Anandamide (AEA) Synthesis NAPE->AEA_syn NAPE-PLD AEA_intra Intracellular AEA AEA_syn->AEA_intra FAAH FAAH AEA_intra->FAAH Hydrolysis AEA_extra Extracellular Anandamide (AEA) AEA_intra->AEA_extra Release Degradation Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation FLAT FLAT Transporter FLAT->AEA_intra This compound This compound This compound->FLAT Inhibits AEA_extra->CB1 Binds to AEA_extra->FLAT Uptake

Caption: Anandamide signaling pathway and point of inhibition by this compound.

experimental_workflow start Start: Cultured Cells wash1 Wash cells with buffer start->wash1 preincubation Pre-incubate with This compound or Vehicle wash1->preincubation add_radiolabel Add [3H]-Anandamide preincubation->add_radiolabel incubation Incubate at 37°C and 4°C add_radiolabel->incubation terminate Terminate uptake (Wash with cold buffer) incubation->terminate lysis Lyse cells terminate->lysis measure Measure radioactivity (Scintillation Counting) lysis->measure analysis Data Analysis: Calculate specific uptake and IC50 measure->analysis end End: Results analysis->end

Caption: Experimental workflow for an anandamide uptake inhibition assay.

Conclusion

This compound serves as a powerful and selective tool for investigating the role of anandamide transport in the endocannabinoid system. Its favorable profile, characterized by potent inhibition of the putative anandamide transporter, FLAT, and minimal off-target effects on FAAH, allows for a more precise delineation of the transport-mediated regulation of anandamide signaling. The data and protocols presented in this guide are intended to support researchers in utilizing this compound and other chemical probes to further unravel the complexities of endocannabinoid biology and to explore novel therapeutic strategies targeting anandamide transport.

References

A Head-to-Head Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Endocannabinoid System Modulators: FAAH, MAGL, and CB1 Allosteric Approaches

The endocannabinoid system (ECS) presents a rich landscape for therapeutic intervention across a range of disorders, from chronic pain and anxiety to neurodegenerative diseases and inflammation. Modulation of the ECS, rather than direct agonism of cannabinoid receptors, has emerged as a promising strategy to harness the therapeutic potential of endocannabinoids while minimizing the psychoactive effects associated with direct CB1 receptor activation. This guide provides a head-to-head comparison of three distinct classes of endocannabinoid modulators, represented by the well-characterized compounds PF-04457845 (a FAAH inhibitor), JZL184 (a MAGL inhibitor), and ZCZ011 (a CB1 receptor positive allosteric modulator).

This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation.

Mechanisms of Action: A Differential Approach to ECS Modulation

The primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are key players in regulating neurotransmission. Their signaling is tightly controlled by metabolic enzymes. Fatty acid amide hydrolase (FAAH) is the principal enzyme for AEA degradation, while monoacylglycerol lipase (B570770) (MAGL) is the primary catabolic enzyme for 2-AG.[1][2] Inhibiting these enzymes leads to an elevation of their respective endogenous substrates.

  • PF-04457845 is a potent and selective irreversible inhibitor of FAAH.[3][4] By blocking FAAH, PF-04457845 increases the levels of anandamide, which then acts on cannabinoid receptors.[3]

  • JZL184 is an irreversible inhibitor of MAGL, leading to a significant elevation of 2-AG levels in the brain and peripheral tissues.[5][6]

  • ZCZ011 represents a different modulatory approach. It is a positive allosteric modulator (PAM) of the CB1 receptor.[7][8] It does not directly activate the receptor but binds to a distinct site, enhancing the binding and/or signaling of orthosteric ligands like AEA and 2-AG.[9]

Quantitative Data Comparison

The following table summarizes the key quantitative data for PF-04457845, JZL184, and ZCZ011, providing a comparative overview of their potency, selectivity, and in vivo effects.

ParameterPF-04457845 (FAAH Inhibitor)JZL184 (MAGL Inhibitor)ZCZ011 (CB1 Allosteric Modulator)
Target Fatty Acid Amide Hydrolase (FAAH)[3]Monoacylglycerol Lipase (MAGL)[5]Cannabinoid Receptor 1 (CB1)[7]
Mechanism Irreversible covalent inhibitor[3]Irreversible covalent inhibitor[10]Positive Allosteric Modulator (PAM)[8]
Potency (Human) IC50: 7.2 nM[3]IC50: ~68 nM (0 min pre-incubation), 4.7 nM (60 min pre-incubation)[11]pEC50: 6.53 (cAMP assay)[12]
Potency (Rodent) kinact/Ki: 40,300 M⁻¹s⁻¹ (human FAAH)[3]IC50: ~8 nM (mouse brain MAGL)-
Selectivity Exquisitely selective for FAAH over other serine hydrolases[3]Highly selective for MAGL over FAAH and other serine hydrolases[5]Acts on an allosteric site of CB1, does not directly bind to the orthosteric site[8]
In Vivo Efficacy Analgesic in inflammatory and neuropathic pain models (rats, MED 0.1 mg/kg)[3][13]Anxiolytic effects in mice (8 mg/kg)[14] and anti-inflammatory effects in rats[6]Attenuates neuropathic pain in mice with no psychoactive effects[9]
Effect on Endocannabinoid Levels Increases anandamide (AEA) levels in the brain[3]Dramatically elevates 2-arachidonoylglycerol (2-AG) levels in the brain[5]Enhances signaling of AEA and 2-AG at the CB1 receptor[9]
Clinical Development Phase 2 trials for cannabis withdrawal, osteoarthritis pain, and other indications[15][16]Preclinical development[17]Preclinical development[18]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the characterization of these endocannabinoid modulators.

Enzyme Inhibition Assay (for FAAH and MAGL inhibitors)
  • Objective: To determine the potency of an inhibitor against its target enzyme.

  • Principle: The assay measures the enzymatic activity of FAAH or MAGL in the presence of varying concentrations of the inhibitor.

  • General Protocol:

    • Enzyme Source: Recombinant human or rodent FAAH or MAGL, or tissue homogenates (e.g., brain, liver).

    • Substrate: A substrate that produces a detectable signal upon cleavage. For FAAH, this is often a fluorogenic substrate like arachidonoyl-7-amino-4-methylcoumarin (AAMCA). For MAGL, radiolabeled 2-oleoylglycerol ([³H]2-OG) or a colorimetric substrate can be used.

    • Inhibitor Incubation: The enzyme is pre-incubated with the inhibitor (e.g., PF-04457845 or JZL184) for a specified time to allow for binding and, in the case of irreversible inhibitors, covalent modification.

    • Reaction Initiation: The substrate is added to start the enzymatic reaction.

    • Detection: The product formation is measured over time using a plate reader (for fluorescent or colorimetric assays) or liquid scintillation counting (for radiolabeled assays).

    • Data Analysis: The rate of reaction is plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). For irreversible inhibitors, the kinetic parameters kinact and Ki are often determined.[3]

Radioligand Binding Assay (for CB1 Allosteric Modulators)
  • Objective: To assess the effect of an allosteric modulator on the binding of a radiolabeled orthosteric ligand to the CB1 receptor.

  • Principle: This assay measures the ability of a compound (e.g., ZCZ011) to enhance or inhibit the binding of a known CB1 receptor radioligand.

  • General Protocol:

    • Receptor Source: Membranes prepared from cells expressing the CB1 receptor or from brain tissue.

    • Radioligand: A high-affinity CB1 receptor agonist or antagonist, such as [³H]CP55,940.

    • Incubation: The membranes are incubated with the radioligand in the presence and absence of the allosteric modulator at various concentrations.

    • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The specific binding of the radioligand is plotted, and the effect of the allosteric modulator on the affinity (Kd) and/or the maximum number of binding sites (Bmax) of the radioligand is determined.[9]

In Vivo Behavioral Assays
  • Objective: To evaluate the therapeutic potential of the modulators in animal models of disease.

  • Example (Inflammatory Pain Model - for PF-04457845):

    • Induction of Inflammation: Inflammation is induced in the paw of a rodent by injecting Complete Freund's Adjuvant (CFA).

    • Drug Administration: PF-04457845 is administered orally at different doses.

    • Pain Assessment: Pain sensitivity is measured using a von Frey filament test (for mechanical allodynia) or a hot plate test (for thermal hyperalgesia). A reduction in pain sensitivity compared to vehicle-treated animals indicates analgesic efficacy.[13]

  • Example (Anxiety Model - for JZL184):

    • Elevated Plus Maze: This apparatus consists of two open and two closed arms. Anxious animals tend to spend more time in the closed arms.

    • Drug Administration: JZL184 is administered to the animals prior to the test.

    • Behavioral Recording: The time spent in the open arms and the number of entries into the open arms are recorded. An increase in these parameters suggests an anxiolytic effect.[14]

Visualizing the Pathways and Processes

To better understand the complex interactions within the endocannabinoid system and the experimental approaches to study them, the following diagrams are provided.

Endocannabinoid_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_modulators Therapeutic Intervention NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesizes DAGL DAGL Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG Synthesizes CB1_pre CB1 Receptor AEA->CB1_pre Activates FAAH FAAH AEA->FAAH Degraded by Two_AG->CB1_pre Activates MAGL MAGL Two_AG->MAGL Degraded by Neurotransmitter\nRelease Inhibition Neurotransmitter Release Inhibition CB1_pre->Neurotransmitter\nRelease Inhibition Leads to Depolarization Depolarization Depolarization->NAPE_PLD Depolarization->DAGL PF04457845 PF-04457845 PF04457845->FAAH Inhibits JZL184 JZL184 JZL184->MAGL Inhibits ZCZ011 ZCZ011 ZCZ011->CB1_pre Positively Modulates

Caption: Endocannabinoid signaling at the synapse and points of therapeutic intervention.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Enzyme Inhibition Assay Enzyme Inhibition Assay Determine Potency (IC50) Determine Potency (IC50) Enzyme Inhibition Assay->Determine Potency (IC50) Radioligand Binding Assay Radioligand Binding Assay Characterize Allosteric Effects Characterize Allosteric Effects Radioligand Binding Assay->Characterize Allosteric Effects Cell-based Signaling Assays Cell-based Signaling Assays Evaluate Functional Activity Evaluate Functional Activity Cell-based Signaling Assays->Evaluate Functional Activity Assess Selectivity Assess Selectivity Determine Potency (IC50)->Assess Selectivity Pharmacokinetic Studies Pharmacokinetic Studies Assess Selectivity->Pharmacokinetic Studies Characterize Allosteric Effects->Cell-based Signaling Assays Evaluate Functional Activity->Pharmacokinetic Studies Determine ADME Properties Determine ADME Properties Pharmacokinetic Studies->Determine ADME Properties Disease Models Disease Models Evaluate Therapeutic Efficacy Evaluate Therapeutic Efficacy Disease Models->Evaluate Therapeutic Efficacy Safety Pharmacology Safety Pharmacology Assess Potential Side Effects Assess Potential Side Effects Safety Pharmacology->Assess Potential Side Effects Lead Optimization/\nClinical Candidate Selection Lead Optimization/ Clinical Candidate Selection Safety Pharmacology->Lead Optimization/\nClinical Candidate Selection Determine ADME Properties->Disease Models Evaluate Therapeutic Efficacy->Safety Pharmacology Compound Synthesis\nand Selection Compound Synthesis and Selection Compound Synthesis\nand Selection->Enzyme Inhibition Assay FAAH/MAGL Inhibitors Compound Synthesis\nand Selection->Radioligand Binding Assay CB1 Allosteric Modulators

Caption: A typical experimental workflow for evaluating endocannabinoid modulators.

Conclusion

The modulation of the endocannabinoid system through inhibition of FAAH or MAGL, or through allosteric modulation of the CB1 receptor, offers distinct therapeutic strategies. FAAH inhibitors like PF-04457845 selectively elevate anandamide levels and have shown promise in clinical trials for conditions such as cannabis withdrawal.[15] MAGL inhibitors such as JZL184 robustly increase 2-AG levels, with demonstrated preclinical efficacy in models of anxiety and inflammation.[6][14] CB1 positive allosteric modulators like ZCZ011 provide a more nuanced approach by enhancing endogenous cannabinoid signaling without direct receptor activation, potentially offering a safer therapeutic window.[9]

The choice of which modulatory approach to pursue will depend on the specific therapeutic indication, the desired pharmacological effect, and the target patient population. The data and experimental frameworks presented in this guide are intended to provide a solid foundation for researchers and drug developers to make informed decisions in the exciting and rapidly evolving field of endocannabinoid therapeutics.

References

Comparative Guide to Target Engagement Verification: ARN272 (Apalutamide) and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental methods used to verify the target engagement of ARN272 (Apalutamide), a potent second-generation androgen receptor (AR) antagonist. For context, its performance is compared with Enzalutamide, another key AR inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] Verifying that a drug binds to its intended target within a cellular environment is a critical step in drug discovery and development, providing crucial insights into its mechanism of action and efficacy.[4][5]

Androgen Receptor (AR) Antagonists: A Comparative Overview

Apalutamide (ARN-509) and Enzalutamide (MDV3100) are both nonsteroidal antiandrogen drugs that function by inhibiting androgen receptor signaling.[1][2] They are designed to bind with high affinity to the ligand-binding domain of the AR, preventing AR nuclear translocation, DNA binding, and the recruitment of co-activators, thereby inhibiting the transcription of AR target genes.[2][6][7] While both are effective, they exhibit different pharmacological profiles and clinical response rates.[8]

Table 1: Quantitative Comparison of AR Antagonists

CompoundTargetAssay TypeMetricValueCell LineReference
Apalutamide (ARN-509) Androgen ReceptorFunctional AssayIC5020.6 nMCWR22Pc-R1-AD1[9]
Enzalutamide (MDV3100) Androgen ReceptorFunctional AssayIC50666.8 nMCWR22Pc-R1-AD1[9]
Enzalutamide (MDV3100) Androgen ReceptorBinding AssayIC5036 nMLNCaP[10]
Enzalutamide (MDV3100) Androgen ReceptorCETSA HTKi309.7 nMCWR22Pc-R1-AD1[11]

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[12][13] In its canonical pathway, the binding of androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT) to the AR in the cytoplasm triggers a conformational change. This leads to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus.[14][15] Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of genes responsible for cell proliferation and survival.[14][15] Second-generation antagonists like Apalutamide physically block this process.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR->AR_HSP HSP HSP HSP->AR_HSP AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Dissociation AR_Androgen->HSP AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Nuclear Translocation This compound This compound (Apalutamide) This compound->AR_HSP Inhibits Binding This compound->AR_Dimer Inhibits Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Gene Target Gene Transcription ARE->Gene Activates

Figure 1. Androgen Receptor (AR) signaling pathway and inhibition by this compound (Apalutamide).

Key Experimental Protocols for Target Engagement

Verifying that a compound like this compound directly binds to the Androgen Receptor in a cellular context is essential. The following section details three widely used methods for this purpose: Cellular Thermal Shift Assay (CETSA), Co-immunoprecipitation (Co-IP), and Reporter Gene Assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm drug-target interaction in intact cells and tissues.[16][17] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[17][18] This change in thermal stability is detected by heating cell lysates treated with the compound to various temperatures, separating soluble from aggregated protein, and quantifying the remaining soluble target protein, often by Western blot.[19]

  • Cell Culture and Treatment:

    • Culture prostate cancer cells (e.g., CWR22Pc-R1-AD1, LNCaP) to approximately 80% confluency.

    • Treat cells with the desired concentration of this compound, Enzalutamide, or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.[18]

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 60°C) for 3-5 minutes using a PCR cycler, followed by a cooling step to room temperature.[18]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[17]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble AR in each sample using Western blotting with a specific anti-AR antibody.

    • Analyze the band intensities to generate a melting curve, plotting the percentage of soluble AR against temperature. A shift in the curve for drug-treated samples indicates target engagement.[19]

cluster_workflow CETSA Experimental Workflow A 1. Treat Cells (e.g., with this compound) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot (Quantify Soluble AR) E->F G 7. Data Analysis (Generate Melting Curve) F->G

Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).

Co-immunoprecipitation (Co-IP)

Co-IP is a classic technique used to study protein-protein interactions.[20][21] While not a direct measure of a small molecule binding, it is invaluable for verifying target engagement by assessing how a drug affects the interaction of its target with known binding partners. For AR, Co-IP can be used to determine if this compound disrupts the interaction between AR and its co-activators.

  • Cell Culture and Treatment:

    • Culture cells (e.g., LNCaP) and treat with this compound or vehicle control, along with an androgen (e.g., DHT) to stimulate AR activity and co-activator recruitment.

  • Cell Lysis:

    • Harvest and lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 0.5% Nonidet P-40) with protease inhibitors to preserve protein complexes.[20][22]

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.[21]

    • Incubate the pre-cleared lysate with a primary antibody against the AR overnight at 4°C.[22]

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.[23]

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.[24]

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and perform a Western blot.

    • Probe the membrane with antibodies against the AR (to confirm pulldown) and a known co-activator (e.g., SRC-1). A reduced co-activator signal in the this compound-treated sample indicates that the drug has engaged the AR and disrupted its function.

cluster_workflow Co-immunoprecipitation (Co-IP) Workflow A 1. Cell Lysis (Non-denaturing) B 2. Incubate Lysate with anti-AR Antibody A->B C 3. Add Protein A/G Beads (Capture Ab-AR Complex) B->C D 4. Wash Beads (Remove Non-specific Proteins) C->D E 5. Elute Proteins D->E F 6. Western Blot (Probe for AR & Co-activators) E->F G 7. Analyze Results F->G

Figure 3. Workflow for Co-immunoprecipitation (Co-IP).

Reporter Gene Assay

Reporter gene assays are a functional method to measure the transcriptional activity of a nuclear receptor like AR.[25] The assay uses a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of AREs.[26][27] When AR is activated by an androgen, it binds to the AREs and drives the expression of the reporter gene. An antagonist like this compound will inhibit this process, leading to a quantifiable decrease in the reporter signal.

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., T47D, VCaP) that endogenously expresses AR or co-transfect a cell line (e.g., COS-1) with plasmids for AR expression and an ARE-driven luciferase reporter.[25][26]

    • Plate the cells in a 96-well plate.[26]

  • Compound Treatment:

    • Treat the cells with a constant concentration of an AR agonist (e.g., R1881 or DHT) and varying concentrations of the antagonist (this compound or Enzalutamide).[27] Include appropriate controls (agonist only, vehicle only).

  • Incubation:

    • Incubate the plate for 18-24 hours to allow for transcription and translation of the reporter gene.

  • Cell Lysis and Signal Detection:

    • Lyse the cells using a specific luciferase assay lysis buffer.

    • Add the luciferase substrate to the lysate.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal to a control for cell viability if necessary.

    • Plot the luminescence signal against the antagonist concentration to generate a dose-response curve and calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the AR's transcriptional activity.

cluster_workflow Reporter Gene Assay Workflow A 1. Plate Cells with ARE-Luciferase Reporter B 2. Treat with Agonist + Antagonist (this compound) A->B C 3. Incubate (18-24h) B->C D 4. Lyse Cells & Add Luciferase Substrate C->D E 5. Measure Luminescence D->E F 6. Plot Dose-Response Curve & Calculate IC50 E->F

Figure 4. Workflow for an Androgen Receptor Reporter Gene Assay.

References

Safety Operating Guide

Proper Disposal of ARN272: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ARN272, a FAAH-like anandamide (B1667382) transporter (FLAT) inhibitor. Adherence to these procedures is essential to mitigate potential hazards and ensure a safe laboratory environment.

Understanding the Hazards of this compound

While comprehensive toxicological data for this compound is not fully available, it is imperative to treat this compound as potentially hazardous. The Safety Data Sheet (SDS) indicates that this compound may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the eyes, mucous membranes, upper respiratory system, and skin.[1] Upon thermal decomposition, it may emit toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Hazard Information Summary
Potential Health Effects May be harmful by inhalation, ingestion, or skin absorption. May cause irritation to eyes, skin, and respiratory system.[1]
Toxicological Properties Not fully tested; treat as potentially toxic.[1]
Hazardous Combustion Products May emit toxic gases (carbon monoxide, carbon dioxide, nitrogen oxides) upon thermal decomposition.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of solid this compound and contaminated materials.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat

2. Waste Collection:

  • Carefully sweep or vacuum up solid this compound. Avoid generating dust.[1]

  • Place the collected this compound powder into a clearly labeled, sealed, and appropriate waste container.

  • Any materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, should also be collected in the same designated waste container.

3. Waste Container Labeling:

  • The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The full chemical name: "4-[[4-(4-Hydroxyphenyl)-1-phthalazinyl]amino]-N-phenylbenzamide"

    • An approximate amount of the waste.

    • The date the waste was first added to the container.

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1]

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

ARN272_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Carefully Collect Solid this compound (Sweep or Vacuum) ppe->collect_solid place_in_container Place All Waste into a Designated Waste Container collect_solid->place_in_container collect_contaminated Collect Contaminated Materials (Gloves, Weigh Paper, etc.) collect_contaminated->place_in_container label_container Label Container Clearly: 'Hazardous Waste - this compound' place_in_container->label_container store_waste Store Sealed Container in Designated Hazardous Waste Area label_container->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for any chemical you are handling.

References

Navigating the Safe Handling of ARN272: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the assumed properties of ARN272 as a potent, powdered, small molecule inhibitor. Due to the absence of specific public information on this compound, these recommendations are derived from established best practices for handling potentially hazardous chemical compounds in a laboratory setting. Researchers must consult their institution's safety office and any available specific safety data sheets (SDS) before handling any new compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. By adhering to these procedural steps, laboratories can ensure a safe working environment and maintain the integrity of their research.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the minimum required PPE for various tasks involving this compound.

Task CategoryPrimary ContainmentEye and Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Low-Energy Operations (e.g., handling sealed containers, visual inspection)N/ASafety glasses with side shieldsNitrile gloves (single pair)Not generally requiredFully buttoned lab coat
Weighing and Aliquoting Powder Chemical fume hood or ventilated balance enclosureChemical splash gogglesDouble-gloved with nitrile glovesN95 or higher-rated disposable respiratorDisposable gown over lab coat
Solution Preparation (e.g., dissolving in solvent)Chemical fume hoodChemical splash gogglesDouble-gloved with nitrile glovesNot required if performed in a certified fume hoodDisposable gown over lab coat
In Vitro/In Vivo Dosing Biosafety cabinet or chemical fume hoodFace shield over chemical splash gogglesDouble-gloved with nitrile glovesAs determined by risk assessment, potentially an N95Disposable gown over lab coat

Operational Plan for Safe Handling

A clear and concise operational plan is critical to minimize the risk of exposure and contamination. The following step-by-step guidance outlines the key procedures for handling this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Log: Record the arrival date, quantity, and assigned storage location in the chemical inventory.

  • Store: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. The storage container should be clearly labeled with the compound name, hazard warnings, and date of receipt.

Weighing and Solution Preparation
  • Preparation: Before handling the powder, assemble all necessary equipment (spatulas, weigh paper, tubes, solvent) inside a certified chemical fume hood or a ventilated balance enclosure.

  • Weighing: Carefully weigh the desired amount of this compound powder. Use anti-static weigh paper to prevent dispersal of the powder.

  • Dissolving: Add the appropriate solvent to the vessel containing the weighed this compound. Cap the vessel securely and mix gently until the compound is fully dissolved.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. All waste contaminated with this compound must be segregated and disposed of according to institutional and local regulations.

Waste TypeDescriptionDisposal ContainerDisposal Procedure
Solid Waste Contaminated gloves, gowns, weigh paper, pipette tips, and other consumables.Labeled, sealed, and puncture-resistant hazardous waste bag.Place all contaminated solid waste into the designated bag. When full, seal the bag and place it in the solid hazardous waste container.
Liquid Waste Unused this compound solutions, contaminated solvents, and cleaning rinsates.Labeled, leak-proof, and chemically compatible hazardous waste container.Pour all liquid waste into the designated container. Do not mix incompatible waste streams. Keep the container closed when not in use.
Sharps Waste Contaminated needles, syringes, and glass Pasteur pipettes.Labeled, puncture-proof sharps container.Immediately place all contaminated sharps into the designated sharps container. Do not recap needles.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final waste disposal.

ARN272_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase receive Receive & Inspect This compound store Log & Store Compound receive->store ppe Don Appropriate PPE store->ppe setup Prepare Fume Hood & Equipment ppe->setup weigh Weigh this compound Powder setup->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment (In Vitro / In Vivo) dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Segregate & Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

Standard Operating Procedure for this compound Handling.

This compound Spill Response Protocol

In the event of a spill, a rapid and appropriate response is essential to mitigate potential hazards. The following decision tree outlines the logical steps for responding to an this compound spill.

Spill_Response spill This compound Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<1g) Contained in Fume Hood assess->small_spill Is it a small, contained spill? large_spill Large Spill (>1g) or Outside Containment assess->large_spill Is it a large or uncontained spill? small_spill->large_spill No absorb Absorb with Inert Material small_spill->absorb Yes evacuate Evacuate Immediate Area large_spill->evacuate Yes clean Clean Area with Appropriate Solvent absorb->clean dispose_spill Dispose of Cleanup Materials as Hazardous Waste clean->dispose_spill notify Notify Lab Supervisor & EHS evacuate->notify secure Secure Area & Prevent Entry notify->secure ehs_cleanup Await EHS for Cleanup secure->ehs_cleanup

Decision Tree for this compound Spill Response.

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